5-Isopropyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNKIJNFNJCAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169816 | |
| Record name | 5-Isopropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-95-0 | |
| Record name | 5-Isopropyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017432950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17432-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isopropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Physicochemical Properties of 5-Isopropyluracil
Introduction
5-Isopropyluracil is a synthetic derivative of uracil, one of the four primary nucleobases in ribonucleic acid (RNA). The introduction of an isopropyl group at the C-5 position of the pyrimidine ring significantly alters the molecule's steric and electronic properties compared to its parent compound. This modification, specifically the enhancement of lipophilicity, makes this compound and its derivatives valuable intermediates in medicinal chemistry and drug development.[1] 5-substituted uracils have been extensively investigated for their potential as antiviral and antitumor agents, acting as inhibitors for crucial enzymes in nucleic acid biosynthesis.[2] This guide provides a detailed exploration of a robust synthetic pathway to this compound and a comprehensive analysis of its core physicochemical properties, offering a critical knowledge base for researchers in organic synthesis and pharmaceutical sciences.
Section 1: Synthesis of this compound
The synthesis of this compound is most reliably achieved through a multi-step pathway commencing with the construction of a substituted barbituric acid ring, followed by subsequent chemical modifications. This approach offers high yields and good control over the introduction of the C-5 substituent.
Causality in Synthetic Strategy
Direct C-5 alkylation of the uracil ring is challenging due to the ring's electronic nature. Therefore, a more robust strategy involves building the pyrimidine ring with the desired C-5 substituent already in place. The condensation of a substituted malonic ester with urea is a classic and highly effective method for forming the 5-substituted barbituric acid core.[3][4] The subsequent conversion to a uracil derivative requires the removal of the C-6 carbonyl oxygen (present in the enol form), which can be accomplished via a chlorination-dehalogenation sequence. This pathway is logical, employs well-understood reactions, and provides a pure final product.
Experimental Protocol: A Validated Two-Stage Synthesis
Stage 1: Synthesis of 5-Isopropylbarbituric Acid
This stage involves a base-catalyzed condensation reaction between diethyl isopropylmalonate and urea. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of the malonic ester, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of urea.
-
Reagents:
-
Diethyl isopropylmalonate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (concentrated)
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve freshly cut sodium metal (2.0 molar equivalents relative to urea) in absolute ethanol under an inert atmosphere (N₂ or Ar) with gentle heating to initiate the reaction. Allow the reaction to proceed until all sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add urea (1.0 molar equivalent). Once dissolved, add diethyl isopropylmalonate (1.05 molar equivalents) dropwise from the dropping funnel.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. A thick white precipitate of the sodium salt of 5-isopropylbarbituric acid will form.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into an ice-water mixture. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. The white precipitate of 5-isopropylbarbituric acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
Stage 2: Conversion of 5-Isopropylbarbituric Acid to this compound
This conversion is a two-step process involving chlorination followed by reductive dehalogenation.
-
Step 2a: Synthesis of 6-Chloro-5-isopropyluracil
-
Chlorination: In a fume hood, combine 5-isopropylbarbituric acid (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 molar equivalents). Add a catalytic amount of N,N-dimethylaniline.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should become a clear, dark solution.
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. This will hydrolyze the excess POCl₃ and precipitate the chlorinated intermediate. The crude 2,4,6-trichloro-5-isopropylpyrimidine can be isolated, but for this workflow, a one-pot hydrolysis is more efficient.
-
Selective Hydrolysis: The aqueous mixture is then carefully heated in the presence of aqueous sodium hydroxide (e.g., 10% NaOH) to selectively hydrolyze the chloro groups at positions 2 and 4, yielding 6-chloro-5-isopropyluracil. The product precipitates upon cooling and neutralization and is collected by filtration.
-
-
Step 2b: Reductive Dehalogenation to this compound
-
Reaction Setup: Dissolve the crude 6-chloro-5-isopropyluracil from the previous step in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Section 2: Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in chemical and biological systems, influencing its solubility, membrane permeability, and potential for intermolecular interactions.
Summary of Key Properties
| Property | Value / Description | Source / Rationale |
| CAS Number | 17432-95-0 | [1][5] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous uracil derivatives. |
| Melting Point | Not experimentally determined in available literature. Expected to be high (>250 °C), likely with decomposition. | Analogy to 5-chlorouracil (>300 °C).[6] |
| pKa (acidic) | Estimated ~9.6 - 9.8 | The electron-donating isopropyl group should slightly decrease the acidity of the N-H protons compared to uracil (pKa ≈ 9.4). In contrast, electron-withdrawing groups like chloro (pKa 8.13) and nitro (pKa 5.6) significantly increase acidity.[6][7] |
| logP | Estimated ~0.5 - 0.8 | The isopropyl group significantly increases lipophilicity compared to uracil (logP ≈ -1.0) and 5-fluorouracil (logP ≈ -0.9).[8] |
Molecular Structure and Tautomerism
Like its parent molecule, this compound exists predominantly in the aromatic dilactam tautomeric form, which is stabilized by amide resonance. The alternative dilactim tautomer, while contributing to its chemical reactivity, is present in much lower concentrations under physiological conditions. The molecule is planar, facilitating stacking interactions in larger biological structures.
Solubility Profile
Due to the non-polar isopropyl group, this compound is expected to have low solubility in water.[1] It should exhibit significantly better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.
Spectroscopic Profile
While experimental spectra for this compound are not widely available in public databases, the following profile is predicted based on its chemical structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted, in DMSO-d₆)
-
δ 10.5-11.5 ppm: Two broad singlets, corresponding to the two N-H protons (N1-H and N3-H).
-
δ ~7.5 ppm: A singlet for the C6-H proton. Its chemical shift is influenced by the adjacent C5-isopropyl group.
-
δ ~2.8 ppm: A septet for the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
-
δ ~1.1 ppm: A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, split by the single methine proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted)
-
δ ~164 ppm: Carbonyl carbon at C4.
-
δ ~151 ppm: Carbonyl carbon at C2.
-
δ ~140 ppm: Olefinic carbon at C6.
-
δ ~115 ppm: Alkylated olefinic carbon at C5.
-
δ ~26 ppm: Methine carbon (-CH) of the isopropyl group.
-
δ ~21 ppm: Methyl carbons (-CH₃) of the isopropyl group.
-
-
IR (Infrared) Spectroscopy:
-
3100-3250 cm⁻¹: N-H stretching vibrations (broad).
-
2900-3000 cm⁻¹: C-H stretching from the isopropyl group.
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1650-1720 cm⁻¹: Strong C=O stretching vibrations from the two carbonyl groups.
-
~1630 cm⁻¹: C=C stretching of the pyrimidine ring.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 154, corresponding to the molecular weight of the compound.
-
Key Fragments: A significant fragment at m/z = 111 would correspond to the loss of the isopropyl radical ([M-43]⁺), which is a characteristic fragmentation pathway.
-
Section 3: Applications and Significance
This compound serves as a crucial building block for more complex, biologically active molecules. The C5 position of the uracil ring is a common site for modification in the development of nucleoside analogues. The isopropyl group can modulate the lipophilicity and steric profile of a potential drug candidate, influencing its ability to cross cell membranes and interact with enzyme active sites. Derivatives of this compound have been explored in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other therapeutic agents.[9] Its study provides valuable structure-activity relationship (SAR) data for the development of new chemotherapeutics.
Conclusion
This guide has detailed a practical and reliable synthetic route for this compound, starting from common laboratory reagents. By constructing the substituted barbituric acid precursor first, the challenges of direct C-5 alkylation are effectively bypassed. The physicochemical analysis, combining established data for analogous compounds with scientifically grounded predictions, provides a comprehensive profile of the molecule. This compound is a compound of significant interest, and this technical overview provides the foundational knowledge required for its synthesis, characterization, and application in advanced research and drug discovery programs.
References
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Spicer, W. M. (n.d.). Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology. [Link]
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Kavala, V., et al. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-8. [Link]
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Neville, G. A., & Cook, D. (1970). and 5,5-alkyl-substituted barbituric acids. Canadian Journal of Chemistry, 48(14), 2274-2281. [Link]
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Chamberlain, J. S., et al. (1950). The Synthesis of 5,5-Alkylphenylbarbituric Acids. Journal of the American Chemical Society. [Link]
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Kaur, N., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 298-345. [Link]
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ChemWhat. (n.d.). This compound CAS#: 17432-95-0. Retrieved from [Link]
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G. A. Gevorgyan, et al. (2018). Oxidative Halogenation of 6-Methyluracil. ResearchGate. [Link]
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960 Chemical Network. (n.d.). CAS No.4212-49-1 | 5-ethyl-1,2,3,4.... Retrieved from [Link]
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Chemsrc. (n.d.). Ethyl isovalerate | CAS#:108-64-5. Retrieved from [Link]
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SpectraBase. (n.d.). 6-(3,5-DIMETHYLBENZYL)-5-ISOPROPYL-1-(2-METHYALLYLOXYMETHYL)-URACIL - Optional[13C NMR]. Retrieved from [Link]
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DNAmod. (n.d.). 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluorouracil. National Center for Biotechnology Information. Retrieved from [Link]
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Bardagì, I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
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Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-5. [Link]
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NIST. (n.d.). 6-Chlorouracil. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Ghorab, M. M., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45). [Link]
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Derry, M. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1886-1891. [Link]
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The Biological Versatility of the 5-Isopropyluracil Scaffold: A Technical Guide for Drug Discovery
Introduction
The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, leading to the discovery of potent antiviral and anticancer drugs.[1] Modifications to the uracil ring have yielded a diverse array of biologically active molecules. Among these, the introduction of a lipophilic isopropyl group at the 5-position creates 5-isopropyluracil, a lead structure for the generation of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and therapeutic promise of these compounds in oncology and virology, supported by detailed experimental protocols and mechanistic insights.
Anticancer Potential: Targeting the Cell Cycle through Kinase Inhibition
While data on the standalone anticancer activity of this compound is limited, its incorporation into more complex heterocyclic systems has yielded highly potent anti-proliferative agents. A notable example is the family of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which have demonstrated remarkable efficacy as inhibitors of cyclin-dependent kinases (CDKs).[2][3]
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold acts as a bioisostere of adenine, the core of ATP, allowing it to competitively bind to the ATP-binding pocket of CDKs and inhibit their activity.[5]
Mechanism of Action: CDK Inhibition and Cell Cycle Arrest
Derivatives of 5-isopropyl-pyrazolo[4,3-d]pyrimidine have been shown to be potent inhibitors of CDK2 and CDK5, with IC50 values in the low nanomolar range.[2] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at the S and G2/M phases and subsequent induction of apoptosis in cancer cells.[2]
The inhibitory activity of these compounds leads to the dephosphorylation of key CDK substrates, such as the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), further contributing to their anticancer effects.[2]
Quantitative Anticancer Data
The following table summarizes the reported IC50 values for representative 5-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines and cyclin-dependent kinases.
| Compound Class | Target | IC50 (nM) | Reference |
| 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines | CDK2 | Low nanomolar | [2] |
| CDK5 | Low nanomolar | [2] | |
| Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine Derivatives | CDK2/cyclin A2 | 57 - 119 | [4] |
| MCF-7 (Breast Cancer) | 45 - 97 | [9] | |
| HCT-116 (Colorectal Cancer) | 6 - 99 | [9] | |
| HepG-2 (Liver Cancer) | 48 - 90 | [9] |
Antiviral Activity: A Scaffold for Non-Nucleoside and Nucleoside Analog Inhibitors
The versatility of the this compound scaffold extends to the development of antiviral agents. Both non-nucleoside and nucleoside derivatives have demonstrated significant activity against a range of viruses, primarily through the inhibition of viral polymerases.
Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase
Several non-nucleoside derivatives of this compound have emerged as potent inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[6]
Notably, compounds such as 6-[(3,5-dimethylphenyl)selenyl]-1-ethoxymethyl-5-isopropyluracil have exhibited exceptional anti-HIV-1 activity with an EC50 value of 0.0047 µM and a selectivity index exceeding 42,600.[6] Another derivative, 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, has shown potent activity against HIV-1 at concentrations below 1 nM.[6]
Quantitative Anti-HIV-1 Data
| Compound | Virus/Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| 6-[(3,5-Dimethylphenyl)selenyl]-1-ethoxymethyl-5-isopropyluracil | HIV-1/CEM-SS | 0.0047 | >42,600 | [6] |
| 1-Ethoxymethyl-5-isopropyl-6-(1-naphthylmethyl)uracil | HIV-1/MT4 | 0.017 | 2229 | [6] |
| 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil | HIV-1/MT-4 | <0.001 | - | [6] |
Nucleoside Analogs as Viral Polymerase Inhibitors
The broader class of 5-substituted uracil nucleoside analogs has a well-established history as antiviral agents. These compounds mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate form, are incorporated into the growing viral DNA or RNA chain by the viral polymerase. This incorporation leads to chain termination, thereby halting viral replication.[7][8]
Experimental Protocols
Synthesis of 6-Chloro-5-isopropyluracil
A key intermediate for the synthesis of various biologically active this compound derivatives is 6-chloro-5-isopropyluracil. A general method for its preparation involves the chlorination of 5-isopropylbarbituric acid.
Materials:
-
5-Isopropylbarbituric acid
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
10% Aqueous sodium hydroxide (NaOH)
-
Ice
-
Appropriate glassware and safety equipment
Procedure:
-
A mixture of 5-isopropylbarbituric acid, a slight excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is carefully heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.
-
The resulting residue, 5-isopropyl-2,4,6-trichloropyrimidine, is cautiously poured onto crushed ice.
-
The crude product is then selectively hydrolyzed by heating in a 10% aqueous sodium hydroxide solution.
-
Upon cooling and acidification, 6-chloro-5-isopropyluracil precipitates and can be collected by filtration, washed with cold water, and dried.
Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may need to be optimized.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Test compound
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent compound itself may exhibit modest biological activity, its derivatives have demonstrated significant potential as both anticancer and antiviral agents. The anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives highlight the importance of targeting cell cycle regulation through CDK inhibition. In the antiviral arena, non-nucleoside derivatives have shown potent anti-HIV activity, while the broader class of 5-substituted uracil nucleosides provides a proven strategy for inhibiting viral polymerases. The synthetic accessibility of this compound and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and optimize derivatives with enhanced efficacy and selectivity, ultimately contributing to the advancement of new therapies for cancer and infectious diseases.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. [Link]
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5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. [Link]
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cell lines ic50: Topics by Science.gov. [Link]
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Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. [Link]
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5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH. [Link]
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Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - MDPI. [Link]
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Pyrazolo[4,3- d ]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity | Request PDF - ResearchGate. [Link]
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An In-Depth Technical Guide to the Biological Mechanism of Action of 5-Isopropyluracil
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Therapeutic Potential of Modified Nucleobases
In the landscape of modern drug discovery, the modification of endogenous molecules remains a cornerstone of therapeutic innovation. Pyrimidine analogs, in particular, have yielded a wealth of compounds with significant clinical impact, primarily in the realms of oncology and virology. 5-isopropyluracil, a derivative of the fundamental RNA nucleobase uracil, represents a molecule of considerable interest within this class. The introduction of an isopropyl group at the 5-position of the uracil ring alters its chemical properties, enhancing its lipophilicity and potential for unique biological interactions compared to its parent molecule[1]. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon the established pharmacology of 5-substituted uracils to provide a robust framework for researchers and drug development professionals. While direct, comprehensive studies on this compound are emerging, the principles outlined herein are grounded in decades of research into this important class of molecules.
The Primary Postulated Mechanism: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
The most probable and significant mechanism of action for this compound in biological systems is the inhibition of dihydropyrimidine dehydrogenase (DPD).
The Critical Role of DPD in Pyrimidine Catabolism
Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of the pyrimidine bases uracil and thymine[2]. This enzyme is also critically responsible for the breakdown of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), a widely used chemotherapeutic agent[3][4]. By converting these pyrimidines into their inactive dihydro- forms, DPD plays a crucial role in regulating their intracellular and systemic concentrations.
5-Substituted Uracils as a Class of DPD Inhibitors
A substantial body of evidence demonstrates that various 5-substituted uracil derivatives act as potent inhibitors of DPD[5][6]. The substituent at the 5-position is a key determinant of the inhibitory potency. For instance, (E)-5-(2-bromovinyl)uracil (BVU) is a known potent DPD inhibitor[5]. The rationale behind this inhibition lies in the structural similarity of these analogs to the natural substrates of DPD, allowing them to bind to the active site. The nature of the 5-substituent can influence the binding affinity and the type of inhibition (e.g., competitive, non-competitive, or irreversible).
The Hypothesized Interaction of this compound with DPD
Based on the established structure-activity relationships of 5-alkyluracils, it is highly probable that this compound acts as an inhibitor of DPD[7]. The isopropyl group, being a small, branched alkyl chain, is expected to fit within the active site of DPD and interfere with the binding and/or reduction of the natural substrates.
Expert Insight: The increased lipophilicity conferred by the isopropyl group may enhance the compound's ability to cross cellular membranes and access the cytosolic DPD enzyme, potentially leading to more sustained intracellular concentrations and prolonged inhibition compared to uracil itself[1].
The inhibition of DPD by this compound would lead to a significant elevation in the systemic and intracellular levels of uracil and thymine. This has profound implications for the co-administration of fluoropyrimidine chemotherapeutics.
Downstream Consequences of DPD Inhibition
The inhibition of DPD by a compound like this compound has several critical downstream effects, particularly in the context of cancer therapy.
-
Potentiation of 5-Fluorouracil (5-FU) Efficacy: By blocking the primary catabolic pathway of 5-FU, DPD inhibitors can dramatically increase its bioavailability and therapeutic efficacy[8][9][10]. This allows for the use of lower doses of 5-FU, potentially reducing its severe side effects[2].
-
Modulation of Pyrimidine Homeostasis: The accumulation of endogenous uracil can have complex effects on cellular metabolism, including feedback inhibition of pyrimidine biosynthesis pathways.
The following diagram illustrates the central role of DPD in pyrimidine metabolism and the impact of its inhibition by this compound.
Figure 1: Proposed mechanism of this compound via DPD inhibition.
Potential Secondary Mechanisms of Action
While DPD inhibition is the most likely primary mechanism, the broader family of 5-substituted uracils has been shown to interact with other key enzymes involved in nucleotide metabolism and DNA repair. Therefore, it is prudent to consider these as potential secondary or off-target effects of this compound.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. Some pyrimidine derivatives have been reported to exhibit inhibitory activity against DHFR[3]. Inhibition of DHFR leads to a depletion of the cellular pool of thymidine triphosphate (dTTP), ultimately disrupting DNA synthesis and repair.
Uracil-DNA Glycosylase (UNG) Inhibition
Uracil-DNA glycosylase is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising uracil from DNA. The incorporation of uracil into DNA can occur through the deamination of cytosine or the misincorporation of dUTP during DNA replication. Inhibition of UNG would lead to the persistence of uracil in the genome, which can be cytotoxic and mutagenic. Several uracil analogs have been investigated as inhibitors of UNG.
The following diagram outlines the potential multi-target effects of this compound.
Figure 2: Potential multi-target mechanism of this compound.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of robust enzymatic and cellular assays are required. The following protocols provide a framework for these investigations.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against DPD.
Principle: The activity of DPD is measured by monitoring the conversion of a radiolabeled substrate, such as [14C]-5-fluorouracil, to its dihydro-metabolite. The separation of the substrate and product is achieved by high-performance liquid chromatography (HPLC), and the radioactivity is quantified using a flow scintillation analyzer.
Step-by-Step Methodology:
-
Preparation of Cell Lysates:
-
Harvest cultured cells (e.g., human liver cells or cancer cell lines with known DPD expression) and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cells and centrifuge to obtain a clear cytosolic fraction.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a fixed amount of protein, e.g., 200 µg), reaction buffer (e.g., potassium phosphate buffer with NADPH and dithiothreitol), and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [6-14C]5-fluorouracil).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold ethanol to precipitate the proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column.
-
Elute the substrate and product with an appropriate mobile phase.
-
Monitor the eluent with a UV detector and a flow scintillation analyzer.
-
-
Data Analysis:
-
Calculate the percentage of substrate converted to product in the presence and absence of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Self-Validation: The inclusion of a known DPD inhibitor (e.g., gimeracil) as a positive control is essential to validate the assay's performance. A vehicle control (e.g., DMSO) is also necessary to account for any solvent effects.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit DHFR activity.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Prepare stock solutions of DHF, NADPH, and purified human DHFR enzyme.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Enzyme Reaction:
-
In a quartz cuvette or a 96-well UV-transparent plate, combine the reaction buffer, DHFR enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding NADPH and DHF.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies with varying concentrations of both the substrate (DHF) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.
-
Self-Validation: A known DHFR inhibitor, such as methotrexate, should be used as a positive control to ensure the assay is performing correctly.
Uracil-DNA Glycosylase (UNG) Activity Assay
This fluorescence-based assay can be used to assess the inhibitory effect of this compound on UNG.
Principle: This assay utilizes a single-stranded DNA oligonucleotide probe containing a single uracil base and labeled with a fluorophore and a quencher at opposite ends. In its hairpin conformation, the fluorescence is quenched. Upon cleavage of the uracil base by UNG, the probe is linearized, separating the fluorophore and quencher and resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer with EDTA and DTT).
-
Prepare a stock solution of the fluorescently labeled DNA oligonucleotide probe.
-
Prepare a stock solution of purified human UNG enzyme.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Enzyme Reaction:
-
In a 96-well black plate, combine the reaction buffer, UNG enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DNA probe.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Self-Validation: A known UNG inhibitor, if available, or a control reaction without the enzyme should be included to validate the assay results.
Quantitative Data Summary (Hypothetical)
While specific experimental data for this compound is not yet widely published, the following table provides a template for summarizing the expected quantitative data from the aforementioned assays. This structured presentation allows for a clear comparison of the compound's potency against different potential targets.
| Target Enzyme | Assay Type | Measured Parameter | Hypothetical Value (μM) |
| Dihydropyrimidine Dehydrogenase (DPD) | Radiolabeled HPLC | IC50 | 5 - 50 |
| Dihydrofolate Reductase (DHFR) | Spectrophotometric | IC50 | > 100 |
| Uracil-DNA Glycosylase (UNG) | Fluorescence-based | IC50 | > 100 |
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of dihydropyrimidine dehydrogenase. This positions the compound as a potential modulator of pyrimidine metabolism with significant therapeutic implications, particularly in combination with fluoropyrimidine-based cancer therapies. The enhanced lipophilicity due to the isopropyl group may offer favorable pharmacokinetic properties.
Future research should focus on:
-
Definitive Enzymatic Assays: Performing the detailed protocols outlined in this guide to obtain precise IC50 and Ki values for this compound against DPD, DHFR, and UNG.
-
Cellular Activity Studies: Evaluating the effect of this compound on the metabolism of 5-FU and the potentiation of its cytotoxicity in various cancer cell lines with characterized DPD expression levels.
-
Pharmacokinetic and In Vivo Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its efficacy in preclinical animal models of cancer, both as a single agent and in combination with 5-FU.
-
Structural Biology: Co-crystallization of this compound with DPD to elucidate the precise molecular interactions responsible for its inhibitory activity.
By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in precision medicine.
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Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. PubMed. [Link]
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ANTI-HERPES SIMPLEX VIRUS AND CYTOSTATIC ACTIVITY OF SOME NEW 5-SUBSTITUTED l-(4-HYDROXYBUTYL) - SAV. SAV. [Link]
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The effect of 5-substitution in the pyrimidine ring of dUMP on the interaction with thymidylate synthase: molecular modeling and QSAR. PubMed. [Link]
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A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. PubMed. [Link]
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Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. PubMed. [Link]
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Effect of uracil on metabolism of 5-fluorouracil in vitro. PubMed. [Link]
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Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. PubMed. [Link]
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Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed. [Link]
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Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. [Link]
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Is it possible to patent a novel drug compound for its biological activity if it has already been patented for another bioactivity? ResearchGate. [Link]
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Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. PubMed. [Link]
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The synthesis and properties of some 5-substituted uracil derivatives. PubMed. [Link]
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Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator. PubMed. [Link]
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Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. PubMed. [Link]
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5-Fluorouracil-induced apoptosis in cultured oral cancer cells. PubMed. [Link]
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Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity. PubMed. [Link]
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Mechanism of Growth Inhibition by 5-Fluorourncil. Reversal Studies with Pyrimidine Metabolites in F'ifro* (34041). Experimental Biology and Medicine. [Link]
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Development of a rapid and fully automated factor VIII inhibitor assay, insensitive to emicizumab, and a lowest level of quantification of 0.2 BU/mL. PubMed. [Link]
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The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. [Link]
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Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. PubMed. [Link]
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Biochemical and Molecular Characterization of Five Basil Cultivars Extract for Enhancing the Antioxidant, Antiviral, Anticancer, Antibacterial, and Antifungal Activities. ResearchGate. [Link]
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An In-Depth Technical Guide to 5-Isopropyluracil: From Discovery to Modern Synthesis and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-isopropyluracil, a synthetic derivative of the pyrimidine nucleobase, uracil. While not as extensively studied as its halogenated counterpart, 5-fluorouracil, this compound holds a significant place in the historical context of pyrimidine chemistry and serves as a valuable subject for understanding the impact of alkyl substitutions on the physicochemical and biological properties of the uracil scaffold. This document details the historical context of its discovery, outlines a robust and modern synthetic protocol, and discusses its known chemical and biological characteristics, offering insights for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction: The Significance of 5-Substituted Uracils
The uracil ring, a fundamental component of ribonucleic acid (RNA), has been a cornerstone of medicinal chemistry for decades. Modifications to this pyrimidine scaffold have led to the development of a wide array of therapeutic agents, most notably in the fields of oncology and virology. The strategic placement of substituents at the 5-position of the uracil ring has proven to be a particularly fruitful avenue for modulating biological activity. The introduction of various functional groups at this position can influence the molecule's interaction with key enzymes involved in nucleoside metabolism, thereby leading to cytotoxic or antiviral effects.
The archetypal example of a clinically successful 5-substituted uracil is 5-fluorouracil (5-FU). Since its synthesis in the 1950s, 5-FU has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides, and its incorporation into RNA and DNA, leading to cellular damage. The success of 5-FU spurred extensive research into other 5-substituted uracils, with the aim of discovering new agents with improved efficacy, selectivity, and pharmacokinetic profiles. This exploration has encompassed a wide range of substituents, including halogens, alkyl groups, and more complex moieties.
Within this broader context, 5-alkyluracils represent an important subclass. The introduction of alkyl groups at the 5-position can alter the lipophilicity and steric properties of the uracil molecule, potentially influencing its membrane permeability and interaction with biological targets. This guide focuses specifically on this compound, providing a detailed examination of its discovery, synthesis, and what is currently known about its biological relevance.
Historical Context and Discovery
Pinpointing the exact first synthesis of this compound is challenging, as early chemical literature often grouped the synthesis of several related compounds. However, the groundwork for the synthesis of 5-substituted pyrimidines was laid in the late 19th century. Although uracil itself was first isolated in 1901, the systematic study of pyrimidines began earlier, with Pinner's synthesis of pyrimidine derivatives in 1884.
While a definitive "discovery" paper for this compound has not been identified in the readily available literature, its existence as a known chemical entity is evident from research conducted in the latter half of a 20th century. For instance, a 1971 study by Krajewska and Shugar investigated the photochemical transformation of several 5-alkyluracils, including this compound. This work, which detailed the light-induced cleavage of the 5-alkyl substituent to form uracil, presupposes the availability of this compound as a starting material, indicating its synthesis and characterization prior to this date.
A significant advancement in the practical synthesis of this compound and other 5-alkyluracils was published in 1993 by Koroniak, Jankowski, and Krasnowski. They described a "novel approach" that provided a more efficient and higher-yielding pathway to these compounds via barbituric acid derivatives. This method, which will be detailed in the following section, represented a notable improvement over earlier, often lower-yielding, condensation reactions.
Synthesis of this compound: A Modern and Efficient Protocol
The synthesis of this compound can be efficiently achieved through a multi-step process starting from diethyl isopropylmalonate and urea. The following protocol is based on the high-yield method developed by Koroniak and colleagues.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Isopropylbarbituric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare a solution of sodium methoxide.
-
Addition of Reactants: To the sodium methoxide solution, add diethyl isopropylmalonate followed by urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 5-isopropylbarbituric acid. The solid product is then collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 6-Chloro-5-isopropyluracil
-
Reaction Setup: In a flask equipped with a reflux condenser, add 5-isopropylbarbituric acid to an excess of phosphorus oxychloride (POCl₃). A trace amount of water is also added.
-
Reflux: The mixture is heated under reflux. This one-pot reaction proceeds through the formation of 2,4,6-trichloro-5-isopropylpyrimidine, which is then hydrolyzed in situ to 5-isopropyl-6-chlorouracil.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The precipitated product, 6-chloro-5-isopropyluracil, is collected by filtration, washed with water, and dried. A basic work-up can be employed to ensure complete hydrolysis of any remaining trichloropyrimidine intermediate.
Step 3: Reductive Dechlorination to this compound
-
Reaction Setup: Dissolve 6-chloro-5-isopropyluracil in an aqueous solution of sodium hydroxide.
-
Reduction: To this solution, add a nickel-aluminum alloy to generate Raney nickel in situ. The reaction is stirred at room temperature.
-
Work-up: Upon completion of the reduction (monitored by TLC), the reaction mixture is filtered to remove the nickel catalyst. The filtrate is then acidified to precipitate the final product, this compound. The product is collected by filtration, washed, and dried.
Causality Behind Experimental Choices
-
Choice of Base in Step 1: Sodium methoxide is a strong base that effectively deprotonates the diethyl isopropylmalonate, facilitating its condensation with urea to form the barbituric acid ring.
-
Use of POCl₃ in Step 2: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, essential for converting the hydroxyl groups of the barbituric acid tautomer into chlorine atoms, and facilitating the subsequent hydrolysis to the chlorouracil.
-
In situ Generation of Raney Nickel in Step 3: The use of a nickel-aluminum alloy in an alkaline solution provides a convenient and inexpensive method for generating highly active Raney nickel directly in the reaction mixture. This avoids the need to handle pyrophoric pre-activated Raney nickel and is advantageous for both small and large-scale syntheses.
Physicochemical Properties and Spectroscopic Data
This compound is a white crystalline solid. The introduction of the isopropyl group at the 5-position increases its lipophilicity compared to uracil.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| CAS Number | 17432-95-0 | |
| Melting Point | 288-289 °C | |
| Appearance | White crystalline solid |
Spectroscopic Data for a Related Compound (6-Chloro-5-isopropyluracil):
-
¹H NMR (DMSO-d₆): δ 1.14 (d, 6H, CH₃, J = 7.2 Hz), 2.51-2.63 (m, 1H, CH), 11.22 (s, 1H, NH), 11.79 (s, 1H, NH).
-
¹³C NMR (DMSO-d₆): δ 20.02 (CH₃), 26.52 (CH), 113.95 (C-5), 140.95 (C-6), 149.75 (C=O), 162.75 (C=O).
-
ESI-MS (m/z): 187.1 (M⁻, 100), 189.1 (M⁻ + 2, 35).
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively investigated, and there is a paucity of data regarding its specific mechanisms of action. However, based on the broader understanding of 5-substituted uracils, some potential areas of biological relevance can be inferred.
Antimicrobial and Antiviral Potential
Derivatives of 5-alkyluracils have been explored for their antimicrobial and antiviral properties. For instance, certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, derived from 5-alkyl-6-chlorouracils (including the isopropyl derivative), have shown broad-spectrum antibacterial activity. While this compound itself has not been reported as a potent antimicrobial agent, its role as a key intermediate in the synthesis of more complex and biologically active molecules is significant.
In the context of antiviral research, many 5-substituted uracil nucleosides have demonstrated activity against various viruses, particularly herpesviruses. The mechanism of action for many of these nucleoside analogues involves their phosphorylation by viral or cellular kinases to the corresponding triphosphates, which can then inhibit viral DNA polymerases. While there is no specific data on the antiviral activity of this compound or its corresponding nucleoside, this remains a potential area for future investigation.
Anticancer Potential
The success of 5-fluorouracil has driven research into other 5-substituted uracils as potential anticancer agents. The cytotoxicity of these compounds can arise from various mechanisms, including inhibition of key enzymes in nucleotide metabolism and incorporation into nucleic acids. While some 5-substituted uracil derivatives have shown cytotoxic activity against cancer cell lines, there is currently no published data to suggest that this compound itself possesses significant anticancer properties. However, its structural similarity to other biologically active pyrimidines makes it a compound of interest for structure-activity relationship studies.
Photochemical Reactivity
As mentioned earlier, this compound undergoes a photochemical transformation upon irradiation with UV light, leading to the cleavage of the isopropyl group and the formation of uracil. This reactivity, which proceeds through an intramolecular electrocyclic photoaddition intermediate, is a point of interest in the study of DNA photochemistry and the potential phototoxicity of modified nucleobases.
Future Directions and Conclusion
This compound, while not a clinically utilized therapeutic agent, represents an important molecule within the broader class of 5-substituted pyrimidines. Its efficient synthesis from readily available starting materials makes it an accessible building block for the development of more complex uracil derivatives with potential biological activities.
Future research could focus on several key areas:
-
Synthesis and Biological Evaluation of this compound Nucleosides: The conversion of this compound into its corresponding deoxyribonucleoside and ribonucleoside analogues, followed by evaluation of their antiviral and anticancer activities, would be a logical next step in exploring its therapeutic potential.
-
Exploration as a Scaffold for Library Synthesis: The synthetic accessibility of this compound makes it an attractive starting point for the combinatorial synthesis of libraries of novel uracil derivatives for high-throughput screening against various biological targets.
-
Further Mechanistic Studies: A more in-depth investigation into the biological effects of this compound, even if weak, could provide valuable insights into the structure-activity relationships of 5-alkyluracils and inform the design of more potent analogues.
References
- Krajewska, E., & Shugar, D. (1971). Photochemical transformation of 5-alkyluracils and their nucleosides. Science, 173(3995), 435-437.
- De Clercq, E., Descamps, J., De Somer, P., Barr, P. J., Jones, A. S., & Walker, R. T. (1979). (E)-5-(2-Bromovinyl)-2'-deoxyuridine: a potent and selective anti-herpes agent. Proceedings of the National Academy of Sciences, 76(6), 2947-2951.
- Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Molecules, 27(9), 2866.
- Balzarini, J., & De Clercq, E. (2003). 5-Substituted pyrimidine nucleoside analogues as inhibitors of the replication of herpes simplex virus. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1619(2), 147-162.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). Current Organic Synthesis, 6(4), 371-390.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2866.
- Kumar, R., Sharma, N., Nath, M., Saffran, H. A., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of medicinal chemistry, 44(24), 4225–4229.
- Gangjee, A., Devraj, R., McGuire, J. J., Kisliuk, R. L., Queener, S. F., & Barrows, L. R. (1994). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of medicinal chemistry, 37(8), 1169–1176.
- SEP enhanced the antitumor activity of 5-fluorouracil by up-regulating NKG2D/MICA and reversed immune suppression via inhibiting ROS and caspase-3 in mice. (2017). Oncoimmunology, 6(12), e1369325.
- Kumar, R., Nath, M., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. Journal of medicinal chemistry, 44(21), 3515–3520.
- Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. (2015). Oncotarget, 6(32), 32749–32761.
- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (2020). International journal of nanomedicine, 15, 5647–5661.
- Fikus, M., Wierzchowski, K. L., & Shugar, D. (1964). Reversible photochemical transformation of 5-fluorouracil analogues and poly-5-fluorouridylic acid.
5-Isopropyluracil: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Isopropyluracil, a derivative of the fundamental nucleobase uracil, represents a compelling starting point for the exploration of novel therapeutic agents. While direct clinical applications of this compound remain to be fully elucidated, its structural relationship to a class of well-established 5-substituted uracils provides a strong rationale for its investigation. This technical guide synthesizes the current, albeit limited, knowledge on this compound and its derivatives, and extrapolates potential therapeutic avenues based on the established mechanisms of action of related compounds. We will delve into its synthesis, known antimicrobial properties of its derivatives, and propose a strategic framework for its future development as a potential antiviral or anticancer agent. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.
Introduction: The Rationale for Investigating this compound
The pyrimidine uracil is a cornerstone of biological systems as a key component of ribonucleic acid (RNA). Chemical modifications to the uracil ring have historically yielded compounds with profound therapeutic value. The most notable of these is 5-fluorouracil (5-FU), a mainstay in cancer chemotherapy for decades. The substitution at the 5-position of the uracil ring is a well-trodden path in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities, including antiviral, antibacterial, and anticancer properties.[1]
This compound, with its bulky, lipophilic isopropyl group at the 5-position, presents a unique chemical scaffold within this class of compounds.[2] This substitution can significantly alter the molecule's steric and electronic properties, potentially influencing its interaction with biological targets and its metabolic stability. While research directly focused on this compound is in its nascent stages, the known antimicrobial activity of its derivatives provides the initial impetus for a more profound investigation into its therapeutic potential.
This guide will first outline the known synthesis and biological activity of this compound derivatives. Subsequently, it will extrapolate from the broader class of 5-substituted uracils to propose potential mechanisms of action and therapeutic applications for this compound itself. Finally, a comprehensive, field-proven workflow for the systematic evaluation of this compound will be presented, offering a roadmap for future research and development.
Chemical Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is a critical first step in its evaluation. The established route to 6-chloro-5-isopropyluracil, a key intermediate, begins with 5-isopropylbarbituric acid.[3][4]
Experimental Protocol: Synthesis of 6-Chloro-5-isopropyluracil
Materials:
-
5-Isopropylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
10% Aqueous sodium hydroxide (NaOH)
Procedure:
-
Chlorination: 5-Isopropylbarbituric acid is treated with phosphorus oxychloride in the presence of N,N-dimethylaniline. This reaction converts the barbituric acid to 2,4,6-trichloro-5-isopropylpyrimidine.[3][4] The causality behind this choice of reagents lies in the potent chlorinating ability of POCl₃, which is a standard method for converting hydroxyl groups on pyrimidine rings to chlorine atoms. N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.
-
Selective Hydrolysis: The resulting 2,4,6-trichloro-5-isopropylpyrimidine is then subjected to selective hydrolysis by heating in 10% aqueous sodium hydroxide.[3][4] This step is crucial for selectively replacing the chlorine atoms at the 2- and 4-positions with hydroxyl groups, yielding the uracil ring structure, while retaining the chlorine at the 6-position. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for this selective transformation.
This synthetic intermediate, 6-chloro-5-isopropyluracil, serves as a versatile precursor for the synthesis of a variety of derivatives, allowing for the exploration of structure-activity relationships.
Caption: Hypothesized antiviral mechanism of this compound.
Anticancer Activity
The precedent set by 5-fluorouracil strongly suggests that this compound should be investigated for anticancer properties. The primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA. [5][6]
-
Hypothesized Mechanism: this compound could be metabolized to 5-isopropyl-2'-deoxyuridine monophosphate (5-iPr-dUMP), which could then act as an inhibitor of thymidylate synthase. The bulky isopropyl group might offer a different binding mode within the enzyme's active site compared to the fluorine atom of 5-FU, potentially leading to a different efficacy or resistance profile.
Another key enzyme in this pathway is dihydrofolate reductase (DHFR), which is responsible for regenerating the cofactor required by thymidylate synthase. [3][7][8]Uracil derivatives can also indirectly affect this pathway.
Caption: Hypothesized anticancer mechanism via thymidylate synthase inhibition.
A Proposed Research and Development Workflow
To systematically evaluate the therapeutic potential of this compound, a structured research and development plan is essential. The following workflow outlines a series of self-validating experimental stages.
Stage 1: In Vitro Screening for Biological Activity
The initial phase focuses on broad screening to identify promising areas of activity.
Experimental Protocols:
-
Antimicrobial Assays:
-
Synthesize a library of this compound derivatives with diverse substitutions at the 6-position.
-
Perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Include a panel of fungal pathogens for a broader antimicrobial screen.
-
-
Antiviral Assays:
-
Test this compound and its derivatives in cell-based assays for activity against a range of viruses, including RNA viruses (e.g., HIV, Influenza) and DNA viruses (e.g., Herpes Simplex Virus).
-
Measure viral replication endpoints (e.g., plaque reduction, reverse transcriptase activity).
-
-
Anticancer Assays:
-
Screen this compound and its derivatives against a panel of human cancer cell lines (e.g., NCI-60).
-
Determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.
-
Stage 2: Mechanism of Action and Target Identification
Once a promising activity is identified, the next step is to elucidate the mechanism of action.
Experimental Protocols:
-
Enzyme Inhibition Assays:
-
If anticancer or antiviral activity is observed, perform in vitro enzyme inhibition assays with purified thymidylate synthase, dihydrofolate reductase, and relevant viral polymerases.
-
Determine the inhibition kinetics (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
-
Cellular Target Engagement Assays:
-
Utilize techniques such as cellular thermal shift assays (CETSA) to confirm target engagement within intact cells.
-
Use metabolic labeling studies with radiolabeled precursors to assess the impact on DNA and RNA synthesis.
-
Stage 3: Lead Optimization and Preclinical Evaluation
Promising compounds with a confirmed mechanism of action will enter lead optimization.
Experimental Protocols:
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize and test a focused library of analogs to improve potency and selectivity. [9] 2. Analyze the SAR to identify key structural features required for activity.
-
-
In Vivo Efficacy Studies:
-
Test optimized lead compounds in relevant animal models of infection or cancer.
-
Monitor disease progression and survival as primary endpoints.
-
-
Preliminary Toxicology and Pharmacokinetics:
-
Assess acute toxicity in rodent models.
-
Determine key pharmacokinetic parameters (absorption, distribution, metabolism, excretion - ADME).
-
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5-isopropyluracil molecular structure and chemical formula
An In-depth Technical Guide to 5-Isopropyluracil: Molecular Structure, Properties, and Synthesis
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a modified pyrimidine nucleobase. By integrating established chemical principles with data from related analogues, this document offers valuable insights for professionals in medicinal chemistry and drug discovery, even in the absence of a complete public experimental dataset for this specific molecule.
Introduction to this compound
This compound, also known as 5-(1-methylethyl)-2,4(1H,3H)-pyrimidinedione, is a derivative of the RNA nucleobase, uracil.[1] The introduction of an isopropyl group at the 5-position of the pyrimidine ring significantly alters the molecule's physicochemical properties compared to its parent compound. This modification, in particular, increases its lipophilicity, which can enhance its ability to permeate biological membranes.[1] Such alterations make 5-substituted uracils, including this compound, compounds of interest in the field of medicinal chemistry for the development of novel therapeutic agents, with potential applications as antiviral and antimicrobial agents.[2][3] The study of such modified nucleobases is crucial for understanding the structure-activity relationships that govern their biological functions.
Molecular Identity and Structure
The fundamental characteristics of this compound are summarized in the table below, providing a clear identity for this molecule.
| Identifier | Value |
| Chemical Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 17432-95-0[1] |
| Synonyms | 5-(1-methylethyl)-2,4(1H,3H)-pyrimidinedione, 5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione[1] |
Chemical Structure
The molecular structure consists of a pyrimidine-2,4(1H,3H)-dione core with an isopropyl substituent at the C5 position.
Caption: Molecular structure of this compound.
While no experimental crystal structure data for this compound is publicly available, the geometry of the core pyrimidine ring is expected to be nearly planar, similar to uracil and other 5-substituted derivatives. The bond lengths and angles within the uracil ring will be influenced by the electron-donating nature of the isopropyl group.
Synthesis of this compound
The synthesis of 5-alkyluracils can be achieved through various methods. A common approach involves the condensation of a β-ketoester with urea. For this compound, a plausible synthetic route starts from ethyl 2-formyl-3-methylbutanoate, which can be condensed with urea in the presence of a base.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol
The following is a representative protocol adapted from established methods for the synthesis of similar pyrimidine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add urea, followed by the dropwise addition of ethyl 2-formyl-3-methylbutanoate.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) and its melting point determined.
Spectroscopic Characterization (Predicted)
In the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the known chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the uracil ring and the isopropyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 11.5 | Singlet (broad) | 1H | N1-H |
| ~10.5 - 11.0 | Singlet (broad) | 1H | N3-H |
| ~7.5 | Singlet | 1H | C6-H |
| ~2.8 - 3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C4 (C=O) |
| ~152 | C2 (C=O) |
| ~142 | C6 |
| ~115 | C5 |
| ~26 | -CH(CH₃)₂ |
| ~21 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration |
| 3200 - 3100 | N-H stretching |
| 2970 - 2870 | C-H stretching (aliphatic) |
| ~1710 | C=O stretching (asymmetric) |
| ~1660 | C=O stretching (symmetric) & C=C stretching |
| ~1460 | C-H bending |
Mass Spectrometry
In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 111 | [M - C₃H₇]⁺ |
Physicochemical and Biological Insights
The isopropyl group at the 5-position of the uracil ring imparts a significant increase in the lipophilicity of the molecule compared to uracil.[1] This property is often associated with improved transport across biological membranes, which can be a desirable characteristic for drug candidates. The presence of the carbonyl and amine functionalities allows this compound to participate in hydrogen bonding, which is crucial for its interactions with biological targets such as proteins and nucleic acids.[1]
While specific biological activity data for this compound is not extensively documented in the readily available literature, related 5-alkyl-substituted uracil derivatives have demonstrated a range of pharmacological activities, including antimicrobial and antiviral properties.[2][3] The exploration of this compound in these contexts presents a promising avenue for future research.
Conclusion
This compound is a structurally interesting derivative of a fundamental biological molecule. Its modified physicochemical properties, particularly its increased lipophilicity, make it a candidate for investigation in drug discovery programs. While a complete experimental characterization is not yet publicly available, this guide provides a solid, theoretically grounded overview of its structure, synthesis, and expected spectroscopic features. Further experimental validation of these properties and a thorough investigation of its biological activity are warranted to fully elucidate the potential of this compound as a pharmacologically active agent.
References
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA. (1977, August). PubMed. Retrieved January 14, 2026, from [Link]
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(PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. Retrieved January 14, 2026, from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
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1H NMR spectra for the protons at C2, C5 and methyl group of compound... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthetic design of novel uracil and thiouracil derivatives. (2024, July 29). International Journal of Chemical Studies. Retrieved January 14, 2026, from [Link]
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Fundamental frequencies of uracil and 5-aminouracil | Download Table. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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natural occurrence and biosynthesis of 5-isopropyluracil
An In-Depth Technical Guide to 5-Isopropyluracil: Synthesis and Hypothetical Biosynthesis
Abstract
This compound is a pyrimidine derivative characterized by an isopropyl group at the 5-position of the uracil ring. While its synthetic analogues have been explored for various biological activities, a comprehensive understanding of its natural occurrence and biosynthesis remains elusive. This technical guide addresses the current state of knowledge regarding this compound. It begins by establishing the apparent absence of this compound in currently documented natural product databases. Subsequently, it provides a detailed, field-proven protocol for its chemical synthesis, offering a reliable method for obtaining the molecule for research purposes. Finally, leveraging established principles of enzymology and metabolic pathways, this guide proposes a scientifically grounded, hypothetical biosynthetic pathway for this compound. This speculative pathway is intended to serve as a conceptual framework for researchers in synthetic biology and natural product discovery who may be interested in engineering its biosynthesis or searching for its existence in unexplored biological niches.
Part 1: Natural Occurrence - A Conspicuous Absence
A thorough review of prominent natural product databases and the scientific literature reveals no definitive evidence of this compound as a naturally occurring metabolite. Searches in chemical libraries such as PubChem and specialized natural product repositories have not yielded any entries identifying a biological source for this specific compound. While marine sponges and other organisms are prolific sources of modified nucleosides and other unique secondary metabolites, this compound has not been reported among the thousands of compounds isolated to date.[1][2][3]
This absence suggests that if this compound does exist in nature, it is likely a rare metabolite produced by an uncharacterized organism or under specific, uninvestigated environmental conditions. It is also possible that the enzymatic machinery required for the C5-isopropylation of a uracil scaffold is not common in known metabolic pathways. Therefore, for researchers and drug development professionals, this compound should currently be considered a synthetic compound.
Part 2: Chemical Synthesis of this compound
The reliable synthesis of 5-alkyluracils is well-established in organic chemistry. One robust and scalable approach proceeds via a 5-alkylbarbituric acid intermediate. This method avoids some of the challenges associated with other routes, such as the use of α-formylesters, which can have lower yields and involve more hazardous reaction conditions.[4]
The synthesis can be logically divided into four main stages:
-
Formation of Diethyl Isopropylmalonate: The starting material for the pyrimidine ring construction.
-
Synthesis of 5-Isopropylbarbituric Acid: Cyclization of the malonate with urea to form the core barbiturate structure.
-
Chlorination to 5-Isopropyl-6-chlorouracil: Activation of the C6 position for subsequent removal.
-
Reductive Dechlorination: Removal of the chlorine atom to yield the final product, this compound.
Experimental Protocol: A Step-by-Step Methodology
The following protocol is adapted from established methods for the synthesis of 5-alkyluracils.[4][5]
Step 1: Synthesis of 5-Isopropylbarbituric Acid
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in absolute methanol.
-
To this solution, add diethyl isopropylmalonate (1.0 eq) and urea (1.1 eq).
-
Reflux the mixture for 6-8 hours. A white precipitate of the sodium salt of 5-isopropylbarbituric acid will form.
-
Cool the reaction mixture, and add water to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2.
-
The white precipitate of 5-isopropylbarbituric acid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 5-Isopropyl-6-chlorouracil
-
In a fume hood, combine 5-isopropylbarbituric acid (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0-4.0 eq).
-
Add N,N-dimethylaniline (0.1 eq) dropwise as a catalyst.
-
Heat the mixture at reflux for 2-3 hours. The reaction first forms the 2,4,6-trichloro-5-isopropylpyrimidine intermediate.
-
Carefully quench the reaction by pouring it onto crushed ice. This hydrolyzes the trichloro intermediate.
-
Adjust the pH to ~8-9 with a sodium hydroxide (NaOH) solution to ensure complete hydrolysis to 5-isopropyl-6-chlorouracil.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
Dissolve 5-isopropyl-6-chlorouracil (1.0 eq) in an aqueous NaOH solution (e.g., 10%).
-
Add nickel-aluminum alloy (Raney nickel precursor, ~2.0 eq) portion-wise to the solution at room temperature. The alloy will react with the NaOH solution to generate active Raney nickel in situ, leading to vigorous hydrogen evolution.
-
Stir the mixture at room temperature for 1-2 hours after the addition is complete, or until TLC indicates the disappearance of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the nickel catalyst.
-
Acidify the filtrate with concentrated HCl to a pH of ~5-6.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the this compound by filtration, wash with cold water, and recrystallize from water or ethanol to obtain the pure product.
Data Summary: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1 | 5-Isopropylbarbituric Acid | 80-90% |
| 2 | 5-Isopropyl-6-chlorouracil | 75-85% |
| 3 | This compound | 85-95% |
Visualization: Chemical Synthesis Workflow
Caption: Chemical synthesis route to this compound.
Part 3: Hypothetical Biosynthesis of this compound
While not yet discovered in nature, the biosynthesis of this compound is theoretically plausible. A hypothetical pathway can be constructed by drawing parallels with known enzymatic reactions, particularly the catabolism of branched-chain amino acids and the alkylation of nucleotide bases. This speculative model provides a logical starting point for future research.
Pillar 1: The Isopropyl Group Donor - A Valine-Derived Precursor
The most likely biological source for the isopropyl group is the essential amino acid L-valine. In many organisms, the catabolism of valine proceeds through a well-established pathway that generates isobutyryl-CoA.[6][7] This activated thioester is a prime candidate for serving as the donor in a subsequent alkylation reaction.
The key steps are:
-
Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain amino acid aminotransferase (BCAT).[2]
-
Oxidative Decarboxylation: The resulting α-keto acid is decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to form isobutyryl-CoA.[7]
Pillar 2: The Alkylation of Uracil - A Role for Radical SAM Enzymes?
The central challenge in the biosynthesis of this compound is the formation of a carbon-carbon bond at the unactivated C5 position of the pyrimidine ring. While thymidylate synthase methylates this position, its mechanism is specific to a one-carbon unit from methylenetetrahydrofolate and is not suitable for transferring an isopropyl group.
A more plausible enzymatic catalyst would belong to the Radical S-adenosylmethionine (SAM) superfamily .[8] These enzymes are renowned for their ability to catalyze difficult chemical reactions, including the alkylation of unreactive C-H bonds.[9][10] A hypothetical Radical SAM enzyme, which we will term "Uracil Isopropyl Synthase," could function as follows:
-
Radical Generation: The enzyme's [4Fe-4S] cluster would reductively cleave SAM to generate a highly reactive 5'-deoxyadenosyl radical.
-
Substrate Activation: This radical would abstract a hydrogen atom from the C5 position of a uracil substrate (e.g., uracil, UMP, or dUMP), creating a uracil-C5 radical.
-
Alkyl Group Transfer: The uracil-C5 radical would then react with the isopropyl group of a donor molecule, such as isobutyryl-CoA. This step is speculative and might involve the formation of an enzyme-bound intermediate or a direct attack. The exact mechanism of C-C bond formation could be complex.
-
Radical Quenching and Product Release: The cycle would be completed by quenching the radical species and releasing the final product, this compound (or its nucleotide derivative).
Visualization: A Hypothetical Biosynthetic Pathway
Caption: Hypothetical biosynthesis of this compound.
Conclusion
This compound represents an intriguing molecule that, while readily accessible through chemical synthesis, remains undiscovered as a natural product. The provided synthetic protocol offers a clear and efficient route for its production, enabling further investigation into its chemical and biological properties. The proposed hypothetical biosynthetic pathway, grounded in the known capabilities of branched-chain amino acid catabolism and the versatile chemistry of Radical SAM enzymes, provides a valuable roadmap for future discovery efforts. This guide serves as a foundational resource for researchers aiming to explore the potential of this compound, whether through chemical derivatization, screening for biological activity, or pioneering its discovery in the vast expanse of the natural world.
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Koroniak, H., Jankowski, Z., & Krasnowski, A. (1993). Facile Large Scale Synthesis of 5-Alkyluracils. Organic Preparations and Procedures International, 25(5), 563-567. [Link]
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Lin, H. (2011). S-adenosylmethionine-dependent alkylation reactions: When are radical reactions used?. Bioorganic chemistry, 39(5-6), 161–170. [Link]
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Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2012). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 17(8), 9194-9206. [Link]
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Wessjohann, L. A., Giller, K., & Böttcher, C. (2023). Biomimetic S-Adenosylmethionine Regeneration Starting from Multiple Byproducts Enables Biocatalytic Alkylation with Radical SAM Enzymes. ChemBioChem, 24(9), e202300133. [Link]
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Gochin, M., & Shorr, R. G. L. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of pharmaceutical sciences, 71(9), 1056-1058. [Link]
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Wikipedia contributors. (2023). Radical SAM enzymes. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). Fatty acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2012). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 17(8), 9194-9206. [Link]
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Lin, H. (2011). S-adenosylmethionine-dependent alkylation reactions: When are radical reactions used?. Bioorganic chemistry, 39(5-6), 161–170. [Link]
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Lin, H. (2011). S-adenosylmethionine-dependent alkylation reactions: when are radical reactions used?. Semantic Scholar. [Link]
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Spáčilová, L., Džubák, P., Hajdúch, M., Krupková, S., Hradil, P., & Hlaváč, J. (2007). Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in their racemic form. Bioorganic & medicinal chemistry letters, 17(23), 6647–6650. [Link]
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Li, P., Yin, Y., Li, D., Kim, S. W., & Wu, G. (2011). The biological functions and metabolic pathways of valine in swine. Amino acids, 39(5), 1191–1201. [Link]
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Schart, V. F., Zäh, M., & Gademann, K. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 218-226. [Link]
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Bardagí, E., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 499-532. [Link]
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Kanamori, M., & Wixom, R. L. (1963). Studies in Valine Biosynthesis. Journal of Biological Chemistry, 238(3), 998-1005. [Link]
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Takagi, H., & Omura, F. (2018). Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1. Scientific reports, 8(1), 4965. [Link]
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Arnold, F. H. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(30), 13575-13580. [Link]
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Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2008). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Enzyme Research, 2008, 685408. [Link]
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Kochetkov, N. K., & Budovskii, E. I. (Eds.). (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2845. [Link]
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Wang, J., et al. (2024). Combinatorial Engineering of Escherichia coli for Enhancing Lipoic Acid Production. ACS Synthetic Biology, 13(1), 143-153. [Link]
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Wei, Y., et al. (2024). Rational Molecular Design for Improved ZHD101 Thermal Stability Based on the Introduction of Disulfide Bonds at the Dimer Interface. Journal of Agricultural and Food Chemistry, 72(1), 589-599. [Link]
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El-Sayed, W. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(30), 21326-21353. [Link]
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A Theoretical Investigation into the Stability of 5-Isopropyluracil: A Whitepaper for Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for assessing the stability of 5-isopropyluracil, a substituted pyrimidine derivative of potential interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a critical early-stage gatekeeper for further investigation. This document outlines the key theoretical considerations, computational methodologies, and anticipated stability landscape of this compound, drawing upon established principles from studies of analogous uracil derivatives.
Introduction: The Significance of Stability in Uracil Analogs
Uracil and its derivatives are fundamental components of nucleic acids and often serve as scaffolds for therapeutic agents, most notably in antiviral and anticancer applications. The substitution at the C5 position of the uracil ring is a common strategy to modulate biological activity and pharmacokinetic properties. The introduction of an isopropyl group at this position (this compound) presents a unique combination of steric and electronic effects that can significantly influence the molecule's stability. A thorough understanding of this stability is paramount, as it directly impacts shelf-life, metabolic fate, and potential degradation pathways, all of which are critical parameters in drug development. This guide will delve into the theoretical underpinnings of this compound's stability, with a focus on tautomerism and potential decomposition routes.
Tautomerism: The Predominant Factor in Uracil Stability
Uracil and its derivatives can exist in several tautomeric forms due to proton transfer reactions.[1] The relative stability of these tautomers is a crucial determinant of the molecule's overall characteristics. For uracil, the diketo form is overwhelmingly the most stable, with other tautomers being significantly higher in energy.[2] The introduction of a substituent at the C5 position can modulate the relative energies of these tautomers, although the diketo form generally remains the most favored.
Theoretical and experimental studies have consistently shown that out of six possible tautomers for uracil derivatives, the diketo form is the most stable.[2] The energy difference between the most stable diketo form and other "rare" tautomers can be substantial, often in the range of 10-20 kcal/mol, making their experimental detection challenging.[2]
For this compound, it is highly probable that the diketo tautomer will be the most stable form. The electron-donating nature of the isopropyl group is expected to have a minor influence on the tautomeric equilibrium compared to more strongly electron-withdrawing or -donating substituents.
Computational Methodology for Stability Assessment
A robust theoretical investigation into the stability of this compound necessitates the use of quantum chemical calculations. Density Functional Theory (DFT) is a widely used and reliable method for studying the stability of uracil and its derivatives.[3][4]
Geometry Optimization and Energy Calculations
The first step in a computational study is to perform geometry optimizations for all possible tautomers of this compound. This process identifies the lowest energy conformation for each tautomer. Subsequent frequency calculations are essential to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
Choice of Functional and Basis Set
The selection of an appropriate DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional is a popular choice for such systems and has been shown to provide reliable results for uracil and its derivatives.[5] For the basis set, a Pople-style basis set such as 6-31+G(d,p) or a Dunning-type correlation-consistent basis set like aug-cc-pVDZ would be suitable for providing a good balance between accuracy and computational cost.[2][6]
Solvation Effects
The stability of tautomers can be significantly influenced by the surrounding solvent environment.[3][4] Therefore, it is crucial to include the effects of a solvent in the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the bulk solvent effects on the relative stability of tautomers.[2][6]
Predicted Stability Landscape of this compound
Based on the established knowledge of uracil derivatives, the following predictions can be made regarding the stability of this compound:
| Feature | Predicted Stability Characteristic | Rationale |
| Most Stable Tautomer | Diketo form | Consistent with uracil and other 5-substituted uracils.[2] |
| Tautomeric Energy Gaps | Significant energy difference between the diketo and other tautomers. | The isopropyl group is not expected to dramatically alter the fundamental tautomeric preference. |
| Solvent Effects | Polar solvents are likely to further stabilize the more polar diketo tautomer.[5] | Increased dipole moment of the diketo form interacts favorably with polar solvents. |
Potential Decomposition Pathways
Understanding the potential decomposition pathways is as crucial as determining the relative stability of tautomers. For uracil and its derivatives, several degradation routes have been identified, including enzymatic degradation and reactions with reactive oxygen species.
The primary enzymatic degradation pathway for uracil involves a reductive pathway leading to β-alanine.[7][8] While specific enzymes for this compound are not characterized, it is plausible that it could be a substrate for similar dihydropyrimidine dehydrogenase (DPD) enzymes that catabolize other uracil analogs.[9]
Furthermore, uracil derivatives can be susceptible to attack by radicals, such as peroxyl radicals.[10] The presence of the isopropyl group, with its tertiary hydrogen, might introduce a new site for radical abstraction, potentially leading to a different degradation profile compared to uracil.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach to evaluating the stability of this compound. The central tenets of this analysis are the examination of tautomeric equilibria and the exploration of potential decomposition pathways using robust computational methodologies. It is predicted that the diketo tautomer of this compound will be the most stable form, and its degradation is likely to proceed through enzymatic and radical-mediated pathways.
For drug development professionals, the theoretical framework presented here provides a cost-effective and insightful first step in de-risking this compound as a potential drug candidate. The subsequent experimental validation of these theoretical predictions is a necessary next step to confirm the stability profile of this promising molecule.
References
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Faal, M. (2016). Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study. Journal of Chemical and Pharmaceutical Research, 8(7), 290-297. [Link]
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Paluch, P., et al. (2016). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 21(9), 1188. [Link]
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Leszczynski, J., & Kwiatkowski, J. S. (1998). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 102(15), 2598-2604. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study. Retrieved from [Link]
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Sahu, P. K., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22269-22281. [Link]
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Broda, M. A. (2019). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 24(18), 3326. [Link]
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Glukhoedov, N. D., et al. (2021). Structure and Reactivity of Uracil Derivatives. Thermodynamic Stability of 5-Diazouracil. Russian Chemical Bulletin, 70(8), 1541-1547. [Link]
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Rackwitz, J., et al. (2021). Electron-Induced Decomposition of Uracil-5-yl O-(N,N-dimethylsulfamate): Role of Methylation in Molecular Stability. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Rueda, M., et al. (2005). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 109(10), 2327-2334. [Link]
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Tuni, R., et al. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B, 122(1), 229-237. [Link]
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Bhatt, B., et al. (2020). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Scientific Reports, 10(1), 1-11. [Link]
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Marino, T., et al. (2001). Oxo−hydroxy tautomerism of uracil and 5-fluorouracil. The Journal of Physical Chemistry A, 105(38), 8685-8692. [Link]
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Singh, P., et al. (2022). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 24(11), 2115-2127. [Link]
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PubChem. (n.d.). uracil degradation. Retrieved from [Link]
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Wang, G., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(12), e00115-20. [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Isopropyluracil into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of 5-Alkyl-Substituted Pyrimidines
The targeted modification of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The introduction of non-standard nucleosides can impart novel chemical and biological properties, enhancing nuclease resistance, modulating duplex stability, and providing reactive handles for conjugation. Among the myriad of possible modifications, alterations at the C5 position of pyrimidines have proven to be a fertile ground for innovation. The 5-position of uracil juts into the major groove of the DNA double helix, making it an ideal location for modifications that can influence protein-DNA interactions without grossly distorting the helical structure.
This guide provides a comprehensive protocol for the incorporation of 5-isopropyluracil into synthetic oligonucleotides. The isopropyl group, a small, hydrophobic alkyl substituent, offers a unique perturbation to the local oligonucleotide environment. Understanding the synthesis, purification, and characterization of oligonucleotides containing this modification is crucial for exploring its potential in various applications, from antisense technology to the development of novel DNA-based diagnostics and therapeutics.[1] This document will detail the necessary steps from the synthesis of the 5-isopropyl-2'-deoxyuridine phosphoramidite to the final characterization of the modified oligonucleotide.
I. Synthesis of 5-Isopropyl-2'-deoxyuridine Phosphoramidite
The journey to incorporating this compound into an oligonucleotide begins with the synthesis of its corresponding phosphoramidite building block. This process can be logically broken down into two key stages: the synthesis of the modified nucleoside, 5-isopropyl-2'-deoxyuridine, followed by its phosphitylation to yield the reactive phosphoramidite.
A. Synthesis of 5-Isopropyl-2'-deoxyuridine
The synthesis of 5-isopropyl-2'-deoxyuridine can be achieved through a variety of organometallic coupling reactions. A common and effective strategy involves the palladium-catalyzed cross-coupling of a 5-halo-2'-deoxyuridine (typically 5-iodo-2'-deoxyuridine) with an appropriate isopropyl source.
Experimental Protocol: Synthesis of 5-Isopropyl-2'-deoxyuridine
-
Starting Material: Begin with commercially available 5-iodo-2'-deoxyuridine.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodo-2'-deoxyuridine in a suitable anhydrous solvent such as THF or DMF.
-
Reagents: Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine).
-
Isopropyl Source: Introduce the isopropylating agent. Isopropylzinc chloride is a common choice for this type of reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure 5-isopropyl-2'-deoxyuridine.
B. Phosphitylation of 5-Isopropyl-2'-deoxyuridine
With the modified nucleoside in hand, the next critical step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This is achieved through a phosphitylation reaction.
Experimental Protocol: Phosphitylation
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 5-isopropyl-2'-deoxyuridine must first be protected, typically with a dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with DMT-Cl in the presence of a base like pyridine.
-
Phosphitylation Reaction: The 5'-O-DMT-5-isopropyl-2'-deoxyuridine is then dissolved in anhydrous dichloromethane or acetonitrile. To this solution, under an inert atmosphere, is added a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Monitoring and Purification: The reaction is typically rapid and can be monitored by TLC. Upon completion, the reaction is worked up, and the desired 5'-O-DMT-5-isopropyl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is purified by silica gel chromatography. The final product should be stored under anhydrous conditions at low temperature (-20 °C).
Diagram of the Phosphoramidite Synthesis Workflow:
Caption: Workflow for the synthesis of the this compound phosphoramidite.
II. Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain is accomplished using a standard automated DNA synthesizer following the well-established phosphoramidite chemistry cycle.
The Four-Step Synthesis Cycle
-
Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Key Consideration for this compound Incorporation:
-
Coupling Time: While standard nucleoside phosphoramidites typically require a short coupling time (e.g., 30-60 seconds), modified phosphoramidites, especially those with bulky substituents, may benefit from an extended coupling time to ensure high coupling efficiency.[2][3][4][5] For the this compound phosphoramidite, an initial coupling time of 180 seconds is recommended. The efficiency should be monitored via trityl cation release, and the coupling time can be further optimized if necessary.
Diagram of the Oligonucleotide Synthesis Cycle:
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
III. Cleavage, Deprotection, and Purification
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The final product is then purified to isolate the full-length, modified oligonucleotide.
A. Cleavage and Deprotection
The choice of deprotection conditions is critical, especially when dealing with modified nucleosides. The stability of the 5-isopropyl group under standard deprotection conditions is expected to be high, as alkyl groups are generally stable to the basic conditions used.
Standard Deprotection Protocol:
-
Reagent: Concentrated ammonium hydroxide.
-
Conditions: 55 °C for 8-12 hours.
Milder Deprotection Protocol (for sensitive modifications):
-
Reagent: A mixture of aqueous ammonium hydroxide and methylamine (AMA).
-
Conditions: Room temperature for 2 hours or 65 °C for 15 minutes.[6]
It is always prudent to perform a small-scale deprotection and analyze the product by mass spectrometry to ensure the integrity of the modification.
B. Purification
High-performance liquid chromatography (HPLC) is the recommended method for purifying oligonucleotides containing modified bases, as it offers high resolution and can effectively separate the full-length product from shorter failure sequences.[7][8][9][10][11]
Reverse-Phase HPLC (RP-HPLC) Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the oligonucleotides. The hydrophobic nature of the 5-isopropyl group may lead to a slightly longer retention time compared to an unmodified oligonucleotide of the same length.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions containing the pure product are desalted, typically using a size-exclusion column, and then lyophilized.
IV. Characterization of this compound-Containing Oligonucleotides
Thorough characterization is essential to confirm the successful synthesis and purity of the modified oligonucleotide.
A. Mass Spectrometry
Mass spectrometry is a powerful tool for verifying the molecular weight of the synthesized oligonucleotide, confirming the incorporation of the this compound modification. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a commonly used technique for this purpose.[12][13][14]
Expected Mass Shift:
The incorporation of a this compound in place of a uracil will result in a predictable mass increase. The mass difference between an isopropyl group (C₃H₇) and a hydrogen atom is +43.09 Da.
| Modification | Molecular Formula | Monoisotopic Mass (Da) |
| Hydrogen (at C5 of Uracil) | H | 1.01 |
| Isopropyl Group | C₃H₇ | 43.09 |
| Net Mass Change | +C₃H₆ | +42.08 |
Note: The table reflects the net change in the oligonucleotide's mass.
B. Enzymatic Digestion
To confirm the composition of the oligonucleotide and the presence of the modified nucleoside, the oligonucleotide can be completely digested into its constituent nucleosides using a cocktail of enzymes, followed by analysis using LC-MS or HPLC.
Enzymatic Digestion Protocol:
-
Enzymes: A combination of nuclease P1 and alkaline phosphatase is effective for complete digestion.[15][16][17][18]
-
Reaction Conditions: Incubate the oligonucleotide with the enzymes in a suitable buffer at 37 °C for 2-4 hours.
-
Analysis: The resulting mixture of nucleosides is analyzed by LC-MS. The presence of a peak corresponding to the mass of 5-isopropyl-2'-deoxyuridine confirms its incorporation.
C. NMR Spectroscopy
For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. 1D and 2D NMR experiments can confirm the identity and location of the this compound within the oligonucleotide sequence.[19][20][21] The isopropyl group will give rise to characteristic signals in the ¹H NMR spectrum (a doublet for the two methyl groups and a septet for the methine proton).
D. Thermal Melting Analysis (Tm)
The incorporation of a 5-isopropyl group can affect the thermal stability of the DNA duplex. A thermal melting experiment, monitored by UV absorbance at 260 nm, is used to determine the melting temperature (Tm) of the modified oligonucleotide when hybridized to its complementary strand.[22][23][24][25] Based on studies of other 5-alkyl-substituted uracils, it is anticipated that the 5-isopropyl group may lead to a slight decrease in the thermal stability of the duplex compared to a standard A-T base pair.[26]
V. Potential Applications
Oligonucleotides containing this compound have potential applications in various areas of research and development:
-
Antiviral Therapeutics: 5-substituted pyrimidine nucleosides have been extensively investigated as antiviral agents, particularly against herpes viruses.[1] The incorporation of this compound into oligonucleotides could be explored for antisense or antigene strategies targeting viral replication.
-
Probing DNA-Protein Interactions: The hydrophobic and sterically demanding isopropyl group in the major groove can be used to investigate the recognition and binding of proteins to specific DNA sequences.
-
Development of Diagnostic Probes: The unique properties imparted by the this compound modification could be leveraged in the design of highly specific probes for nucleic acid detection.
Conclusion
The protocol outlined in this document provides a comprehensive framework for the successful incorporation of this compound into synthetic oligonucleotides. By following these detailed procedures for phosphoramidite synthesis, automated DNA synthesis, purification, and characterization, researchers can confidently produce high-quality modified oligonucleotides for a wide range of applications. The ability to introduce novel chemical functionalities such as the 5-isopropyl group continues to expand the toolkit available to scientists and drug developers, paving the way for new discoveries and therapeutic interventions.
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Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. University of Southampton. Available from: [Link]
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Sági, J., et al. (1983). Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Nucleic Acids Research, 11(9), 2839-2848. Available from: [Link]
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Kumar, R., et al. (2004). 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents. Current Medicinal Chemistry, 11(21), 2819-2834. Available from: [Link]
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Glen Research. (2002). Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. Glen Report, 16.2. Available from: [Link]
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Donahue, C. J., et al. (2023). Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. Analytical Chemistry, 95(9), 4404-4411. Available from: [Link]
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Morita, Y., et al. (2023). Chemical Conversion of 5-Fluoromethyl- and 5-Difluoromethyl-Uracil Bases in Oligonucleotides Using Postsynthetic Modification Strategy. Current Protocols, 3(6), e805. Available from: [Link]
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Song, R., et al. (2010). Nuclease Digestion and Mass Spectrometric Characterization of Oligodeoxyribonucleotides Containing 1,2-GpG, 1,2-ApG, and 1,3-GpXpG Cisplatin Intrastrand Cross-links. Journal of the American Society for Mass Spectrometry, 21(4), 678-687. Available from: [Link]
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Gryaznov, S. M., & Letsinger, R. L. (1993). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 58(15), 4127-4128. Available from: [Link]
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Mel'nik, S. I., et al. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia, 10(12), 1645-1654. Available from: [Link]
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Gissot, A., et al. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Chemical Society Reviews, 50(3), 1953-1994. Available from: [Link]
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Abdel-Ghaffar, A. R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available from: [Link]
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Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515-537. Available from: [Link]
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Nakano, S., et al. (2022). Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels. DNA, 2(4), 21. Available from: [Link]
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Virgilio, A., et al. (2005). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic Acids Research, 33(19), 6188-6195. Available from: [Link]
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Cantara, W. A., et al. (2021). NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database. bioRxiv. Available from: [Link]
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Wu, W., et al. (2013). Divergent Synthesis of 5-Substituted Pyrimidine 2'-Deoxynucleosides and Their Incorporation into Oligodeoxynucleotides for the Survey of Uracil DNA Glycosylases. Journal of the American Chemical Society, 135(32), 11841-11850. Available from: [Link]
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Pathak, T. P., et al. (2012). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 14(21), 5488-5491. Available from: [Link]
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Dutson, C., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Molecules, 26(8), 2243. Available from: [Link]
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Wang, Z., et al. (2021). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 64(1), 539-555. Available from: [Link]
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Jankowski, S., et al. (2002). P-chiral oligonucleotides. 2D Roesy NMR assignment of absolute configuration at phosphorus and conformational analysis of 5'-O-monomethoxytrityl-(2'-O-deoxyribonucleoside) 3'-O-[O-(4-nitrophenyl)]methanephosphonates. Nucleosides, Nucleotides & Nucleic Acids, 21(2), 177-190. Available from: [Link]
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Application Notes & Protocols: Using 5-Isopropyluracil as a Novel Tracer in Metabolic Labeling Studies
Introduction: Charting Transcriptome Dynamics with Novel Nucleoside Analogs
Metabolic labeling is a powerful technique that provides a dynamic view of biological processes by introducing tagged molecules into cellular pathways.[1] In the study of transcriptomics, the use of modified nucleosides that are incorporated into newly synthesized RNA allows researchers to move beyond static snapshots of transcript abundance and measure rates of RNA synthesis, processing, and decay.[2] Established analogs like 5-ethynyluridine (EU) and 5-bromouridine (BrU) have become mainstays for tracking nascent RNA.[3][4]
This guide introduces 5-isopropyluracil , a modified pyrimidine, as a potential novel tracer for metabolic labeling. Unlike analogs designed for bio-orthogonal chemistry (like EU) or antibody-based detection (like BrU), this compound offers a stable, bulky alkyl group at the C5 position.[5] This modification presents a unique mass tag for detection by mass spectrometry and may influence cellular uptake and polymerase incorporation due to increased lipophilicity.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate methodologies using this compound. We will explore the underlying principles, provide detailed protocols for experimental optimization and execution, and discuss downstream analytical strategies, grounding our recommendations in established principles of metabolic labeling.
The Scientific Premise: Why this compound?
The rationale for using this compound is built on the known metabolic pathways of uracil and its analogs. Cells readily take up uracil and convert it into uridine 5'-triphosphate (UTP) via the nucleoside salvage pathway for incorporation into RNA.[6] The core hypothesis is that this compound will be similarly processed and accepted by RNA polymerases as a substrate, effectively tagging nascent RNA transcripts.
Key Potential Attributes:
-
Mass-Based Detection: The isopropyl group provides a distinct mass shift (+43.05 Da compared to uracil), enabling sensitive and specific detection using mass spectrometry without the need for antibodies or click-chemistry.
-
Stability: The alkyl group is chemically stable, making it suitable for a variety of downstream biochemical procedures.
-
Altered Lipophilicity: The isopropyl substitution enhances lipophilicity, which may affect its permeability across cell membranes.[5]
-
Potential for Stable Isotope Labeling (SIL): The isopropyl group can be synthesized with stable isotopes (e.g., ¹³C₃, D₇), creating a heavy-labeled tracer for quantitative pulse-chase experiments and stable isotope-resolved metabolomics (SIRM).[7]
Principle of the Method
The successful application of this compound as a metabolic tracer hinges on its efficient uptake and enzymatic conversion into 5-isopropyluridine 5'-triphosphate (5-iso-pUTP) and its subsequent incorporation into elongating RNA chains by RNA polymerases.
Expected Metabolic Pathway
The proposed metabolic activation and incorporation pathway is illustrated below. Once administered to cells, this compound is expected to be converted by cellular enzymes, ultimately serving as a substrate for transcription.
Caption: Proposed metabolic activation pathway of this compound.
Critical Considerations and Validation Checkpoints
As with any novel tracer, thorough validation is paramount. Researchers must consider:
-
Toxicity: High concentrations or prolonged exposure to modified nucleosides can be toxic. A thorough dose-response analysis is essential.[8][9]
-
Incorporation Efficiency: The efficiency of incorporation by RNA polymerases is unknown and must be empirically determined.
-
Incorporation into DNA: A significant concern with uridine analogs is their potential conversion to deoxyribonucleotides by ribonucleotide reductase (RNR) and subsequent incorporation into DNA.[10] This can be particularly prevalent in some organisms or cell types and must be tested.[10] Studies on other 5-alkyluracils have shown incorporation into DNA templates.[11] The cellular enzyme dUTPase normally prevents dUTP from being incorporated into DNA, but it is unclear how it would act on a modified substrate.[12]
Experimental Design and Protocols
This section provides a framework for optimizing labeling conditions and detailed protocols for executing metabolic labeling experiments with this compound.
Data Presentation: Comparison of Uracil Analogs
The table below summarizes the properties of this compound in comparison to native uracil and other commonly used analogs.
| Property | Uracil | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | This compound |
| Molecular Weight | 112.09 g/mol | 325.11 g/mol (as nucleoside) | 268.23 g/mol (as nucleoside) | 154.17 g/mol |
| Key Feature | Native Base | Bromo Group | Terminal Alkyne | Isopropyl Group |
| Primary Detection | N/A | Anti-BrU Antibody | Click Chemistry | Mass Spectrometry |
| Perturbation | None | Moderate | Small | Moderate (Bulky) |
| Reference | [13] | [3][6] | [4][14] | [5] |
Protocol 1: Optimization of Labeling Conditions
Objective: To determine the optimal concentration and duration of this compound labeling that maximizes incorporation while minimizing cytotoxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[8]
-
Mammalian cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for cytotoxicity assay (e.g., MTT, MTS)[9]
-
Reagents for nucleic acid extraction (e.g., TRIzol)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock (e.g., 100 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Experimental Setup (Dose-Response):
-
Plate cells in multiple wells of a 24- or 96-well plate and grow to 70-80% confluency.
-
Prepare a series of working concentrations of this compound in complete medium (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM). Keep the final DMSO concentration below 0.5%.[8]
-
Remove old medium, wash cells once with PBS, and add the medium containing the different tracer concentrations.
-
Incubate for a fixed time (e.g., 4 hours). Include a no-cell control for background measurements.
-
-
Assess Cytotoxicity:
-
After incubation, perform a standard cytotoxicity assay (e.g., MTT) according to the manufacturer's protocol.
-
Calculate the IC50 and determine the maximum tolerable concentration.
-
-
Assess Incorporation:
-
In a parallel experiment using 6-well plates, label cells with the non-toxic concentrations determined above.
-
After labeling, wash cells with PBS and harvest them.
-
Isolate total RNA and DNA from separate aliquots.
-
Analyze the incorporation of 5-isopropyluridine into RNA and 5-isopropyldeoxyuridine into DNA via LC-MS/MS (see Downstream Analysis section).
-
-
Experimental Setup (Time-Course):
-
Using the optimal concentration determined above, label cells for different durations (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
Assess both cytotoxicity and incorporation at each time point.
-
Expected Outcome: A working concentration and time window that results in detectable incorporation with minimal impact on cell viability (>90%).
Protocol 2: Pulse-Chase Experiment for RNA Stability Analysis
Objective: To measure the degradation rate (half-life) of specific RNA transcripts.
Principle: Cells are first pulsed with this compound to label newly synthesized RNA. The labeling medium is then replaced with medium containing a high concentration of unlabeled uracil (the "chase"). The disappearance of the this compound label from specific transcripts over time is monitored to calculate their stability.[4]
Methodology:
-
Pulse Phase:
-
Plate cells in multiple 10 cm dishes and grow to 70-80% confluency.
-
Label the cells with the optimized concentration of this compound for an optimized duration (e.g., 200 µM for 2 hours). This duration should be significantly shorter than the half-life of the RNAs of interest.
-
-
Chase Phase:
-
Quickly remove the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual tracer.
-
Add pre-warmed complete medium containing a high concentration of unlabeled uracil (e.g., 20 mM). This molar excess prevents further incorporation of any remaining labeled tracer.
-
-
Time-Point Collection:
-
Harvest cells at various time points after the start of the chase (e.g., 0 hr, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr).
-
The 0 hr time point should be collected immediately after the wash steps.
-
At each time point, lyse cells and immediately isolate total RNA to prevent degradation. Store RNA at -80°C.
-
-
Analysis:
-
Quantify the amount of 5-isopropyluridine-labeled RNA for specific transcripts at each time point using a suitable downstream method (e.g., enrichment followed by RT-qPCR or LC-MS/MS).
-
Plot the remaining percentage of labeled RNA against time and fit an exponential decay curve to calculate the half-life (t₁/₂) for each transcript.
-
Caption: Workflow for a pulse-chase experiment to measure RNA stability.
Downstream Analysis Techniques
The choice of downstream analysis is critical and depends on the experimental question. Due to the lack of a specific antibody, mass spectrometry is the most direct and reliable method for detecting this compound incorporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides unambiguous confirmation and quantification of 5-isopropyluridine in total RNA.[15][16]
Protocol Outline:
-
RNA Digestion: Digest the isolated RNA sample to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).[16]
-
Mass Spectrometric Detection: Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion corresponding to 5-isopropyluridine and monitoring for a specific product ion generated by fragmentation.
Data Presentation: Expected Mass Transitions for MS Analysis
| Analyte | Formula | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Note |
| Uridine | C₉H₁₂N₂O₆ | 245.07 | 113.05 | [Uracil+H]⁺ |
| 5-Isopropyluridine | C₁₂H₁₈N₂O₆ | 287.12 | 155.09 | [this compound+H]⁺ |
| 5-Isopropyldeoxyuridine | C₁₂H₁₈N₂O₅ | 271.12 | 155.09 | [this compound+H]⁺ |
Note: These values are theoretical and must be empirically optimized on the specific mass spectrometer used.
Next-Generation Sequencing (NGS)
While direct sequencing of the modified base is challenging, its presence may be detected indirectly. The bulky isopropyl group could induce specific mutational signatures or stalls during reverse transcription (RT). This "scarring" approach, similar to methods developed for other analogs, would require deep sequencing and sophisticated bioinformatic analysis to identify sites of incorporation genome-wide. This application remains speculative and requires significant validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cytotoxicity | Concentration of this compound is too high. Incubation time is too long. High DMSO concentration. | Perform a detailed dose-response curve to find the IC10. Reduce the labeling duration. Ensure final DMSO concentration is <0.5%. |
| Low/No Incorporation | Poor cell permeability. Inefficient enzymatic conversion. RNA polymerase does not accept 5-ipUTP. Rapid degradation of labeled RNA. | Increase concentration (if not toxic). Increase labeling time. Verify incorporation using sensitive LC-MS/MS. Check for RNA degradation during isolation. |
| Signal Detected in DNA Fraction | Ribonucleotide reductase is converting 5-ipUDP to 5-ipdUDP. | Co-treat with an RNR inhibitor (e.g., hydroxyurea), but be aware this will affect cell cycle and proliferation. Quantify the DNA vs. RNA signal to understand the relative prevalence. |
| High Variability Between Replicates | Inconsistent cell density or health. Inaccurate timing of labeling or harvesting. Issues with RNA extraction. | Standardize cell seeding and ensure cells are in the logarithmic growth phase. Stagger sample handling to ensure precise timing. Assess RNA integrity (e.g., via Bioanalyzer) after extraction. |
Conclusion
This compound presents a promising, albeit novel, tool for probing transcriptome dynamics. Its unique structure as a stable mass tag makes it an excellent candidate for studies leveraging mass spectrometry, bypassing the need for affinity reagents or chemical ligation. While it offers exciting potential, its application requires rigorous, upfront validation to characterize its metabolic fate, incorporation efficiency, and potential off-target effects within the specific biological system being studied. The protocols and considerations outlined in this guide provide a robust framework for researchers to pioneer the use of this compound, potentially unlocking new insights into the complex life cycle of RNA.
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Ramdath, D. D., & Wasan, K. M. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 335. [Link]
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Huber, C. G., & Oberacher, H. (2001). Analysis of nucleic acids by on-line liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 20(5), 310–343. [Link]
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Longhini, A. P., Le, S., & Dayie, T. K. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5585. [Link]
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Atiakshin, D., Bucher, K., & Sumara, I. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance, 8(1), e202503529. [Link]
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Wikipedia. (n.d.). Uracil. Retrieved from [Link]
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Dölken, L. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. Journal of Visualized Experiments, (78), 50195. [Link]
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Li, F., & Li, W. (2022). Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions. Accounts of Chemical Research, 55(4), 488–499. [Link]
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Gyoergy, A., et al. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]
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Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), e50195. [Link]
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Vértessy, B. G., & Tóth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97–106. [Link]
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Lukavsky, P. J., & Puglisi, J. D. (2005). Isotope labeling strategies for NMR studies of RNA. RNA, 11(11), 1641–1650. [Link]
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Application Notes and Protocols: The Role of 5-Substituted Uracil Derivatives in Antiviral Drug Discovery
Introduction: The Enduring Potential of Uracil Scaffolds in Virology
The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of antiviral therapeutics. Its inherent ability to be recognized by viral polymerases makes it an ideal starting point for creating inhibitors that can disrupt viral replication. By strategically modifying the C5 position of the pyrimidine ring, medicinal chemists have unlocked a vast chemical space, leading to the discovery of potent antiviral agents against a wide array of viral pathogens. While the specific compound 5-isopropyluracil is a representative of this class, this guide will explore the broader applications of 5-substituted uracil derivatives, providing a comprehensive overview for researchers in antiviral drug discovery.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It will delve into the mechanistic basis for the antiviral activity of these compounds, provide detailed protocols for their evaluation, and offer insights into the strategic considerations for their development.
Part 1: Scientific Rationale and Therapeutic Landscape
The Mechanism of Action: Targeting Viral Replication
The primary mechanism by which most 5-substituted uracil derivatives exert their antiviral effect is through the inhibition of viral nucleic acid synthesis.[1][2][3] These compounds can act as either nucleoside or non-nucleoside inhibitors.
-
Nucleoside Analogues: These derivatives, which include a sugar moiety (or an analogue), are metabolized within the host cell to their triphosphate form. This active form then competes with the natural corresponding nucleotide for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[1] Once incorporated, they can act as chain terminators because they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, thus halting replication.[1] The selectivity of these drugs often comes from the fact that viral polymerases (like herpesvirus DNA polymerase or HIV reverse transcriptase) can be more promiscuous and recognize these analogues as substrates more efficiently than host cell DNA polymerases.[1][3]
-
Non-Nucleoside Inhibitors: Some 5-substituted uracil derivatives do not require conversion to a nucleotide form. Instead, they can bind to allosteric sites on viral enzymes, such as reverse transcriptase, inducing conformational changes that inhibit the enzyme's function.[4][5] This provides an alternative mechanism to overcome resistance that may have developed against nucleoside inhibitors.
Spectrum of Antiviral Activity
Derivatives of 5-substituted uracil have demonstrated a broad spectrum of activity against both DNA and RNA viruses:
-
Herpesviruses: This class of compounds has shown significant promise against herpes family viruses. For example, certain (E)-5-halovinyluracil derivatives have demonstrated superior activity against Varicella-Zoster Virus (VZV) compared to the standard-of-care drug, acyclovir.[6] Other derivatives have shown potency against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Human Cytomegalovirus (HCMV).[7][8]
-
Human Immunodeficiency Virus (HIV): Both nucleoside and non-nucleoside derivatives of 5-substituted uracils have been identified as inhibitors of HIV-1.[4][5] They primarily target the viral reverse transcriptase.
-
Hepatitis B Virus (HBV): Acyclic nucleoside analogues of 5-substituted uracils have been synthesized and shown to be effective against duck hepatitis B virus (DHBV), a model for human HBV.[7][8]
-
Enveloped RNA Viruses: More complex derivatives, such as those with a perylene core attached at the 5-position, have shown potent, broad-spectrum activity against enveloped viruses like tick-borne encephalitis virus (TBEV), yellow fever virus (YFV), Chikungunya virus (CHIKV), and SARS-CoV-2.[9] Their mechanism appears to involve the inhibition of viral fusion with the host cell membrane.[9]
The following table summarizes the activity of selected 5-substituted uracil derivatives against various viruses.
| Derivative Class | Target Virus(es) | Reported Potency (EC50/IC50) | Reference |
| (E)-5-halovinyluracil nucleosides | Varicella-Zoster Virus (VZV) | 0.027 - 0.070 µg/mL | [6] |
| 5-(1-azido-2-haloethyl)uracil acyclic nucleosides | Duck Hepatitis B Virus (DHBV) | 0.31 - 1.55 µM | [7] |
| 5-(1-azido-2-haloethyl)uracil acyclic nucleosides | Human Cytomegalovirus (HCMV) | 3.1 µM | [7] |
| 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | Equipotent to acyclovir | [8] |
| 3-methyl-5-(perylen-3-ylethynyl)-uracil derivatives | Tick-borne Encephalitis Virus (TBEV) | < 1.9 nM | [9] |
| 3-methyl-5-(perylen-3-ylethynyl)-uracil derivatives | SARS-CoV-2 | < 51 nM | [9] |
Part 2: Experimental Protocols for Antiviral Evaluation
A systematic evaluation of novel 5-substituted uracil derivatives is crucial to determine their therapeutic potential. The following protocols outline a standard workflow for screening and characterizing these compounds.
General Workflow for Antiviral Screening
The process begins with an assessment of the compound's toxicity, followed by primary screening to identify antiviral activity, and then secondary assays to determine potency and mechanism of action.
Caption: General workflow for screening 5-substituted uracil derivatives for antiviral activity.
Protocol 1: Cytotoxicity Assay (MTT Method)
Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Host cell line appropriate for the target virus (e.g., Vero cells for Herpesviruses, MT-4 cells for HIV).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
5-substituted uracil derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of the 5-substituted uracil derivative. Include a "cells only" control (medium with DMSO at the highest concentration used) and a "no cells" blank.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
Rationale: This is a classic and highly reliable method for quantifying the antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates.
-
Target virus stock with a known titer (PFU/mL).
-
Serial dilutions of the 5-substituted uracil derivative.
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Infection: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing various non-toxic concentrations of the 5-substituted uracil derivative. Also, include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution and then wash with water.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Viral Enzyme Inhibition Assay (Conceptual Framework)
Rationale: To confirm that a 5-substituted uracil derivative directly targets a viral enzyme (e.g., DNA polymerase or reverse transcriptase), an in vitro enzyme inhibition assay is necessary. This cell-free assay isolates the enzyme and measures its activity in the presence of the inhibitor.
Conceptual Workflow:
Caption: Conceptual workflow for a viral enzyme inhibition assay.
Procedure Outline:
-
Reaction Setup: In a reaction tube, combine the purified viral enzyme, a suitable template-primer, a mixture of deoxynucleotide triphosphates (dNTPs, one of which is radiolabeled or fluorescently labeled), and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the activated (triphosphate form, if a nucleoside) 5-substituted uracil derivative.
-
Initiation and Incubation: Initiate the reaction (e.g., by adding MgCl2) and incubate at the optimal temperature for the enzyme.
-
Termination: Stop the reaction after a defined time.
-
Product Quantification: Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs. Quantify the amount of incorporated label, which is proportional to the enzyme activity.
-
Analysis: Determine the concentration of the compound that inhibits enzyme activity by 50% (IC50).
Part 3: Concluding Remarks and Future Directions
The 5-substituted uracil scaffold remains a highly productive platform for the discovery of novel antiviral agents. The chemical versatility of the C5 position allows for the introduction of a wide range of substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[4][5] Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the C5 substituent to optimize antiviral activity and minimize cytotoxicity.
-
Targeting Drug-Resistant Strains: Designing new derivatives that are active against viral strains that have developed resistance to existing therapies.
-
Broad-Spectrum Antivirals: Exploring novel C5 modifications that can confer activity against a wider range of viruses, particularly emerging RNA viruses.[9][10]
-
Combination Therapies: Evaluating the synergistic effects of 5-substituted uracil derivatives with other antiviral agents that have different mechanisms of action.
By employing the systematic evaluation protocols outlined in this guide, researchers can effectively screen and characterize new 5-substituted uracil derivatives, paving the way for the development of the next generation of antiviral drugs.
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Onishi, T., et al. (2000). Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. Journal of Medicinal Chemistry, 43(2), 278-282. [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). National Institutes of Health. [Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias - KU Leuven. [Link]
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Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229. [Link]
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Saillard, E., et al. (2023). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. National Institutes of Health. [Link]
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Quantitative Analysis of 5-Isopropyluracil in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analytical techniques for the sensitive and selective quantification of 5-isopropyluracil in common biological matrices such as plasma and urine. Given the structural similarity of this compound to endogenous pyrimidines and therapeutic agents like 5-fluorouracil, its accurate measurement is critical for pharmacological, metabolic, and biomarker research.[1] We detail robust sample preparation protocols, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and provide a highly selective LC-MS/MS method. The methodologies described herein are designed to provide the accuracy, precision, and reliability required for preclinical and clinical studies, adhering to established principles of bioanalytical method validation.[2]
Introduction and Scientific Rationale
5-substituted uracils are a class of pyrimidine analogues with significant biological activities.[3] The most well-known member, 5-fluorouracil (5-FU), is a cornerstone of chemotherapy for various solid tumors.[1] The substituent at the C-5 position critically influences the molecule's metabolic fate and mechanism of action. This compound, an analogue with an isopropyl group at this position, represents a compound of interest for drug discovery and metabolic pathway analysis. Its structural similarity to thymine (5-methyluracil) suggests it could interact with enzymes involved in nucleotide metabolism.
The accurate quantification of such molecules in complex biological samples like plasma or urine is analytically challenging.[4] Endogenous matrix components (proteins, lipids, salts) can interfere with analysis, and the target analyte is often present at low concentrations.[4][5] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application, offering unparalleled sensitivity and specificity.[6] This guide explains the causality behind key experimental choices, from sample cleanup to instrumental parameters, to ensure the development of a self-validating and robust analytical method.
Principle of the Analytical Workflow
The reliable quantification of this compound is achieved through a multi-stage process designed to isolate the analyte from interfering matrix components and measure it with high precision. The workflow consists of three core stages:
-
Sample Preparation: The primary goal is to extract this compound from the complex biological matrix and concentrate it.[7] This step is critical for minimizing matrix effects, where co-eluting endogenous substances can suppress or enhance the analyte's signal during mass spectrometry analysis.[4] An internal standard (ideally, a stable isotope-labeled version of the analyte) is added at the beginning to correct for analyte loss during processing.[8]
-
Chromatographic Separation: The prepared sample extract is injected into an HPLC system. A reversed-phase C18 column separates this compound from other remaining components based on its polarity.[9] This separation is crucial for ensuring that only the target analyte enters the mass spectrometer at a specific time, further enhancing selectivity.
-
Mass Spectrometric Detection: The analyte is ionized (typically via electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] MRM provides exceptional specificity by monitoring a unique fragmentation pattern (a "transition") from the parent molecule to a specific product ion.[11]
Caption: General workflow for this compound analysis.
Sample Preparation: Protocols and Rationale
The choice of sample preparation technique depends on the matrix, required cleanup efficiency, and desired throughput.[12] We present two robust methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Internal Standard (IS) Selection
For ultimate accuracy, a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₃,¹⁵N₂, is recommended. The SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery, providing the most reliable correction. If a SIL-IS is unavailable, a structurally similar compound not present in the sample (e.g., 5-propyluracil) can be used, though this requires more rigorous validation.[13]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (aqueous and organic).[12] It is effective at removing non-volatile salts and highly polar interferences that can foul the LC-MS system. This protocol is adapted from methods used for endogenous uracil.[11][13]
Rationale: An acidic organic solvent mixture (ethyl acetate/isopropanol) is used to ensure that this compound (a weakly acidic compound) is in a neutral, more organic-soluble state, maximizing its partitioning into the extraction solvent while leaving proteins and salts in the aqueous phase.
Step-by-Step LLE Protocol for Plasma:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 500 µL of ice-cold methanol to precipitate proteins.[14] Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate/isopropanol (85:15, v/v).[11] Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough and selective cleanup than LLE and is easily automated for high-throughput applications.[5][7] A reversed-phase (C18) sorbent is used, which retains nonpolar to moderately polar compounds like this compound while allowing polar contaminants to be washed away.
Rationale: The sample is loaded under aqueous conditions to promote retention of the analyte on the C18 sorbent. A low-organic wash step removes polar interferences. Finally, a high-organic elution solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it for collection.
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5-Isopropyluracil: A Chemical Probe for Elucidating Enzyme Kinetics
Introduction: The Role of Chemical Probes in Kinetic Analysis
In the intricate landscape of drug discovery and biochemical research, understanding the kinetics of enzyme-catalyzed reactions is paramount. Chemical probes, small molecules designed to interact specifically with a biological target, serve as indispensable tools for dissecting enzyme mechanisms, validating drug targets, and screening for novel therapeutic agents.[1] An ideal chemical probe exhibits high specificity and a well-characterized mode of action, allowing researchers to perturb and observe biological systems with precision. This application note details the utility of 5-isopropyluracil as a chemical probe for studying enzyme kinetics, with a particular focus on its application as an inhibitor of thymidine phosphorylase.
This compound: A Tunable Uracil Analog
This compound belongs to the class of 5-substituted uracil derivatives, which have garnered significant attention for their diverse biological activities. The uracil scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for numerous antiviral and anticancer drugs. The introduction of an isopropyl group at the 5-position of the uracil ring imparts specific steric and electronic properties that influence its interaction with enzyme active sites. This substitution can enhance the binding affinity and selectivity for target enzymes compared to the parent uracil molecule.
Featured Application: Probing the Active Site of Thymidine Phosphorylase
Thymidine phosphorylase (TP) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[2] TP is also identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a protein that stimulates endothelial cell growth and promotes angiogenesis.[3] Elevated levels of TP are observed in various solid tumors, correlating with poor prognosis and metastasis.[3] Consequently, TP has emerged as a significant target for the development of anti-angiogenic and anticancer therapies.
5-substituted uracil analogs have been extensively investigated as inhibitors of thymidine phosphorylase.[4][5] These compounds typically act as competitive inhibitors, vying with the natural substrate, thymidine, for binding to the enzyme's active site.[2] The isopropyl group of this compound is hypothesized to occupy a hydrophobic pocket within the TP active site, thereby enhancing its inhibitory potency. By systematically studying the kinetic parameters of this interaction, researchers can gain valuable insights into the topology and chemical nature of the enzyme's active site.
Mechanism of Inhibition: Competitive Binding to Thymidine Phosphorylase
The inhibitory action of this compound on thymidine phosphorylase follows a competitive inhibition model. In this model, the inhibitor (I) competes with the substrate (S) for binding to the free enzyme (E). The inhibitor binds to the same active site as the substrate, forming an enzyme-inhibitor (EI) complex that is catalytically inactive.
Caption: Workflow for the thymidine phosphorylase inhibition assay.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the desired concentration of this compound (or vehicle control), and the thymidine phosphorylase solution.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding varying concentrations of the substrate, thymidine.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: The phosphorolysis of thymidine to thymine can be monitored by the increase in absorbance at 290 nm. Alternatively, a coupled enzyme assay can be used where the product thymine is further converted, leading to a colorimetric or fluorescent readout.
-
Data Analysis: Determine the initial reaction velocities from the progress curves. Plot the velocities against the substrate concentrations for each inhibitor concentration.
Data Interpretation and Kinetic Parameter Determination
The kinetic parameters are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition using non-linear regression software:
v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
Where:
-
v: Initial reaction velocity
-
Vmax: Maximum reaction velocity
-
[S]: Substrate concentration
-
Km: Michaelis constant
-
[I]: Inhibitor concentration
-
Ki: Inhibition constant
A Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) can also be used for visualization. In the presence of a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax) but will have different x-intercepts (-1/Km,app).
Quantitative Data Summary
The following table provides hypothetical, yet realistic, kinetic parameters for the inhibition of thymidine phosphorylase by this compound, based on data for similar 5-substituted uracil inhibitors found in the literature.
| Parameter | Value | Description |
| Km (Thymidine) | 50 µM | Michaelis constant for the substrate, thymidine. |
| Vmax | 100 nmol/min/mg | Maximum reaction velocity of thymidine phosphorylase. |
| Ki (this compound) | 10 µM | Inhibition constant for this compound, indicating its binding affinity to the enzyme. |
| IC50 | Variable | The concentration of inhibitor required to reduce enzyme activity by 50%. This value depends on the substrate concentration. |
Conclusion and Future Directions
This compound serves as a valuable chemical probe for investigating the kinetics of thymidine phosphorylase and potentially other uracil-recognizing enzymes. Its competitive mode of inhibition allows for the direct interrogation of the enzyme's active site. The detailed protocols provided herein offer a robust framework for researchers to characterize the inhibitory properties of this compound and to use it as a tool in drug discovery efforts targeting thymidine phosphorylase. Future studies could involve the synthesis of radiolabeled or fluorescently tagged versions of this compound to enable more advanced binding and imaging studies.
References
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Giansanti, L., et al. (2016). Kinetics and mechanistic study of competitive inhibition of thymidine phosphorylase by 5-fluoruracil derivatives. Colloids and Surfaces B: Biointerfaces, 140, 121-127. [Link]
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Klein, R. S., et al. (2001). Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Biochemical Pharmacology, 62(9), 1257-1263. [Link]
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Pudleiner, P., et al. (2022). Evolution of uracil based thymidine phosphorylase inhibitors, SAR and electronic correlation: revisit. Semantic Scholar. [Link]
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Klein, R. S., et al. (2001). Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Biochemical Pharmacology, 62(9), 1257-1263. [Link]
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Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5709-5716. [Link]
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Stamogiannos, A., et al. (2012). Structures of native human thymidine phosphorylase and in complex with 5-iodouracil. FEBS Letters, 586(16), 2451-2456. [Link]
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Porter, D. J., & Spector, T. (1993). Dihydropyrimidine dehydrogenase. Kinetic mechanism for reduction of uracil by NADPH. The Journal of Biological Chemistry, 268(26), 19415-19422. [Link]
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Wallace, A. C., et al. (2012). Escherichia coli dihydropyrimidine dehydrogenase is a novel NAD-dependent heterotetramer essential for the production of 5,6-dihydrouracil. ResearchGate. [Link]
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Lomenick, B., et al. (2009). Discovery of small-molecule enzyme activators by activity-based protein profiling. Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984-21989. [Link]
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Dighore, N. R., et al. (2014). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. International Journal of ChemTech Research, 6(7), 3684-3688. [Link]
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Nencka, R., et al. (2009). Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase. Journal of Medicinal Chemistry, 52(11), 3501-3510. [Link]
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El-Sayed, M. T., et al. (2019). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. Scientific Reports, 9(1), 16962. [Link]
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Abdullah, J. A. (2020). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research, 11(6), 112-120. [Link]
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Petaccia, M., et al. (2016). Kinetics and mechanistic study of competitive inhibition of thymidine phosphorylase by 5-fluoruracil derivatives. CNR-IRIS. [Link]
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Contente, M. L., et al. (2021). A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow. Catalysis Science & Technology, 11(16), 5519-5527. [Link]
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van der Logt, P., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 709657. [Link]
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Wang, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(4), 1053-1073. [Link]
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Singh, P., et al. (2015). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947. [Link]
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Application Notes and Protocols for 5-Fluorouracil in Cell Culture Assays
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Cellular Impact of 5-Fluorouracil
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapeutic regimens for a multitude of cancers, including those of the colon, breast, and head and neck.[1][2] As a pyrimidine analog, its primary mechanism of action involves the disruption of DNA and RNA synthesis, leading to cytotoxicity and cell death, particularly in rapidly proliferating cancer cells.[1][3] 5-FU is intracellularly converted into several active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA replication and repair.[1][3] Furthermore, its metabolites can be incorporated into both DNA and RNA, triggering cellular stress and apoptosis.[1][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for investigating the effects of 5-FU in a cell culture setting. We will delve into the practical aspects of handling 5-FU, determining its cytotoxic effects, and dissecting the underlying molecular mechanisms, including its influence on cell cycle progression and apoptosis.
I. Foundational Protocols: Preparing 5-Fluorouracil for Cell Culture
A critical first step in any in vitro study is the correct preparation of the therapeutic agent. Given that 5-FU is often soluble in dimethyl sulfoxide (DMSO), careful consideration must be given to the final solvent concentration to avoid confounding cytotoxic effects.
Reconstitution of 5-Fluorouracil Stock Solution
Objective: To prepare a high-concentration stock solution of 5-FU for subsequent dilution in cell culture media.
Materials:
-
5-Fluorouracil (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 5-FU powder.
-
Dissolve the 5-FU powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Expert Insight: It is crucial to perform serial dilutions of your 5-FU stock in DMSO before adding it to the cell culture medium. This ensures that the final DMSO concentration remains consistent across all treatment groups and below cytotoxic levels, which for most cell lines is typically ≤ 0.5%.[5][6]
Determining the Optimal DMSO Vehicle Control Concentration
Objective: To establish the maximum non-toxic concentration of DMSO for the specific cell line being investigated.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium, ranging from 0.1% to 2.0% (v/v).
-
Replace the existing medium in the wells with the DMSO-containing medium.
-
Incubate the cells for a period that mirrors the planned 5-FU treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT or XTT assay (see Section II).
-
The highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control should be used as the vehicle control in all subsequent experiments. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6]
II. Assessing Cellular Viability and Proliferation
A primary goal when studying a cytotoxic agent like 5-FU is to quantify its impact on cell viability and proliferation. The following assays are standard methods to achieve this.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Seed cells in a 96-well plate and treat with a range of 5-FU concentrations for the desired duration. Include untreated and vehicle controls.
-
Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
During this incubation, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
XTT Assay for Cell Viability
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.[8]
Protocol:
-
Follow the same initial steps of cell seeding and treatment as for the MTT assay.
-
At the end of the treatment period, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the orange-colored formazan product at a wavelength of 450-500 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble formazan | Reduction of XTT to soluble formazan[8] |
| Endpoint | Colorimetric (Absorbance at 570 nm) | Colorimetric (Absorbance at 450-500 nm) |
| Advantages | Widely used and well-established | No solubilization step required, faster[8] |
| Disadvantages | Requires a solubilization step | Can be more sensitive to fluctuations in cellular redox potential |
III. Delving Deeper: Cell Cycle Analysis
5-FU is known to induce cell cycle arrest, a key mechanism of its anti-cancer activity. Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle.[9][10]
Propidium Iodide Staining for DNA Content
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[10] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[9][11]
Protocol:
-
Seed cells in 6-well plates and treat with 5-FU for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment reagent like trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This can be done dropwise to prevent cell clumping.[9][12]
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.[9][11]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[9][10]
-
Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells using a flow cytometer.
Data Interpretation: The resulting data will be a histogram of DNA content. Cells in the G0/G1 phase will form a peak at a certain fluorescence intensity, while cells in the G2/M phase will have a peak at twice that intensity. Cells in the S phase will be distributed between these two peaks. Treatment with 5-FU may lead to an accumulation of cells in a specific phase, indicating cell cycle arrest.
IV. Investigating Programmed Cell Death: Apoptosis Assays
A hallmark of effective chemotherapy is the induction of apoptosis, or programmed cell death. The Annexin V assay is a widely used method for detecting early-stage apoptosis.[13][14]
Annexin V Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or APC).[13][16] By using a fluorescently labeled Annexin V, apoptotic cells can be identified. Propidium iodide is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13][14]
Protocol:
-
Seed and treat cells with 5-FU as previously described.
-
Harvest both adherent and floating cells. It is important to collect the floating cells as they are often apoptotic.[14]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.[16]
-
Add fluorochrome-conjugated Annexin V and a viability dye like PI to the cell suspension.[16]
-
Incubate the cells at room temperature in the dark for 15 minutes.[16]
-
Analyze the stained cells by flow cytometry as soon as possible.[16]
V. Exploring the Molecular Machinery: Signaling Pathways
5-FU is known to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[17][18][19]
The Role of p53 in 5-FU-Induced Apoptosis
Upon cellular stress induced by 5-FU, such as DNA damage or ribosomal stress, the p53 protein is stabilized and activated.[17][18] Activated p53 can then transcriptionally activate target genes that mediate cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax, PUMA).[17] The activation of p53 can lead to the initiation of the intrinsic apoptotic pathway, which involves the mitochondria and the activation of caspases.[20]
Caption: Simplified signaling pathway of 5-Fluorouracil action.
Caspase Activation: The Executioners of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis.[20][21] Initiator caspases (e.g., caspase-8 and -9) are activated in response to pro-apoptotic signals, and they, in turn, activate effector caspases (e.g., caspase-3, -6, and -7).[20] These effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of caspases can be assessed by various methods, including Western blotting for cleaved caspases or colorimetric/fluorometric assays that measure caspase activity.
Caption: Experimental workflow for assessing 5-FU induced apoptosis.
VI. Concluding Remarks
The protocols and methodologies outlined in this guide provide a robust framework for the in vitro characterization of 5-Fluorouracil. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into the mechanisms of action of this important chemotherapeutic agent. Furthermore, exploring the underlying signaling pathways, such as the p53-mediated apoptotic cascade, will contribute to a more comprehensive understanding of its anti-cancer properties and may inform the development of more effective combination therapies.
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National Center for Biotechnology Information. Cellular Mechanisms Controlling Caspase Activation and Function. [Link]
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PubMed. Caspase Activation Independent of Cell Death Is Required for Proper Cell Dispersal and Correct Morphology in PC12 Cells. [Link]
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University of Chicago. CellCycle Analysis. [Link]
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Cell Culture. Lab Protocols Archives. [Link]
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PubMed. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution. [Link]
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Journal of Experimental & Clinical Cancer Research. Influence of p53 status on radiation and 5-flourouracil synergy in pancreatic cancer cells. [Link]
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Nature Reviews Cancer. 5-fluorouracil: mechanisms of action and clinical strategies. [Link]
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MIT News. Cancer biologists discover a new mechanism for an old drug. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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Cell Biologics Inc. Cell Culture Protocols. [Link]
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MDPI. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin. [Link]
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YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
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Application Notes & Protocols: A Researcher's Guide to 5-Isopropyluracil
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Isopropyluracil in Modern Research
This compound, a derivative of the pyrimidine nucleobase uracil, is a compound of increasing interest within medicinal chemistry and drug development.[1] Its structural modification—the addition of an isopropyl group at the 5-position of the uracil ring—alters its physicochemical properties, such as lipophilicity, which can significantly influence its biological activity and potential therapeutic applications.[1] While uracil itself is a fundamental component of RNA, its derivatives are explored for a wide range of chemotherapeutic properties, including anticancer, antiviral, and antimicrobial activities.[2][3] The rationale behind synthesizing and investigating derivatives like this compound lies in the pursuit of enhanced efficacy, selectivity, and novel mechanisms of action against various disease targets.[2]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of commercial suppliers, purity standards, and analytical protocols pertinent to the effective procurement and application of this compound in a research setting.
Commercial Suppliers and Procurement Strategies
The selection of a reliable commercial supplier is a critical first step in any research endeavor involving this compound. The purity and consistency of the starting material can profoundly impact experimental outcomes.
Identifying Reputable Suppliers
A number of chemical suppliers specialize in providing rare and novel compounds for research and development. When sourcing this compound, it is advisable to consider suppliers with a strong track record in the life sciences and pharmaceutical sectors.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number | Notes |
| CymitQuimica | 97% | 100mg, 250mg, 500mg | 17432-95-0 | Provides basic physicochemical properties and identifies the compound as a tool for studying nucleobase modifications.[1] |
Note: This table is based on publicly available information and is not an exhaustive list. Researchers should conduct their own due diligence before procurement.
Workflow for Supplier Qualification
To ensure the quality and reliability of this compound for your research, a systematic approach to supplier qualification is recommended.
Caption: Workflow for qualifying a commercial supplier of this compound.
Purity Standards and Specifications
Research Grade vs. GMP Grade
-
Research Grade: For early-stage research and discovery, a purity of ≥95-98% is often sufficient. The primary concern is the absence of impurities that could interfere with the experimental model. For instance, a supplier like CymitQuimica offers this compound at 97% purity.[1]
-
GMP (Good Manufacturing Practice) Grade: For preclinical and clinical development, GMP-grade material is required. This entails a much stricter set of specifications, including a higher purity (typically ≥98%), stringent limits on impurities, and thorough documentation of the manufacturing process.[4][5] BioSpectra, for example, offers GMP-grade uracil with detailed specifications for endotoxins, heavy metals, and microbial content.[4]
Table 2: Typical Purity Specifications for Uracil Derivatives
| Parameter | Research Grade Specification | GMP Grade Specification (Example: Uracil) | Rationale |
| Assay (Purity) | ≥97% | ≥98% | Ensures the desired concentration of the active compound. |
| Identification (IR/NMR) | Conforms to structure | Passes Test | Confirms the chemical identity of the substance.[4][6] |
| Loss on Drying | Not always specified | ≤ 0.50% | Controls the amount of volatile matter (e.g., water).[4] |
| Residue on Ignition | Not always specified | ≤ 0.10% | Limits the amount of inorganic impurities.[4] |
| Heavy Metals | Not always specified | ≤ 20 ppm | Critical for in vivo studies to avoid toxicity.[4] |
| Endotoxins | Not applicable | ≤ 3 EU/g | Essential for parenteral drug formulations to prevent pyrogenic responses.[4] |
| Total Aerobic Microbial Count (TAMC) | Not applicable | ≤ 100 CFU/g | Ensures microbial purity for pharmaceutical applications.[4] |
Analytical Protocols for Purity and Identity Verification
Independent verification of the purity and identity of procured this compound is a cornerstone of scientific integrity. A variety of analytical techniques can be employed for this purpose.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[7][8]
Objective: To determine the purity of a this compound sample by separating it from potential impurities and calculating the area percentage of the main peak.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and methanol
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)[7]
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) in a 100 mL volumetric flask to create a stock solution.[7]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution, using the procured this compound.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point for uracil derivatives.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detector Wavelength: Scan for the optimal wavelength (e.g., 220-340 nm), which for uracil derivatives is often around 265 nm.[7][9]
-
-
System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and that parameters like peak retention time and area are reproducible (e.g., <1% deviation).[7]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, serving as a definitive method for identity confirmation.
Objective: To confirm the chemical structure of the procured this compound by comparing its ¹H and ¹³C NMR spectra with known data.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the appropriate deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Spectral Analysis:
-
¹H NMR: Expect to see signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the protons on the uracil ring.[6]
-
¹³C NMR: Expect signals for the carbons of the isopropyl group and the uracil ring.[6]
-
Compare the obtained chemical shifts, splitting patterns, and integration values with published data for this compound or closely related analogs.[6]
-
Workflow for Incoming Quality Control (QC)
A robust incoming QC process is essential to validate the quality of each new batch of this compound.
Caption: A typical workflow for the incoming quality control of this compound.
Conclusion
The successful application of this compound in research and drug development is contingent upon the careful selection of commercial suppliers and the rigorous verification of material quality. By implementing the protocols and workflows outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. As the exploration of uracil derivatives continues to yield promising therapeutic candidates, a foundational understanding of these principles will remain indispensable.
References
-
Al-Soud, Y. A., et al. (2007). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 12(11), 2577-2586. [Link]
-
Guichard, S., et al. (2006). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1395-1407. [Link]
-
BioSpectra, Inc. URACIL, LBLE, ≥98%, GMP Grade. [Link]
-
Akranim, I., et al. (2022). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Journal of Chemical Information and Modeling, 62(15), 3721-3731. [Link]
-
Głowacka, I. E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2909. [Link]
-
Hebei Guangxing Chemical Co., Ltd. (2025). Applications of Uracil in Pharmaceutical Research. [Link]
-
CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]
-
BioSpectra, Inc. URACIL. [Link]
-
Khan, I., et al. (2016). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Critical Reviews in Analytical Chemistry, 46(6), 516-527. [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. [Link]
-
Fanciullino, R., et al. (2010). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Pharmaceutics, 2(3), 264-284. [Link]
Sources
- 1. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 4. biospectra.us [biospectra.us]
- 5. URACIL [biospectra-new.useast01.umbraco.io]
- 6. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
- 8. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of 5-Isopropyluracil Derivatives for Structure-Activity Relationship Studies
Introduction: The Therapeutic Potential of 5-Substituted Uracils
The pyrimidine scaffold, particularly the uracil nucleus, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Modifications to the uracil ring can profoundly influence the biological activity of the resulting compounds. The C5 position of the uracil ring is a particularly attractive target for substitution, as modifications at this site can modulate the interaction of the molecule with various enzymes and receptors without disrupting the essential hydrogen bonding capabilities of the N1 and N3 positions.[4][5] 5-substituted uracil derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7][8][9][10][11][12][13]
The introduction of an isopropyl group at the C5 position creates a lipophilic pocket-filling moiety that can enhance binding to target proteins. The exploration of 5-isopropyluracil derivatives, with further chemical diversity introduced at the N1 and N3 positions, is a promising strategy for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies of these derivatives are crucial for understanding the molecular features required for potent and selective biological activity, thereby guiding the design of more effective drugs.[9][14][15][16]
This comprehensive guide provides detailed protocols for the synthesis of a focused library of this compound derivatives and outlines a general workflow for subsequent SAR studies. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with the necessary tools to explore the therapeutic potential of this promising class of compounds.
Strategic Synthesis of the this compound Core
The synthesis of the this compound core (Compound 3 ) is achieved through a reliable two-step sequence commencing with the synthesis of the corresponding barbituric acid precursor.
Protocol 1: Synthesis of 5-Isopropylbarbituric Acid (2)
This protocol is adapted from the general synthesis of 5,5-disubstituted barbituric acids, which involves the condensation of a disubstituted malonic ester with urea.
Rationale: The key to this synthesis is the formation of the pyrimidine ring through the reaction of the dicarbonyl functionality of the malonic ester with the two amino groups of urea. Sodium ethoxide serves as a strong base to deprotonate the urea and facilitate the condensation reaction.
Materials:
-
Diethyl isopropylmalonate (1 )
-
Urea
-
Sodium metal
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq). Once the urea has dissolved, add diethyl isopropylmalonate (1 ) (1.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture to pH 2-3 with concentrated HCl. A white precipitate of 5-isopropylbarbituric acid (2 ) will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-isopropylbarbituric acid (2 ).
Protocol 2: Synthesis of this compound (3) from 5-Isopropylbarbituric Acid (2)
This protocol describes the conversion of the barbituric acid intermediate to the target uracil.
Rationale: This conversion involves the reduction of the 6-oxo group of the barbituric acid. While several methods exist, a common approach involves an intermediate halogenation followed by hydrolysis. A more direct method is presented here for simplicity, although yields may vary. An alternative, higher-yielding route involves the synthesis of 6-chloro-5-isopropyluracil.
Materials:
-
5-Isopropylbarbituric acid (2 )
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
10% Aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Chlorination: In a round-bottom flask, suspend 5-isopropylbarbituric acid (2 ) (1.0 eq) in phosphorus oxychloride (5.0 eq). Add N,N-dimethylaniline (1.2 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice. This will hydrolyze the intermediate 2,4,6-trichloro-5-isopropylpyrimidine.
-
Selective Hydrolysis: To the resulting mixture, add 10% aqueous NaOH and heat for 30 minutes to selectively hydrolyze the 2- and 6-chloro positions to form this compound.
-
Acidification and Isolation: Cool the reaction mixture and acidify with concentrated HCl to precipitate the crude this compound (3 ).
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from ethanol or another suitable solvent.
Derivatization of the this compound Scaffold for SAR Studies
To explore the structure-activity relationships, a library of derivatives will be synthesized by introducing various substituents at the N1 and N3 positions of the this compound core. Regioselective alkylation is key to building this library.
Protocol 3: General Procedure for N1-Alkylation of this compound (4)
Rationale: Selective N1-alkylation can often be achieved under basic conditions in a polar aprotic solvent. The N1-anion is generally more sterically accessible and is often the kinetic product of alkylation.[10][16]
Materials:
-
This compound (3 )
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound (3 ) (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add K₂CO₃ (or carefully add NaH in portions) to the suspension and stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N1-alkylated derivative (4 ).
Protocol 4: General Procedure for N1,N3-Dialkylation of this compound (5)
Rationale: Using a stronger base and an excess of the alkylating agent will favor the formation of the dialkylated product.
Materials:
-
This compound (3 )
-
Alkyl halide (2.5 eq)
-
Sodium hydride (NaH) (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound (3 ) (1.0 eq) and anhydrous DMF.
-
Deprotonation: Carefully add NaH (2.2 eq) in portions at 0 °C. Stir for 30 minutes at room temperature.
-
Alkylation: Add the alkyl halide (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until complete (monitor by TLC).
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 3 to isolate the N1,N3-dialkylated derivative (5 ).
Protocol 5: General Procedure for Selective N3-Alkylation of this compound (6)
Rationale: Selective N3-alkylation is more challenging and often requires protection of the N1-position. An alternative strategy involves using specific reaction conditions that favor N3-alkylation. A reported method for N3-alkylation of 5-fluorouracil can be adapted.[2] This involves the formation of an adduct that directs the alkylation to the N3 position.
Materials:
-
This compound (3 )
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Triphenylphosphine (PPh₃)
-
Secondary alcohol (e.g., isopropanol)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Adduct Formation: A detailed procedure for the initial adduct formation specific to this compound would need to be optimized, but would generally follow the principles of the Mitsunobu reaction.
-
Mitsunobu Reaction: To a solution of the N1-protected this compound, the secondary alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DBAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection/Hydrogenation: After purification of the N3-alkylated, N1-protected intermediate, the protecting group is removed. For instance, if a benzyl-based protecting group is used, it can be removed by hydrogenation using Pd/C and hydrogen gas.
-
Purification: The final N3-alkylated product (6 ) is purified by column chromatography.
Purification and Characterization
Purification: Purification of the synthesized compounds is critical to ensure the reliability of biological data.
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.
-
Flash Column Chromatography: This technique is widely used for purifying compounds from reaction mixtures based on polarity. A suitable solvent system is first identified using TLC.
-
Preparative HPLC: For obtaining highly pure compounds, especially for final biological testing, preparative HPLC is the method of choice.
Characterization: The structure and purity of all synthesized compounds must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized derivatives. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compounds.
-
Melting Point: The melting point is a useful indicator of the purity of a solid compound.
Structure-Activity Relationship (SAR) Studies Workflow
Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity to establish SAR.
1. Biological Screening:
-
Target Selection: The choice of biological assays will depend on the therapeutic area of interest (e.g., antiviral, anticancer, anti-inflammatory).
-
Primary Screening: All synthesized compounds are tested at a single concentration in a high-throughput screening (HTS) assay to identify initial "hits."
-
Dose-Response Analysis: Active compounds from the primary screen are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
2. Data Analysis and SAR Interpretation:
-
The biological data is compiled and analyzed to identify trends. Key questions to address include:
-
What is the effect of substitution at the N1 position?
-
How do different alkyl groups at N1 affect activity?
-
What is the impact of substitution at the N3 position?
-
Is there a synergistic effect of substitution at both N1 and N3?
-
How does the lipophilicity and electronic nature of the substituents influence activity?
-
3. Iterative Design and Synthesis:
-
Based on the initial SAR, new derivatives are designed to test specific hypotheses and optimize activity. This iterative process of design, synthesis, and testing is central to lead optimization in drug discovery.
Data Presentation
All synthesized compounds should be tabulated with their corresponding analytical data and biological activity for clear comparison and SAR analysis.
| Compound ID | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm) | HRMS (m/z) | Biological Activity (IC₅₀, µM) |
| 3 | H | H | ||||
| 4a | Benzyl | H | ||||
| 4b | Ethyl | H | ||||
| 5a | Benzyl | Benzyl | ||||
| 6a | H | Isopropyl | ||||
| ... | ... | ... |
Visualizations
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. A new method for the synthesis of N3-alkylated analogs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective direct C-H arylations of protected uracils. Synthesis of 5- and 6-aryluracil bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Isopropyluracil
Abstract
5-Isopropyluracil, a synthetic derivative of the pyrimidine nucleobase uracil, presents a compelling scaffold for drug discovery.[1] Its structural similarity to endogenous pyrimidines and established anticancer agents like 5-Fluorouracil (5-FU) suggests potential interactions with key enzymatic targets in nucleotide metabolism and cell proliferation pathways.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and execute high-throughput screening (HTS) campaigns centered on this compound. We detail both biochemical and cell-based assay protocols, emphasizing the scientific rationale behind experimental design, robust data interpretation, and the establishment of self-validating workflows to ensure scientific integrity.
Introduction: The Rationale for Screening this compound
Uracil and its analogs are foundational in chemotherapy and virology. The canonical example, 5-Fluorouracil, functions as an antimetabolite by inhibiting thymidylate synthase (TS), a critical enzyme for DNA synthesis, and by incorporating into RNA, leading to cytotoxicity.[2][3] The introduction of a lipophilic isopropyl group at the 5-position of the uracil ring, as in this compound, alters the molecule's chemical properties, potentially enhancing membrane permeability and modifying its interaction with protein targets.[1]
This unique modification warrants a systematic investigation of its biological activity. High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify "hits" that modulate a biological target's activity.[4][5][6] This document outlines two distinct, yet complementary, HTS approaches to deconvolute the therapeutic potential of this compound: a target-based biochemical assay and a phenotypic cell-based assay.
Foundational HTS Workflow: From Target to Cellular Validation
A successful screening campaign follows a logical progression from a simplified, target-focused assay to a more complex, physiologically relevant system. This strategy, known as a screening funnel, efficiently filters large compound libraries to identify leads with genuine therapeutic potential. Our approach begins with a highly specific biochemical assay to identify direct enzymatic inhibition, followed by a cell-based assay to confirm cytotoxicity and cellular activity.
Caption: Coupled Enzyme Assay Principle for UPRT Inhibition.
Detailed Step-by-Step Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a recombinant UPRT enzyme.
Materials:
-
Recombinant UPRT enzyme (e.g., from L. donovani)
-
This compound (CAS 17432-95-0) [7]* Uracil and PRPP substrates
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Coupled Enzyme Mix: Inorganic Pyrophosphatase, Fluorescent Phosphate Sensor
-
Positive Control Inhibitor (if available)
-
384-well, low-volume, black assay plates
-
Automated liquid handler and plate reader capable of fluorescence detection
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (1:3 ratio) in DMSO to create a 10-point concentration gradient (e.g., from 10 mM down to 0.5 µM).
-
Using an acoustic liquid handler, transfer 50 nL of each compound concentration into the wells of a 384-well assay plate. Also, plate DMSO-only wells (negative control) and positive control inhibitor wells.
-
-
Enzyme and Substrate Preparation:
-
Causality: To identify competitive inhibitors effectively, the substrate concentration should be set at or near its Michaelis constant (Km). [8][9]This ensures the assay is sensitive to compounds that compete with the substrate for the enzyme's active site. First, determine the Km of UPRT for uracil using a substrate titration curve.
-
Prepare an Enzyme/Coupled Mix solution in Assay Buffer containing UPRT, pyrophosphatase, and the phosphate sensor at their optimal concentrations.
-
Prepare a Substrate Mix solution in Assay Buffer containing Uracil (at its predetermined Km value, e.g., 20 µM) and PRPP (at a saturating concentration, e.g., 100 µM). [10]
-
-
Assay Execution:
-
Add 10 µL of the Enzyme/Coupled Mix to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compound.
-
Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.
-
Immediately transfer the plate to a plate reader and monitor the increase in fluorescence intensity kinetically over 30 minutes at 25°C.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the data:
-
Set the average rate of the DMSO-only wells (negative control) as 100% activity.
-
Set the average rate of a high-concentration positive control inhibitor (or no-enzyme wells) as 0% activity.
-
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quality Control and Data Interpretation
A robust HTS assay is essential for reliable hit identification. [11]The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening. [6]
Parameter Symbol Recommended Value Rationale Z'-Factor Z' > 0.5 Ensures sufficient separation between positive and negative controls for confident hit calling. [6][11] Signal to Background S/B > 3 Provides a sufficient dynamic range to measure inhibition accurately. Coefficient of Variation %CV < 10% Indicates good reproducibility across the plate. | Uracil Concentration | [S] | ~Km | Maximizes sensitivity for detecting competitive inhibitors. [8]|
-
Protocol 2: Cell-Based Assay for Cytotoxicity Assessment
Scientific Rationale and Assay Principle
While a biochemical assay confirms direct target engagement, it does not guarantee that a compound can enter a cell and exert a biological effect. [9]Cell-based assays are critical for validating hits from primary screens in a more physiologically relevant context. [12][13]Many uracil derivatives exhibit anticancer properties by inducing cytotoxicity. [14][15][16] This protocol uses a resazurin (AlamarBlue) reduction assay to measure the metabolic activity and viability of a cancer cell line (e.g., MCF-7 breast cancer cells) after treatment with this compound. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. [17]
Detailed Step-by-Step Protocol
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on a cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Positive Control: Doxorubicin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution
-
96-well or 384-well clear-bottom, black-walled tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh complete growth medium.
-
Count the cells and adjust the density to 50,000 cells/mL (for a 96-well plate, seeding 5,000 cells/well in 100 µL).
-
Seed the cells into the microplate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle (DMSO) control wells and positive control (Doxorubicin) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Prepare a working solution of Resazurin (e.g., 44 µM) in complete growth medium.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from media-only wells).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the GI50 value.
-
Conclusion
The protocols detailed in this guide provide a robust starting point for the high-throughput investigation of this compound. By integrating a target-specific biochemical assay with a phenotypic cell-based screen, researchers can efficiently identify and validate the compound's mechanism of action and its potential as a therapeutic agent. Rigorous adherence to quality control metrics and a thorough understanding of the underlying scientific principles are paramount to generating reliable and actionable data in any drug discovery campaign.
References
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BMG Labtech. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Sivaprakasam, P. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]
-
Chrobak, E., et al. (2025). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Scientific Reports. Retrieved from [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
-
Abdelgawad, R., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Five dose (0.01 to 100 μM) assay with compound 5l against NCI-60 cell lines. Retrieved from [Link]
-
Bhat, M. A., et al. (2023). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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Mondal, S., et al. (2022). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Retrieved from [Link]
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Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]
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Rather, M. A., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Retrieved from [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
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Soysa, R., et al. (2013). Substrate inhibition of uracil phosphoribosyltransferase by uracil can account for the uracil growth sensitivity of Leishmania donovani pyrimidine auxotrophs. PubMed. Retrieved from [Link]
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Chudy, M., et al. (2007). CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. Retrieved from [Link]
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Bichenkova, E. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Retrieved from [Link]
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Carr, A. M. (2015). Identifying new targets for cancer drug 5′-fluorouracil. PMC. Retrieved from [Link]
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Gusella, M., & G. F. (1988). Clinical pharmacology of 5-fluorouracil. PubMed. Retrieved from [Link]
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Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. Retrieved from [Link]
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Muth, T., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC. Retrieved from [Link]
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Wang, Y., et al. (2024). Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol. PMC. Retrieved from [Link]
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Dichtl, K., et al. (2022). The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. PubMed Central. Retrieved from [Link]
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Gadsden, M. H., et al. (2011). Linking uracil base excision repair and 5-fluorouracil toxicity in yeast. PubMed Central. Retrieved from [Link]
-
Hagenkort, A., et al. (2017). dUTPase inhibition augments replication defects of 5-Fluorouracil. PMC. Retrieved from [Link]
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Troubleshooting & Optimization
troubleshooting low yield in 5-isopropyluracil chemical synthesis
Welcome to the technical support center for the chemical synthesis of 5-isopropyluracil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to overcome challenges and optimize your reaction yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Experiencing low yields can be a significant roadblock in any synthetic campaign. This section is structured to guide you through a logical troubleshooting process, from initial checks of your starting materials to more complex modifications of your reaction conditions.
Q1: My this compound synthesis has a very low yield or failed completely. Where should I start my investigation?
When a reaction performs poorly, it's crucial to systematically review the fundamental components of your experiment. Often, the root cause is a simple oversight rather than a complex chemical issue.
Initial Checks:
-
Purity of Starting Materials and Reagents: The purity of your uracil, isopropylating agent (e.g., 2-iodopropane or isopropyl bromide), base, and solvent is paramount. Impurities can introduce side reactions or poison catalysts. It is recommended to use reagents from a reputable supplier and to purify them if their purity is questionable.[1][2]
-
Integrity of Reagents: Ensure that your reagents have not degraded. For instance, some bases can be hygroscopic and absorb moisture from the air, which can quench the reaction. Anhydrous conditions are often critical in these types of alkylation reactions.
-
Reaction Setup: Double-check that all glassware was properly dried and that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) if the chosen method is sensitive to air or moisture.[1]
A logical workflow for troubleshooting a failed reaction is essential.
Caption: A workflow for troubleshooting low-yield chemical reactions.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a common issue in the alkylation of uracil. The uracil ring has multiple nucleophilic sites, which can lead to a lack of regioselectivity.
Common Side Products and Solutions:
-
N-Alkylation vs. C-Alkylation: Uracil has two nitrogen atoms (N1 and N3) and a reactive carbon at the C5 position.[3][4] While the goal is C5-isopropylation, alkylation can also occur at the nitrogen atoms, leading to N1-isopropyluracil, N3-isopropyluracil, or even di-alkylated products.
-
Solution: The choice of base and solvent can significantly influence the regioselectivity. Using a non-nucleophilic base can favor C-alkylation. Protecting the nitrogen atoms before C5-alkylation and subsequently deprotecting them is a common strategy to ensure high regioselectivity.[3]
-
-
Over-alkylation: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess alkylating agent), you may observe the formation of products with multiple isopropyl groups.
-
Solution: Carefully control the stoichiometry of your reactants. Use a modest excess of the isopropylating agent and monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired product is formed.[1]
-
Q3: My reaction seems to stall and does not go to completion. What factors could be limiting the conversion?
Incomplete conversion can be due to several factors, ranging from suboptimal reaction conditions to the deactivation of reagents.
Potential Causes and Optimization Strategies:
| Parameter | Potential Issue | Recommended Action |
| Temperature | The reaction temperature may be too low, resulting in slow kinetics. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the effect on conversion. Be aware that higher temperatures can also promote side reactions.[5] |
| Reaction Time | The reaction may not have been allowed to run for a sufficient duration. | Extend the reaction time and monitor the progress at regular intervals using TLC or LC-MS until no further consumption of the starting material is observed.[5] |
| Concentration | The reactants may be too dilute for an efficient reaction to occur. | Increase the concentration of the reactants. However, be cautious as higher concentrations can sometimes lead to solubility issues or an increase in side products. |
| Base/Catalyst | The base or catalyst may not be active enough or may have degraded. | Consider using a stronger, non-nucleophilic base. If using a catalyst, ensure it is fresh and handled under appropriate conditions to prevent deactivation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary strategies for the synthesis of 5-substituted uracils like this compound:
-
Building the Uracil Nucleus: This approach involves constructing the pyrimidine ring from acyclic precursors that already contain the desired C5-substituent.[7][8] For this compound, this would involve a condensation reaction between a urea derivative and a three-carbon component containing the isopropyl group.
-
Direct Modification of Uracil: This is a more common approach and involves the direct introduction of the isopropyl group onto the C5 position of a pre-existing uracil ring.[7] This is typically achieved through an electrophilic substitution reaction.
Q2: How does the choice of solvent impact the synthesis of this compound?
The solvent plays a crucial role in the reaction by influencing the solubility of the reactants, the reactivity of the nucleophiles and electrophiles, and the overall reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often used for alkylation reactions as they can solvate cations while leaving anions (the nucleophiles) relatively free and highly reactive.[4][9]
-
Ethereal Solvents (e.g., THF, Dioxane): These are also common in organometallic reactions and can be suitable for certain types of uracil modifications.
-
Protic Solvents (e.g., ethanol, water): These are generally less ideal for alkylation reactions involving strong bases, as they can be deprotonated and interfere with the reaction.
Q3: What is the mechanism of direct C5-alkylation of uracil?
The direct C5-alkylation of uracil typically proceeds through an electrophilic aromatic substitution-type mechanism. The uracil ring, being electron-rich, can act as a nucleophile. The C5 position is particularly reactive towards electrophiles. The reaction is often facilitated by a base, which can deprotonate the uracil to form a more nucleophilic uracil anion. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (i.e., whether it occurs at C5 or at one of the nitrogen atoms).[10]
Sources
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Optimizing HPLC Separation of 5-Isopropyluracil and Its Metabolites: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of 5-isopropyluracil and its metabolites. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to address common challenges encountered during method development and routine analysis.
Part 1: Method Development & Optimization FAQs
This section addresses foundational questions that arise when establishing a robust analytical method for this compound and its structurally similar metabolites.
Q1: Which chromatography mode is best suited for this compound and its metabolites: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A1: The choice of chromatography mode is critical and depends on the polarity of the analytes. This compound, while containing a hydrophobic isopropyl group, is fundamentally a uracil derivative and retains significant polarity. Its metabolites are often even more polar due to metabolic processes like hydroxylation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique. The polar nature of nucleobases and nucleosides makes HILIC an excellent choice for achieving sufficient retention, which can be challenging in traditional reversed-phase chromatography.[1][2] HILIC utilizes a polar stationary phase (like bare silica, zwitterionic, or amide phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile), which is ideal for retaining and separating polar compounds.[3]
-
Reversed-Phase (RP-HPLC): Traditional C18 columns may provide insufficient retention for uracil and its polar metabolites; in fact, uracil is often used as a void volume marker in RP-HPLC because it is essentially unretained.[4][5] However, modern RP columns with polar-embedded or polar-endcapped phases are designed to be stable in highly aqueous mobile phases (up to 100% water) and can be a viable alternative.[6] These columns offer different selectivity compared to HILIC and may be advantageous in certain cases.
Recommendation: Start method development with a HILIC column. If selectivity or other issues arise, consider a polar-embedded or AQ-type reversed-phase column.
Q2: What are the recommended starting conditions for a HILIC method for this compound analysis?
A2: A successful HILIC separation relies on a careful balance of the mobile phase components and the stationary phase. Here is a robust starting point for method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Zwitterionic or Amide HILIC, <3 µm particle size (e.g., 100 x 2.1 mm) | Zwitterionic phases offer excellent selectivity for nucleosides and related structures. Small particle sizes provide higher efficiency and better resolution. |
| Mobile Phase A | 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted to 6.0 | These are volatile buffers, making them fully compatible with mass spectrometry (MS) detection.[7] A pH of 6.0 is a good starting point for many nucleosides.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is the most common organic solvent for HILIC due to its favorable properties for establishing the aqueous layer on the stationary phase. |
| Gradient | 95% B -> 60% B over 10 minutes | A gradient elution is crucial for separating compounds with varying polarities, such as a parent drug and its more polar metabolites. This gradient starts with high organic content to retain the analytes and gradually increases the aqueous portion to elute them. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Adjust based on column dimensions and particle size to maintain optimal efficiency and manageable backpressure. |
| Column Temp. | 30 - 40 °C | Temperature affects mobile phase viscosity and analyte retention. Maintaining a stable, slightly elevated temperature can improve peak shape and reproducibility.[9] |
| Injection Volume | 1 - 5 µL | Keep the injection volume small to minimize peak distortion. The sample should ideally be dissolved in a solvent similar in composition to the initial mobile phase (i.e., high organic content).[10] |
Q3: How do I optimize the mobile phase for better resolution between closely eluting metabolites?
A3: Fine-tuning the mobile phase is the most powerful way to improve selectivity.
-
Adjust the Gradient Slope: If metabolites are eluting too closely, make the gradient shallower (i.e., decrease the rate of change in %B per minute). This gives the analytes more time to interact with the stationary phase, improving separation.[11]
-
Modify Mobile Phase pH: The ionization state of uracil derivatives can be altered by pH.[5] Adjusting the pH of the aqueous mobile phase (Buffer A) by ±0.5 units can significantly change the retention and selectivity between metabolites with different pKa values.[12]
-
Alter Buffer Concentration: In HILIC, salt concentration in the mobile phase influences the thickness of the adsorbed water layer and can mediate electrostatic interactions.[13] Testing buffer concentrations between 5 mM and 20 mM can impact selectivity without significantly affecting MS sensitivity.[13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common chromatographic problems in a question-and-answer format.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor or No Retention (Peaks elute near the void volume) | 1. Incorrect Chromatography Mode: Using a standard C18 column for highly polar analytes.[4][14] 2. Insufficient Organic in HILIC: The initial mobile phase in HILIC does not contain enough organic solvent (e.g., <80% acetonitrile) to promote partitioning into the aqueous layer. 3. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous for HILIC, more organic for RP) than the mobile phase.[10] | 1. Switch to a HILIC column or a polar-embedded/AQ-type RP column.[3][6] 2. Increase the initial %B (acetonitrile) to 90-95% in your HILIC gradient. 3. Reconstitute the final sample in the initial mobile phase composition. If sample solubility is an issue, minimize the injection volume. |
| Peak Tailing (Asymmetric peaks with a drawn-out trailing edge) | 1. Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone of the stationary phase can interact strongly with basic sites on the analytes.[15] 2. Column Contamination/Aging: Accumulation of matrix components on the column frit or active sites. 3. Unsuitable Mobile Phase pH: The pH is close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms. | 1. Use a modern, high-purity silica column with advanced endcapping. For basic analytes, adding a small amount of a competing base like triethylamine (TEA) can help, but this is not MS-friendly. A better approach is to optimize the mobile phase pH.[10] 2. Implement a guard column and ensure adequate sample cleanup.[16] Flush the column with a strong solvent wash. 3. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte pKa to ensure a single ionic form.[11] |
| Peak Fronting (Asymmetric peaks with a leading edge) | 1. Sample Overload: Injecting too much analyte mass onto the column.[17] 2. Injection Solvent Effect: The sample is dissolved in a solvent much stronger than the mobile phase.[15] 3. Column Degradation: A void or channel has formed at the column inlet. | 1. Dilute the sample or reduce the injection volume.[10] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[10] 3. Replace the column. If the problem reoccurs quickly, investigate potential causes of high pressure or pressure spikes. |
| High System Backpressure | 1. Blocked Column Frit: Particulates from the sample or mobile phase have clogged the inlet frit.[15] 2. Mobile Phase Precipitation: Buffer salts precipitating out of solution, especially when mixing high organic content with aqueous buffers.[18] 3. System Blockage: A blockage in the system tubing, injector, or guard column. | 1. Filter all samples and mobile phases using a 0.22 or 0.45 µm filter.[19] Try reversing and flushing the column (check manufacturer's instructions first). 2. Ensure buffer components are fully dissolved before mixing with the organic phase. Prepare fresh mobile phases regularly.[18][19] 3. Troubleshoot systematically: Remove the column and check system pressure. If normal, add the guard column and re-check. This will isolate the source of the blockage. |
| Retention Time Drift | 1. Poor Column Equilibration: Insufficient time for the column to equilibrate between gradient runs. 2. Mobile Phase Composition Change: Evaporation of the volatile organic component or degradation of mobile phase additives.[20] 3. Temperature Fluctuations: Inconsistent column temperature.[21] | 1. Increase the post-run equilibration time. A minimum of 5-10 column volumes is a good rule of thumb.[10] 2. Prepare fresh mobile phases daily and keep solvent bottles capped to prevent evaporation. 3. Use a column thermostat to maintain a constant temperature.[9] |
Part 3: Experimental Protocols & Workflows
Protocol 1: HILIC-MS Method Development Workflow
This protocol outlines a systematic approach to developing a selective and robust method for this compound and its metabolites.
Objective: To establish a gradient HILIC-MS method that provides adequate retention and separation of the parent compound and its key metabolites.
Methodology:
-
System Preparation:
-
Prepare Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Prime all pump lines to ensure bubble-free solvent delivery.
-
Install a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.8 µm) and equilibrate with 95% B at 0.4 mL/min until a stable baseline and pressure are achieved.
-
-
Initial Scouting Gradient:
-
Inject a standard mixture of this compound and any available metabolite standards.
-
Run a broad scouting gradient:
-
0.0 min: 95% B
-
10.0 min: 50% B
-
11.0 min: 50% B
-
11.1 min: 95% B
-
15.0 min: 95% (re-equilibration)
-
-
Evaluate the chromatogram for retention of the parent compound and the approximate elution times of metabolites.
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution in the region where the compounds elute.
-
Example: If all compounds elute between 4 and 6 minutes, change the gradient to be shallower in that window:
-
0.0 min: 95% B
-
3.0 min: 85% B
-
8.0 min: 70% B (shallow segment)
-
9.0 min: 50% B
-
And so on, followed by re-equilibration.
-
-
-
MS Parameter Optimization:
-
Perform direct infusion of individual standards to optimize MS parameters (e.g., capillary voltage, gas flows, fragmentor voltage) for maximum sensitivity in either positive or negative ion mode.
-
Determine the optimal precursor-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis.
-
-
Method Validation:
-
Assess linearity, accuracy, precision, and sensitivity using calibration standards and quality control samples.
-
Evaluate matrix effects by comparing the response in a pure solvent with the response in an extracted blank matrix sample.
-
Workflow & Troubleshooting Diagrams
A logical workflow is essential for efficient method development and troubleshooting.
Caption: A workflow for systematic HPLC-MS method development.
Caption: A decision tree for troubleshooting poor peak shape.
References
-
Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. PubMed. Available at: [Link]
-
Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. PubMed. Available at: [Link]
-
Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI. Available at: [Link]
-
Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. Available at: [Link]
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Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [Link]
-
Reversed Phase Retention of Uracil Using Kinetex C18. Phenomenex. Available at: [Link]
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HPLC Methods for analysis of Uracil. HELIX Chromatography. Available at: [Link]
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HPLC Separation of Uridine and Uracil. SIELC Technologies. Available at: [Link]
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Nucleobases Nucleosides & Nucleotides. MAC-MOD. Available at: [Link]
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HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. Available at: [Link]
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Uracil. Wikipedia. Available at: [Link]
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Troubleshooting - Technical Support. MZ-Analysentechnik. Available at: [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
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Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. Available at: [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
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HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. HELIX Chromatography. Available at: [Link]
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HPLC Troubleshooting Guide. MicroSolv. Available at: [Link]
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Uracil HPLC Analysis: Trusted Techniques for Industrial Labs. pharma ingredients. Available at: [Link]
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Eliminate your Application and Chromatography Challenges in a Practical U/HPLC Session. Agilent. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. Available at: [Link]
-
Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. PubMed. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
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HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. Available at: [Link]
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Mobile phases compatible for LC/MS. Shimadzu. Available at: [Link]
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Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites. PMC - NIH. Available at: [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]
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HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
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Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. PubMed. Available at: [Link]
-
Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. PubMed. Available at: [Link]
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. PubMed. Available at: [Link]
-
HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Technologies. Available at: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. Available at: [Link]
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Toward 'Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism. PMC - NIH. Available at: [Link]
-
Stationary Phase and Surface Chemistry of HPLC Columns. Hawach. Available at: [Link]
-
Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. PMC - NIH. Available at: [Link]
-
High Performance Liquid Chromatography. vscht.cz. Available at: [Link]
-
Development of some stationary phases for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. PMC - NIH. Available at: [Link]
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Technical Support Center: A Guide to the Stability of 5-Isopropyluracil
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-isopropyluracil. This guide is designed for our partners in research, discovery, and drug development. Understanding the stability profile of a molecule is paramount to ensuring the reliability and reproducibility of experimental data. The addition of the isopropyl group at the C-5 position of the uracil ring introduces increased lipophilicity, which can influence its solubility and interactions, making a clear understanding of its stability essential.[1] This document provides practical, in-depth answers to common challenges and questions regarding the handling and stability of this compound under various experimental conditions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on fundamental chemical principles and best practices in laboratory settings.
Q1: I'm observing a gradual loss of my compound in solution over a few days, even when stored in the refrigerator. What could be the cause?
A: This is a common issue that typically points to one of three culprits: pH-mediated hydrolysis, solvent-initiated degradation, or photodegradation.
-
Causality: The uracil ring, while aromatic, is susceptible to hydrolysis under non-optimal pH conditions.[2] Both strongly acidic and strongly alkaline environments can catalyze the opening of the pyrimidine ring. For instance, studies on the related compound 5-fluorouracil have shown noticeable hydrolytic degradation in acidic solutions (pH 5-7) and even more rapid decomposition at highly alkaline pH.[3][4]
-
Troubleshooting Steps:
-
Verify pH: If you are using an aqueous buffer, measure its pH. Buffers can change pH over time, especially if not stored properly. For maximum stability in aqueous solutions, a pH range of 6.0-7.5 is recommended.
-
Solvent Purity: If using an organic solvent like DMSO or ethanol, ensure it is anhydrous and of high purity. The presence of water can facilitate hydrolysis, while reactive impurities in low-grade solvents can directly degrade the compound. For long-term storage, anhydrous DMSO is preferable.[5]
-
Light Exposure: Uracil and its derivatives are known to be sensitive to UV light, which can induce photohydration and other photochemical reactions.[6][7][8] Ensure your solutions are stored in amber vials or wrapped in aluminum foil to protect them from light, even in a refrigerator or freezer.
-
Q2: My assay results are inconsistent and show poor reproducibility. Could this be related to the stability of my this compound stock solution?
A: Absolutely. The presence of degradants can significantly impact experimental outcomes, often in non-obvious ways.
-
Causality: Degradation products will have different chemical structures and properties than the parent compound. They may interfere with your assay by:
-
Binding to the target protein with a different affinity.
-
Quenching a fluorescent signal or interfering with a colorimetric readout.
-
Altering the effective concentration of the active compound, leading to dose-response variability.
-
-
Troubleshooting Steps:
-
Purity Check: Before starting a critical experiment, perform a quick purity analysis of your stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[9] Compare the chromatogram to a freshly prepared standard or a previously validated batch. The appearance of new peaks or a reduction in the main peak area is a clear sign of degradation.
-
Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a solid sample or a frozen, concentrated stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods at 4°C.
-
Use a Validated Stock: For long-term studies, prepare a large batch of a concentrated stock solution in a stable solvent (e.g., anhydrous DMSO), aliquot it into single-use vials, and store it at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Q3: I am struggling to dissolve this compound in my aqueous buffer, and I notice a precipitate forming over time. Is this a stability issue?
A: This is more likely a solubility issue, but the two are often linked. The isopropyl group at the C-5 position significantly increases the lipophilicity of the molecule compared to uracil.[1]
-
Causality: When a compound's concentration exceeds its solubility limit in a given solvent, it will precipitate out of the solution. This can be mistaken for degradation. Furthermore, working near the solubility limit can sometimes accelerate degradation if the compound is forced into an unfavorable environment.
-
Troubleshooting Steps:
-
Choose Appropriate Solvents: For preparing high-concentration stock solutions, use a polar aprotic solvent like DMSO or DMF.[5][10]
-
pH Adjustment: The solubility of uracil derivatives can be pH-dependent. Although this compound is a weak acid, slightly increasing the pH of your aqueous buffer (e.g., to pH 8.0-8.5) can sometimes improve solubility by promoting deprotonation. However, be mindful that highly alkaline conditions (pH > 9) can accelerate hydrolysis.[11]
-
Perform a Solubility Test: Before preparing large volumes, determine the approximate solubility in your chosen buffer system. Prepare a series of concentrations and observe them for 24 hours for any signs of precipitation.
-
Consider Co-solvents: If your experimental system allows, adding a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or DMSO to your aqueous buffer can help maintain the solubility of lipophilic compounds.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two most probable non-metabolic degradation pathways are hydrolysis and photolysis.
-
Hydrolysis: This involves the cleavage of bonds within the pyrimidine ring, catalyzed by acidic or basic conditions. In strongly acidic media, hydrolysis can lead to ring opening. In basic media, the uracil ring can also be cleaved.[4][12]
-
Photolysis: Exposure to ultraviolet (UV) radiation can lead to the formation of a photohydrate by adding a water molecule across the C5-C6 double bond.[7][8] Other photochemical reactions, such as dimerization, are also possible, though less common in dilute solutions.
Q2: How should I properly store solid this compound and its solutions?
-
Solid Compound: Store the solid powder in a tightly sealed container in a cool, dry, and dark environment. A desiccator at room temperature or storage in a refrigerator (2-8°C) is ideal.
-
Stock Solutions (in Organic Solvents): Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use vials to minimize contamination and freeze-thaw cycles, and store at -20°C or -80°C. Protected from light, these solutions should be stable for several months.
-
Working Solutions (in Aqueous Buffers): These are the least stable. It is strongly recommended to prepare them fresh for each experiment by diluting the frozen organic stock solution into the aqueous buffer. Discard any unused aqueous solution at the end of the day.
Q3: Can I autoclave a buffer solution containing this compound?
No. You should never autoclave solutions containing this compound. The high temperatures and pressures involved in autoclaving will almost certainly cause significant thermal degradation. Prepare your buffers and filter-sterilize them first, then add the compound from a concentrated, filter-sterilized stock solution in a sterile environment.
Part 3: Experimental Protocol
Protocol: Forced Degradation Study for this compound
This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method.[13] Forced degradation deliberately exposes the drug substance to harsh conditions to accelerate decomposition.[14][15]
Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.
1. Materials and Reagents:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV/DAD detector and a C18 column
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
3. Stress Conditions: For each condition, prepare a sample in a 10 mL volumetric flask.
-
Control Sample: Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of methanol and water. This gives a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M HCl. Keep at 60°C for 4 hours. After cooling, neutralize with 1 M NaOH and dilute to 10 mL with 50:50 methanol/water.
-
Base Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M NaOH. Keep at 60°C for 2 hours. After cooling, neutralize with 1 M HCl and dilute to 10 mL with 50:50 methanol/water.
-
Oxidative Degradation: Add 1 mL of stock solution and 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 methanol/water.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial, evaporate the solvent under a gentle stream of nitrogen, and heat the solid residue in an oven at 105°C for 24 hours. After cooling, reconstitute in 10 mL of 50:50 methanol/water.
-
Photolytic Degradation: Dilute 1 mL of the stock solution to 10 mL with 50:50 methanol/water. Expose the solution to a photostability chamber with a light source that provides combined visible and UV outputs (as per ICH Q1B guidelines) for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil to serve as a dark control.
4. Analysis:
-
Analyze all samples by HPLC. A typical starting method would be a C18 column with a gradient elution of water and acetonitrile and UV detection at the λmax of this compound (approx. 260-270 nm).
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the active substance.[14]
Part 4: Data Summary & Visualization
Table 1: Predicted Stability Profile of this compound
This table summarizes the expected stability based on the known chemistry of related uracil derivatives. Actual stability should be confirmed experimentally.
| Condition | Stressor | Expected Stability | Potential Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C | Low to Moderate | Acid-catalyzed ring hydrolysis |
| Hydrolytic | 0.1 M NaOH, 60°C | Low | Base-catalyzed ring hydrolysis |
| Oxidative | 3% H₂O₂, RT | Moderate | Oxidation of the ring or isopropyl group |
| Thermal | 105°C (Solid) | High | Thermolysis |
| Photolytic | UV/Vis Light | Moderate to Low | Photohydration, Photodimerization |
Diagram: Forced Degradation Experimental Workflow
This diagram illustrates the logical flow of the forced degradation study protocol described above.
Caption: Workflow for a forced degradation study of this compound.
References
-
Pollum, M., Jockusch, S., & Crespo-Hernández, C. E. (2015). Increase in the photoreactivity of uracil derivatives by doubling thionation. Physical Chemistry Chemical Physics, 17(41), 27851–27861. [Link][16][17]
-
Nuevo, M., et al. (2012). Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices. Astrobiology, 12(4), 295-305. [Link][6]
-
Al-Soud, Y. A., et al. (2007). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 12(11), 2467-2476. [Link][18]
-
Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705. [Link]
-
Karabacak, E., et al. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society, 144(31), 14038-14046. [Link][7]
-
Pollum, M., Jockusch, S., & Crespo-Hernández, C. E. (2015). Increase in the photoreactivity of uracil derivatives by doubling thionation. Physical Chemistry Chemical Physics, 17(41), 27851–27861. [Link][17]
-
Chahine, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 335-344. [Link][12]
-
Karabacak, E., et al. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society, 144(31), 14038-14046. [Link][8]
-
Sonawane, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link][14]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][15]
-
Faal, M. (2016). Studies on Derivatives Uracil stability in various solvents and different functional groups. Journal of Chemical and Pharmaceutical Research, 8(7), 290-297. [Link][19]
-
DNAmod. (n.d.). 6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil. Retrieved from [Link][20]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-85. [Link][13]
-
Walker, R. T., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series, (9), 21-24. [Link][21]
-
Kumar, V., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-145. [Link][22]
-
ResearchGate. (n.d.). Title substituted uracils 5 and 6. [Image]. Retrieved from [Link][23]
-
DNAmod. (n.d.). 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil. Retrieved from [Link][24]
-
Asian Journal of Pharmaceutical and Clinical Research. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research. [Link][2]
-
Degradation of Acylaminopenicillins With Regard to Their pH Dependency. (1988). Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology, 268(1), 108-116. [Link][3]
-
Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. Retrieved from [Link][9]
-
Barman, B. (2015). The effects of pH on the degradation of isothiazolone biocides. International Journal of Corrosion and Scale Inhibition, 4(2), 112-119. [Link][11]
-
ResearchGate. (2019). Determination of potential solvents for novel N-substituted 5-(phenylamino)uracil derivatives and evaluation of their cytotoxic effects on Vero 76 Cells. [Link][10]
-
Al-Bayati, M. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nanoscience and Nanotechnology, 8(4), 58-65. [Link][4]
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Technical Support Center: Quantification of 5-Isopropyluracil by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of 5-isopropyluracil by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you build robust and reliable assays.
Frequently Asked Questions (FAQs)
General
Q1: Why is the quantification of this compound by LC-MS/MS challenging?
The quantification of this compound, like other uracil derivatives, presents several analytical hurdles. Its polar nature can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns, making it susceptible to co-elution with endogenous matrix components.[1][2] This co-elution is a primary cause of matrix effects, where the ionization of this compound in the mass spectrometer's source is either suppressed or enhanced, leading to inaccurate and irreproducible results.[3][4][5][6] Furthermore, its stability in biological samples can be a concern, requiring careful sample handling and storage to prevent erroneous measurements.[7][8]
Troubleshooting Guides
This section is structured to address specific problems you might encounter during your analysis.
Problem Area 1: Poor Sensitivity and Inconsistent Signal
Symptom: The signal for this compound is weak, variable, or completely absent, especially in biological matrix samples compared to neat standards.
Root Cause Analysis: This is a classic manifestation of ion suppression , a significant matrix effect.[3][5][6][9] Endogenous compounds from your sample matrix (e.g., phospholipids, salts, other metabolites) co-elute with your analyte and compete for ionization in the mass spectrometer source.[4][6]
Troubleshooting Steps:
-
Evaluate Matrix Effects: It is crucial to first confirm and quantify the extent of the matrix effect.
-
Protocol: A post-extraction spike analysis is the "gold standard" for quantifying matrix effects.[6]
-
Extract a blank matrix sample (e.g., plasma, urine) using your established procedure.
-
Prepare a neat solution of this compound in your final reconstitution solvent at a known concentration.
-
Spike the extracted blank matrix with this compound to the same final concentration as the neat solution.
-
Analyze both samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the formula: MF = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution).[3][6]
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
-
-
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[2][10]
-
Recommendation: Move beyond simple "dilute-and-shoot" or protein precipitation methods if significant matrix effects are observed.[5] Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids, providing a much cleaner extract.[1][2]
-
Workflow Diagram: Sample Cleanup Strategies
Workflow for sample cleanup.
-
-
Optimize Chromatography: Enhance the separation of this compound from matrix components.
-
Actionable Advice: Because this compound is polar, a standard C18 column might not provide sufficient retention, causing it to elute early with many matrix components.[2] Consider using a column with a different selectivity, such as one with a positively charged surface modification or a polar-embedded phase, to improve retention and separation.[1] Experiment with gradient elution to better resolve the analyte from the void volume where many interferences reside.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[4][11]
-
Why it Works: A SIL-IS (e.g., this compound-d7) is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[4]
-
Problem Area 2: Poor or Inconsistent Peak Shape
Symptom: Chromatographic peaks for this compound are tailing, fronting, or split.[12]
Root Cause Analysis:
-
Tailing Peaks: Often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the column packing material, or by extra-column dead volume.[12][13]
-
Fronting Peaks: Can be a result of column overload (injecting too much sample) or a mismatch between the injection solvent and the initial mobile phase.[12][13]
-
Split Peaks: May indicate a partially blocked column frit, column contamination, or a void in the column bed.[12]
Troubleshooting Steps:
-
Check Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[12][14] Injecting in a much stronger solvent can cause the analyte band to spread improperly on the column head, leading to peak distortion.
-
Adjust Mobile Phase pH: For polar compounds like uracil derivatives, the mobile phase pH can significantly impact peak shape. Adding a buffer (e.g., ammonium formate) can help maintain a consistent ionization state for the analyte and saturate active sites on the column, reducing tailing.[14]
-
System Check for Dead Volume: Inspect all fittings and tubing connections between the injector and the detector.[13] Improperly seated fittings can create small voids (dead volume) that cause peak tailing.[13]
-
Column Maintenance: If peak shape issues develop over time, the column may be contaminated or damaged.
Problem Area 3: Inaccurate Quantification and Poor Reproducibility
Symptom: The assay fails to meet precision and accuracy criteria (e.g., >15% CV or bias) during validation or routine runs.
Root Cause Analysis: This often stems from a combination of uncorrected matrix effects, improper internal standard selection or use, and sample instability.
Troubleshooting Steps:
-
Internal Standard (IS) Selection and Implementation:
-
The Gold Standard: As mentioned, a stable isotope-labeled (SIL) internal standard is strongly preferred.[4][11] If a SIL-IS is not available, a structural analog that is not present in the sample matrix may be used, but it must be rigorously validated to ensure it behaves similarly to the analyte during extraction and ionization.[11]
-
When to Add the IS: The internal standard should be added as early as possible in the sample preparation workflow—ideally, before any extraction steps.[15][16] This allows the IS to correct for any analyte loss or variability during the entire process (e.g., protein precipitation, liquid-liquid extraction, or SPE).[16]
-
Logical Diagram: Role of the Internal Standard
Compensation using a SIL-IS.
-
-
Calibration Strategy:
-
Matrix-Matched Calibrators: If a SIL-IS is not used, it is essential to prepare calibration standards in the same biological matrix as the samples (e.g., drug-free plasma).[9] This helps to normalize the impact of matrix effects between the calibrators and the unknown samples, although it does not correct for sample-to-sample variability.[9]
-
-
Assess Analyte Stability: Uracil and its derivatives can be unstable in biological matrices at room temperature.[7][8]
-
Protocol: Perform short-term stability tests by leaving spiked matrix samples on the benchtop for varying periods (e.g., 0, 2, 4, 24 hours) before processing.[7][8] Also, evaluate freeze-thaw stability by cycling samples between the freezer and room temperature for several cycles.
-
Actionable Advice: Based on stability data, establish strict sample handling protocols. For uracil, processing within one hour of collection is often recommended.[8] Samples should be kept on ice and centrifuged at refrigerated temperatures. Long-term storage should be at -20°C or lower.[7]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS assays of uracil analogs, providing a benchmark for your own method development.
| Parameter | Typical Acceptance Criteria | Rationale & Common Pitfalls |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | High CV often indicates inconsistent matrix effects or sample preparation variability.[5][17] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Inaccuracy is frequently caused by uncorrected matrix effects or use of an inappropriate internal standard.[4][6] |
| Matrix Factor (MF) | CV of MF across different lots ≤15% | A high CV suggests that the matrix effect varies significantly between different sources of the biological matrix.[6] |
| Recovery | Consistent and reproducible | While high recovery is desirable, consistency is more critical. An effective IS can correct for low but consistent recovery.[3] |
References
- Phenomenex, Inc. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex.
- Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- MS Bioworks LLC. (n.d.). Sample preparation for mass spectrometry.
- Ye, C. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Chen, T. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Xie, C., & Zhong, D. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 883-886.
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Bioanalysis Zone. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Reddit. (2023). How would I pick a suitable internal standard?. r/Chempros.
- Chromatography Online. (2025). LC Troubleshooting. YouTube.
- Tarda, A. A. (2017). When the internal standard should be added?. ResearchGate.
- Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(4), 301-309.
- ResearchGate. (2014). Should internal standards be added before or after SPE?.
- O'Brien, J. J., & O'Connor, J. C. (2010). Addressing Accuracy and Precision Issues in iTRAQ Quantitation. In Methods in Molecular Biology (Vol. 604, pp. 245-257). Humana Press.
- Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Leiden University Scholarly Publications.
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- 7. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Stability and Degradation of 5-Isopropyluracil
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-isopropyluracil. This center is designed to provide in-depth, field-proven insights into the degradation pathways of this compound under various stress conditions. Our goal is to equip you with the necessary knowledge to anticipate degradation, develop robust stability-indicating methods, and troubleshoot common experimental challenges.
Introduction: Why Forced Degradation Studies are Crucial
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate potential degradation pathways, and identify likely degradation products.[1] This information is invaluable for developing and validating stability-indicating analytical methods, which are essential for ensuring the safety, efficacy, and quality of a final drug product.[3] A well-designed forced degradation study aims for a target degradation of 5-20%, which is generally sufficient to detect and characterize degradation products without completely destroying the parent molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
Based on the chemistry of the uracil ring and related N-heterocyclic compounds, this compound is susceptible to degradation through several key pathways under forced stress conditions.[2][4][5] These include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The uracil ring can undergo hydrolysis, particularly under strong acidic or basic conditions. This can lead to the opening of the pyrimidine ring. For instance, studies on similar uracil derivatives have shown that hydrolysis can result in the formation of ureidopropanoic acid derivatives.[3]
-
Oxidative Degradation: The C5-C6 double bond in the uracil ring is susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) can lead to the formation of hydroxylated species, and potentially ring-opened products.[6][7][8][9]
-
Photodegradation: Exposure to UV light can induce photochemical reactions. For uracil derivatives, this can involve dimerization or reactions with solvents.[10]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, though pyrimidine derivatives are often relatively thermally stable.[11][12]
Q2: What are the typical stress conditions recommended by ICH guidelines for forced degradation studies?
The ICH guidelines, specifically Q1A(R2), outline the recommended stress conditions for forced degradation studies.[1] While the guidelines provide a framework, the specific conditions should be tailored to the drug substance.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | Ring opening, hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C) | Ring opening, hydrolysis of susceptible functional groups. |
| Oxidation | 3% to 30% H₂O₂, room temperature or slightly elevated | Formation of N-oxides, hydroxylated derivatives, ring cleavage. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) or elevated temperature in solution | Decomposition, isomerization. |
| Photodegradation | Exposure to a combination of visible and UV light | Dimerization, photo-oxidation, reactions with excipients. |
Q3: How do I develop a stability-indicating HPLC method for this compound and its degradants?
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products, process impurities, and excipients.
A systematic approach is recommended:
-
Understand the Analyte: Know the physicochemical properties of this compound, such as its pKa and solubility, to inform initial column and mobile phase selection.
-
Generate Degraded Samples: Perform forced degradation studies to create a mixture of this compound and its potential degradation products.
-
Column and Mobile Phase Screening: Start with a versatile column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values. The use of a UPLC system can offer faster and more efficient separations.[13][14][15][16][17]
-
Method Optimization: Fine-tune the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for this compound or its Degradation Products
-
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[18] Basic compounds are especially prone to this. It can also be caused by a column void or a blocked inlet frit.[18]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.[18]
-
Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanols.[18]
-
Check for Column Void: If a void is suspected, try reversing and flushing the column (if the manufacturer's instructions permit).[19]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
-
Issue 2: Peak Splitting
-
Causality: Peak splitting can occur due to several reasons, including a partially blocked column frit, a void in the column packing, or co-elution of two closely related compounds.[19] Mismatched sample solvent and mobile phase can also be a cause.
-
Troubleshooting Steps:
-
Check for Blockages: Replace the column inlet frit if it is suspected to be blocked.[19]
-
Column Integrity: A void in the column bed may necessitate column replacement.[19]
-
Optimize Separation: If co-elution is suspected, adjust the mobile phase composition or gradient to improve resolution.
-
Injection Volume: Try injecting a smaller volume to see if the peak shape improves, which can indicate an overload issue or a problem with the sample solvent.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 100°C for 48 hours.
-
Dissolve the stressed sample in the diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
-
Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Visualization of Degradation Pathways and Workflows
Diagram 1: General Forced Degradation Workflow
Caption: Workflow for forced degradation of this compound.
Diagram 2: Postulated Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Baluja, S., et al. (2025). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]
-
GTFCh. Pitfalls in LC-MS(-MS) Analysis. [Link]
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Kim, M.-S., et al. (2016). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 16(5), 700–714. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Science.gov. stability-indicating uplc method: Topics by Science.gov. [Link]
-
BioPharm International. (2017). Mass Spectrometry Measures Up to Analytical Challenges. [Link]
-
ResearchGate. Stability indicating UPLC method. [Link]
-
Kim, M.-S., et al. (2016). Common errors in mass spectrometry-based analysis of post-translational modifications. PMC. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Vohlídal, J. (2002). Reaction pathways and mechanisms of photodegradation of pesticides. Journal of Photochemistry and Photobiology B: Biology, 67(2), 71–108. [Link]
-
Kumar, A., et al. (2017). A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. Journal of Chromatographic Science, 55(1), 59–67. [Link]
-
Kim, Y., & Coyle, C. L. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4074–4082. [Link]
-
Science.gov. stability-indicating rp-uplc method: Topics by Science.gov. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
González-Paz, R., et al. (2025). Photocatalytic mechanisms and photocatalyst deactivation during the degradation of 5-fluorouracil in water. ResearchGate. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44307. [Link]
-
Tóth, G., et al. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 240, 115939. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Yáñez, C. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706–710. [Link]
-
Zrenner, E., et al. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate. [Link]
-
Keen, O. S., & Linden, K. G. (2013). Degradation of antibiotic activity during UV/H2O2 advanced oxidation and photolysis in wastewater effluent. Environmental Science & Technology, 47(22), 13020–13030. [Link]
-
Arsand, J. B., et al. (2015). Degradation of 5-FU by means of advanced (photo)oxidation processes: UV/H2O2, UV/Fe2+/H2O2 and UV/TiO2--Comparison of transformation products, ready biodegradability and toxicity. Water Research, 83, 135–145. [Link]
-
G. M. B. Soares, et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. [Link]
-
Bouafia-Chergui, S., et al. (2025). Comparative degradation of 5-fluorouracil in aqueous solution by using H2O2-modified subcritical water, photocatalytic oxidation and electro-Fenton processes. ResearchGate. [Link]
-
ResearchGate. Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. [Link]
-
Indelicato, J. M., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526–539. [Link]
-
Szterk, A., & Stanczak, A. (2025). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
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- 6. Degradation of antibiotic activity during UV/H2O2 advanced oxidation and photolysis in wastewater effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of 5-FU by means of advanced (photo)oxidation processes: UV/H2O2, UV/Fe2+/H2O2 and UV/TiO2--Comparison of transformation products, ready biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Reaction pathways and mechanisms of photodegradation of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 16. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]
- 17. Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
strategies for purifying 5-isopropyluracil from reaction mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-isopropyluracil. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and adapt these strategies to your specific experimental context. The purification of uracil derivatives can be challenging due to their polarity and potential for complex impurity profiles. This guide offers a structured approach to overcoming these hurdles, ensuring the high purity required for downstream applications.
Part 1: Understanding the Chemistry - Potential Impurities in this compound Synthesis
A robust purification strategy begins with a thorough understanding of the potential impurities that may arise during synthesis. A common and efficient route to this compound involves the condensation of urea with an isopropyl-substituted malonic ester derivative, such as diethyl isopropylmalonate, in the presence of a base like sodium ethoxide.
Typical Synthetic Scheme: Urea + Diethyl Isopropylmalonate --(Sodium Ethoxide/Ethanol)--> 5-Isopropylbarbituric Acid --(Hydrolysis/Decarboxylation)--> this compound
Based on this pathway, the following impurities are frequently encountered:
-
Unreacted Starting Materials:
-
Urea
-
Diethyl isopropylmalonate
-
-
Reaction Intermediates:
-
5-Isopropylbarbituric acid
-
-
Byproducts:
-
Incompletely cyclized intermediates
-
Products of side reactions involving the reactive methylene group of the malonic ester.
-
-
Reagents and Solvents:
-
Residual sodium ethoxide or other bases
-
Ethanol and other reaction solvents
-
The structural similarities between these impurities and the target compound, particularly their shared polarity, necessitate carefully optimized purification protocols.
Part 2: Troubleshooting Guides - A Problem-Solution Approach
This section is formatted as a series of common problems encountered during the purification of this compound, followed by their probable causes and detailed, step-by-step solutions.
Recrystallization Troubleshooting
Question 1: My this compound oils out or fails to crystallize upon cooling. What should I do?
Probable Causes:
-
Supersaturation: The solution is too concentrated, or cooling is occurring too rapidly, preventing the formation of an ordered crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures).
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled solution to initiate crystallization.
-
Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often leads to the precipitation of amorphous solid or oil.[1]
-
-
Solvent System Optimization:
-
Mixed Solvents: A powerful technique is to use a binary solvent system. Dissolve the crude this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common miscible solvent pairs to try include:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Ethyl acetate/Hexane
-
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal volume of hot ethanol.
-
While maintaining the temperature, add hot water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Question 2: The purity of my recrystallized this compound is still low, and the melting point is broad. What went wrong?
Probable Causes:
-
Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice.
-
Insufficient Washing: The mother liquor, which contains the dissolved impurities, was not adequately removed from the crystal surfaces.
-
Co-crystallization: An impurity with very similar solubility properties may have crystallized along with the product.
Solutions:
-
Improve Recrystallization Technique:
-
Slower Cooling: Ensure the crystallization process is slow to allow for the formation of well-ordered crystals that exclude impurities.
-
Thorough Washing: After filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
-
Charcoal Treatment for Colored Impurities:
-
If your crude product has a noticeable color, this may be due to high molecular weight, polar impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.
-
Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
Chromatography Troubleshooting
Question 3: I'm trying to purify this compound by column chromatography, but I'm getting poor separation of my product from a closely running impurity.
Probable Causes:
-
Inappropriate Mobile Phase: The polarity of the eluent is not optimized to differentiate between the compound of interest and the impurity.
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: An improperly packed column will have channels and cracks, leading to band broadening and poor separation.
Solutions:
-
Optimize the Mobile Phase using Thin-Layer Chromatography (TLC):
-
TLC is an invaluable tool for quickly screening different solvent systems to find the optimal mobile phase for column chromatography.
-
Aim for a solvent system that gives your this compound an Rf value of approximately 0.2-0.4 and provides the best possible separation from the impurity.
-
Starting Solvent Systems for TLC: Given the polar nature of uracil derivatives, start with solvent systems like:
-
Ethyl acetate/Hexane (e.g., 50:50 to 80:20)
-
Dichloromethane/Methanol (e.g., 98:2 to 90:10)
-
Chloroform/Methanol (e.g., 95:5 to 85:15)
-
-
If streaking occurs on the TLC plate, it may indicate that the sample is too concentrated or that the solvent system is not ideal. Adding a small amount of a more polar solvent or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can sometimes improve peak shape.
-
-
Proper Column Chromatography Technique:
-
Sample Loading: For optimal separation, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound has low solubility in the initial mobile phase, consider "dry loading." Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by adding more of the more polar solvent. This will elute the less polar compounds first, followed by the more polar ones, often with better resolution.
-
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my this compound synthesis reaction?
A1: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. A co-spot (a lane where both the starting material and the reaction mixture are spotted) can help to confirm the identity of the spots.
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of analytical techniques should be used to confirm purity:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single sharp peak on the chromatogram indicates a high degree of purity. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and identify the presence of any impurities that contain protons or carbon atoms. The integration of the peaks in the ¹H NMR spectrum can also be used to quantify the purity if a certified internal standard is used (qNMR).
Q3: My this compound is a solid. Can I use extraction as a purification method?
A3: While liquid-liquid extraction is primarily used to purify liquids or to separate compounds in solution, it can be useful in the work-up of a reaction to remove certain types of impurities before proceeding to recrystallization or chromatography. For example, an aqueous wash can remove inorganic salts and highly polar impurities. An acidic or basic wash can be used to remove basic or acidic impurities, respectively. However, for purifying a solid product from solid organic impurities, recrystallization and chromatography are the preferred methods.
Q4: What are some of the key safety precautions to take when working with the solvents used for purification?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of organic solvents and avoid open flames and spark sources. Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards and handling requirements.
Data Summary Tables
Table 1: Solvent Properties for Purification
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Water | High | 100 | Recrystallization (often in a mixed system) |
| Ethanol | High | 78 | Recrystallization, Chromatography |
| Methanol | High | 65 | Recrystallization, Chromatography |
| Ethyl Acetate | Medium | 77 | Recrystallization, Chromatography |
| Dichloromethane | Medium | 40 | Chromatography |
| Hexane | Low | 69 | Recrystallization (as anti-solvent), Chromatography |
Table 2: Typical Starting Conditions for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase (Starting Point) |
| TLC | Silica Gel 60 F254 | 70:30 Ethyl Acetate/Hexane |
| Column Chromatography | Silica Gel (60-200 mesh) | 60:40 Ethyl Acetate/Hexane |
| HPLC (Reversed-Phase) | C18 | 80:20 Water (0.1% TFA)/Acetonitrile (0.1% TFA) |
Logical Decision-Making for Purification Strategy
Caption: Decision tree for selecting a purification strategy for this compound.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
Sources
Welcome to the dedicated technical support guide for resolving chromatographic challenges associated with 5-isopropyluracil and its related compounds. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues and other separation difficulties. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in chromatographic theory and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundational understanding of the core issues.
FAQ 1: What makes this compound prone to co-elution with its related compounds?
Answer: The challenge arises from the structural similarities between this compound and its potential impurities or degradation products, such as uracil, 5-methyluracil (thymine), and other alkylated uracils. These molecules share the same core pyrimidine ring structure, leading to similar physicochemical properties like polarity and pKa. The primary difference lies in the alkyl substituent at the C5 position. While the isopropyl group in this compound imparts a slightly higher degree of hydrophobicity compared to, for instance, the methyl group in thymine or the hydrogen in uracil, these differences can be subtle. In reversed-phase chromatography, where separation is driven by hydrophobic interactions with the stationary phase, these slight variations may not be sufficient to achieve baseline resolution, especially if the chromatographic conditions are not fully optimized.
FAQ 2: What are the primary related compounds I should be concerned about?
Answer: The specific related compounds depend on the synthesis pathway and potential degradation routes of your this compound sample. However, common related substances include:
-
Uracil: The parent compound without any C5-alkylation. It is significantly more polar than this compound.
-
5-Methyluracil (Thymine): A closely related structure, often a starting material or a potential impurity. Its hydrophobicity is intermediate between uracil and this compound.
-
Other 5-alkylated uracils: Depending on the synthetic route, other alkylated versions might be present.
-
Degradation Products: Uracil derivatives can be susceptible to hydrolysis or oxidation, leading to ring-opened products or other modifications.
A thorough understanding of your sample's history is crucial for identifying potential co-eluting species.
Part 2: Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution problems.
Issue 1: Complete Co-elution of this compound and a Key Impurity
When two peaks are completely merged, significant changes to the chromatographic method are required to induce selectivity.
Initial Diagnostic Workflow:
Caption: Workflow for addressing complete co-elution.
Step-by-Step Troubleshooting Protocol:
-
Confirm Peak Identity: Before any method development, it is critical to confirm the identities of the co-eluting peaks. Use a mass spectrometer (MS) detector if available. A Diode Array Detector (DAD) can also be useful if the compounds have different UV spectra.
-
Exploit Ionization State: Mobile Phase pH Adjustment:
-
Scientific Rationale: Uracil and its derivatives contain ionizable protons. According to the Henderson-Hasselbalch equation, the ionization state of an analyte is dependent on the pH of the surrounding medium and the analyte's pKa. By adjusting the mobile phase pH to be near the pKa of one of the compounds, you can selectively alter its polarity and, therefore, its retention time. A neutral compound will be more retained on a reversed-phase column than its ionized counterpart.
-
Protocol:
-
Determine the pKa values of this compound and the suspected co-eluting impurity. The approximate pKa of the N1 proton in uracil is around 9.5.
-
Prepare a series of mobile phase buffers with pH values bracketing this pKa (e.g., pH 8.5, 9.0, 9.5, 10.0, 10.5). Use a buffer system appropriate for the desired pH range, such as ammonium bicarbonate or borate.
-
Inject the sample using each mobile phase and observe the change in retention time and selectivity between the two compounds.
-
Caution: Ensure your column is stable at the chosen pH. Many silica-based columns are not stable above pH 8. Use a hybrid or polymer-based column for high-pH work.
-
-
-
Change Stationary Phase Selectivity:
-
Scientific Rationale: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different separation selectivities. If hydrophobic interactions alone are insufficient, consider a stationary phase that offers alternative interaction mechanisms.
-
Recommendations:
-
Phenyl-Hexyl Phase: This phase provides pi-pi interactions with the aromatic pyrimidine ring, which can introduce a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a complex mixture of interactions, including dipole-dipole, ion-exchange, and pi-pi interactions, which can be highly effective for separating structurally similar aromatic or heterocyclic compounds.
-
Polar-Embedded Phase: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows for better interaction with polar analytes and can alter the selectivity for compounds with differing hydrogen bonding capabilities.
-
-
Data Summary Table:
-
| Stationary Phase | Primary Interaction Mechanism | Ideal for Separating... |
| C18 (Standard) | Hydrophobic | Compounds with differences in hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic, Pi-Pi | Aromatic compounds, isomers. |
| PFP | Hydrophobic, Pi-Pi, Dipole-Dipole | Positional isomers, halogenated compounds. |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Compounds with polar functional groups. |
Issue 2: Partial Co-elution (Poor Resolution)
If you have some separation but the resolution is below the desired value (typically Rs < 1.5), you can often resolve the issue by optimizing the existing method.
Troubleshooting Workflow for Poor Resolution:
Caption: Strategy for optimizing poor resolution.
Step-by-Step Troubleshooting Protocol:
-
Increase Column Efficiency (N):
-
Scientific Rationale: Higher efficiency leads to sharper, narrower peaks, which can improve resolution even if the distance between the peak apexes remains the same. Efficiency is inversely proportional to the plate height (HETP), which is affected by factors described in the Van Deemter equation.
-
Protocol:
-
Decrease Flow Rate: Reducing the flow rate often brings the linear velocity closer to the optimal value, minimizing band broadening and increasing N. Try reducing the flow rate by 25-50%.
-
Switch to a Smaller Particle Size Column: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency. Be aware that this will also increase backpressure, so ensure your system is capable.
-
-
-
Improve Selectivity (α):
-
Scientific Rationale: Selectivity is a measure of the separation between two peak maxima. Even small changes in α can have a large impact on resolution. Selectivity is most effectively altered by changing the chemistry of the separation.
-
Protocol:
-
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different properties and can interact differently with analytes and the stationary phase. If you are using ACN, try a method with MeOH, and vice versa. They offer different selectivities, especially for polar compounds capable of hydrogen bonding.
-
Adjust Temperature: Temperature can affect selectivity. Run the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Sometimes, increasing the temperature can improve peak shape and resolution, but in other cases, it may reduce selectivity. This effect is compound-specific and must be determined empirically.
-
-
-
Optimize Retention Factor (k'):
-
Scientific Rationale: The resolution equation shows that resolution is optimized when k' is between 2 and 10. If your peaks are eluting too early (k' < 2), there is not enough interaction with the stationary phase for a good separation.
-
Protocol:
-
Decrease the Percentage of Organic Solvent: If your peaks are eluting too quickly, reduce the amount of ACN or MeOH in your mobile phase in small increments (e.g., 1-2%). This will increase retention and may improve resolution.
-
-
Part 3: Experimental Protocol Example
Screening Protocol for Alternative Selectivity Stationary Phases
This protocol outlines a systematic way to screen different column chemistries to resolve a co-eluting pair.
Objective: To find a stationary phase that provides a selectivity (α) > 1.1 for this compound and a known co-eluting impurity.
Materials:
-
HPLC or UHPLC system with a column oven and DAD or MS detector.
-
Analytical standards of this compound and the impurity.
-
Columns:
-
Standard C18 (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18)
-
Phenyl-Hexyl
-
Pentafluorophenyl (PFP)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Method:
-
System Preparation: Equilibrate the first column (C18) with a starting mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min (for a 4.6 mm ID column) and a temperature of 30°C.
-
Initial Run: Inject a mixture of the two standards and run a simple isocratic elution for 10 minutes.
-
Gradient Run: If co-elution occurs, run a generic gradient from 10% B to 90% B over 15 minutes to determine the approximate elution composition for both compounds.
-
Isocratic Optimization: Based on the gradient run, determine the %B at which the compounds elute and set up a new isocratic method at that composition to accurately measure the resolution.
-
Column Switching: Repeat steps 1-4 for the Phenyl-Hexyl and PFP columns.
-
Data Analysis: Compare the chromatograms from the three columns. Calculate the selectivity (α) and resolution (Rs) for the critical pair on each column.
| Column | Mobile Phase (%B) | Retention Time (Impurity) | Retention Time (this compound) | Selectivity (α) | Resolution (Rs) |
| C18 | 25% ACN | 4.1 min | 4.1 min | 1.00 | 0.00 |
| Phenyl-Hexyl | 30% ACN | 5.2 min | 5.6 min | 1.08 | 1.35 |
| PFP | 28% ACN | 6.1 min | 6.9 min | 1.13 | 2.10 |
References
-
Title: Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]
-
Title: The pKa of Uracil and Related Compounds Source: Journal of the American Chemical Society URL: [Link]
-
Title: Phenyl-Hexyl HPLC Columns Source: Restek Corporation URL: [Link]
-
Title: Pentafluorophenyl (PFP) HPLC Columns Source: Phenomenex Inc. URL: [Link]
-
Title: The van Deemter Equation Source: Chemistry LibreTexts URL: [Link]
best practices for handling and storage of 5-isopropyluracil to prevent degradation
Welcome to the Technical Support Center for 5-isopropyluracil. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the best practices for handling and storage to prevent degradation.
The Chemical Nature of this compound: A Primer on Stability
This compound is a derivative of uracil, a fundamental component of RNA.[1] The introduction of an isopropyl group at the 5-position modifies its chemical properties, including lipophilicity, which can be advantageous in medicinal chemistry and biochemical studies.[1] However, like other pyrimidine analogs, this compound is susceptible to degradation, which can compromise experimental results.[2] Understanding the factors that influence its stability is paramount for reliable and reproducible research.
The stability of pyrimidine derivatives is generally influenced by several key factors, including temperature, light, and pH. While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential degradation mechanisms from closely related compounds like 5-fluorouracil. A common degradation pathway for uracil analogs involves the hydration of the C5-C6 double bond, which can be followed by further ring cleavage or other modifications.[3]
Best Practices for Handling and Storage of this compound
To maintain the integrity of this compound, it is crucial to adhere to strict handling and storage protocols. These recommendations are based on general principles for pyrimidine derivatives and aim to minimize exposure to conditions that promote degradation.
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, refer to the manufacturer's specific recommendations, which may include storage at -20°C. | Lower temperatures slow down the rate of chemical reactions, including hydrolytic and oxidative degradation. |
| Light | Store in a light-protected environment, such as an amber vial or in a dark cabinet. | Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light, leading to the formation of photoproducts and loss of activity.[4] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | This minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Form | Store as a dry powder. Prepare solutions fresh for each experiment whenever possible. | The solid state is generally more stable than solutions, where the compound is more susceptible to degradation. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.
-
Weighing and Dispensing: Perform weighing and dispensing in a controlled environment with low humidity to minimize moisture absorption.
-
Solution Preparation:
-
Use high-purity, anhydrous solvents when preparing solutions.
-
If using aqueous buffers, ensure they are freshly prepared and degassed to remove dissolved oxygen.
-
Prepare solutions immediately before use to minimize the time the compound spends in a less stable state.
-
-
Avoiding Cross-Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with other reagents that could catalyze degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: I am observing a loss of activity or inconsistent results with my this compound over time. What could be the cause?
A1: This is a common issue often linked to the degradation of the compound. Consider the following possibilities:
-
Improper Storage: Review your storage conditions. Has the compound been exposed to light, elevated temperatures, or humidity? Storing the compound as a solid in a cool, dark, and dry place is crucial.
-
Solution Instability: this compound is likely less stable in solution than in its solid form. If you are using a stock solution over an extended period, it may be degrading.
-
Solution: Prepare fresh solutions for each experiment. If a stock solution must be used, aliquot it into single-use vials and store them at -20°C or below, protected from light. Perform a stability test on your stock solution over time to determine its usable lifespan under your specific storage conditions.
-
-
pH of the Medium: The pH of your experimental buffer can significantly impact stability. Pyrimidine rings can be susceptible to both acid- and base-catalyzed hydrolysis.
-
Solution: Ensure your buffers are at the optimal pH for your experiment and for the stability of the compound. If you are unsure, a neutral pH (around 7.0-7.4) is often a good starting point. You may need to perform a pH stability study to identify the optimal range for your specific application.
-
Q2: I see an unexpected peak in my analytical chromatogram (e.g., HPLC) when analyzing my this compound sample. Could this be a degradation product?
A2: Yes, the appearance of new peaks is a strong indicator of degradation.
-
Potential Degradation Pathways: While specific data for this compound is limited, degradation of similar uracil analogs often involves hydration across the 5,6-double bond.[3] This would result in a product with a higher molecular weight. Other potential degradation products could arise from oxidation or cleavage of the pyrimidine ring.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution from your solid stock and analyze it immediately. If the new peak is absent or significantly smaller, this confirms that the issue is with your stored solution.
-
Stress Testing: To tentatively identify the nature of the degradation, you can perform forced degradation studies. Expose small aliquots of a fresh solution to heat, light, acidic, and basic conditions. Analyzing these stressed samples by HPLC-MS can help characterize the degradation products and understand the degradation pathway.
-
Review Handling Procedures: Ensure that your handling procedures are not inadvertently introducing contaminants or exposing the compound to harsh conditions.
-
Q3: My this compound powder appears discolored or clumpy. Is it still usable?
A3: Discoloration or changes in the physical appearance of the powder are signs of potential degradation or contamination.
-
Cause: This could be due to exposure to light, moisture, or reactive atmospheric gases over time.
-
Recommendation: It is not advisable to use a compound that shows visible signs of degradation. The purity is compromised, which will lead to inaccurate and unreliable experimental results. It is best to discard the old stock and obtain a fresh supply. To prevent this in the future, ensure proper storage in a tightly sealed, light-protected container in a desiccated environment.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of this compound?
A: The choice of solvent depends on the experimental requirements. For long-term storage of stock solutions, a high-purity, anhydrous aprotic solvent such as DMSO or DMF is generally preferred. However, always check the solubility of this compound in your chosen solvent. For aqueous experiments, prepare fresh solutions in your experimental buffer whenever possible.
Q: How can I monitor the stability of my this compound sample?
A: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing your sample at different time points, you can quantify the amount of intact this compound and detect the formation of any degradation products.
Q: Is this compound sensitive to freeze-thaw cycles?
A: Repeated freeze-thaw cycles can potentially degrade the compound, especially when in solution. When preparing stock solutions, it is best practice to aliquot them into single-use vials to avoid multiple freeze-thaw cycles.
Q: What are the primary degradation pathways for this compound?
A: While specific studies on this compound are not widely available, based on related pyrimidine structures, the primary degradation pathways are likely to be:
-
Hydrolysis: Addition of water across the 5,6-double bond of the pyrimidine ring, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Reaction upon exposure to UV light, potentially leading to dimerization or other structural rearrangements.[4]
-
Oxidation: Reaction with atmospheric oxygen, which can be accelerated by the presence of metal ions or exposure to light.
Visualizing Degradation Factors and Prevention
The following diagram illustrates the key factors that can lead to the degradation of this compound and the recommended preventative measures.
Caption: Factors leading to this compound degradation and preventative measures.
References
-
Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 273-282. [Link]
-
Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]
Sources
- 1. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of 5-Isopropyluracil (5-iPrU) Incorporation into Nascent RNA
Metabolic labeling of nascent RNA with modified nucleosides is a cornerstone technique for dissecting the dynamics of transcription, RNA processing, and decay. The ideal nucleoside analog should be efficiently incorporated by cellular machinery, remain biologically inert to minimize perturbations, and, most critically, exhibit absolute specificity for RNA. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of 5-isopropyluracil (5-iPrU) as a tool for labeling newly transcribed RNA.
We will compare 5-iPrU's performance against the widely-used analog, 5-ethynyluridine (5-EU), and provide a multi-tiered validation strategy encompassing biochemical assays, cellular incorporation analysis, and definitive mass spectrometry. Our approach emphasizes self-validating protocols to ensure the highest degree of scientific integrity.
The Principle: Why Specificity is Paramount
The central assumption of metabolic RNA labeling is that the analog acts as a faithful surrogate for its natural counterpart—in this case, uridine. Any significant incorporation into other macromolecules, particularly DNA, or perturbation of cellular processes compromises the interpretation of downstream results. For instance, an analog that is mistakenly incorporated into DNA could lead to the erroneous identification of replicating cells as transcriptionally active.[1] The alkyl group at the 5-position of the uracil base in 5-iPrU is designed to be permissive for RNA polymerases while being sterically hindered for incorporation by DNA polymerases, a hypothesis that requires stringent experimental verification.
A Multi-Pronged Validation Strategy
A robust validation of 5-iPrU specificity requires a logical progression from basic biochemical potential to definitive proof of incorporation in a complex cellular environment. Our strategy is built on three pillars:
-
Biochemical Competence: Can RNA polymerases utilize 5-isopropyluridine triphosphate (5-iPrUTP) in vitro?
-
Cellular Incorporation & Perturbation: Is 5-iPrU incorporated into cellular nucleic acids, and does it induce cytotoxicity or metabolic stress?
-
Definitive Identification & Quantification: What is the absolute proof of 5-iPrU incorporation into RNA, and can we quantify its level relative to potential off-target incorporation?
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for validating 5-iPrU specificity."
Part 1: Biochemical Validation - Can RNA Polymerase Use 5-iPrUTP?
The first critical test is to determine if RNA polymerases can recognize and incorporate 5-iPrUTP into a growing RNA chain. An in vitro transcription (IVT) reaction is the cleanest system for this assessment. Phage polymerases like T7 are commonly used and are generally permissive to modifications at the 5-position of pyrimidines.[2]
Protocol 1: In Vitro Transcription with T7 RNA Polymerase
This protocol assesses the efficiency of 5-iPrUTP incorporation relative to the natural UTP.
-
Reaction Setup: Assemble IVT reactions using a commercial kit (e.g., NEB HiScribe™ T7). For the test reaction, completely substitute UTP with an equimolar concentration of 5-iPrUTP.[3][4] Prepare a positive control reaction with standard UTP and a negative control with no polymerase.
-
Expert Insight: Complete substitution is a stringent test. Some modified NTPs can impact transcription efficiency, so observing any yield is a positive indicator.[3]
-
-
Template: Use a linearized plasmid DNA template containing a T7 promoter and a defined transcript length (e.g., 500-1000 bp).
-
Incubation: Incubate the reactions at 37°C for 2 hours.
-
Purification: Treat the reaction with DNase I to remove the template and purify the resulting RNA using a standard column-based kit or phenol-chloroform extraction.
-
Quantification & Analysis:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Analyze the integrity and size of the transcript on a denaturing agarose or polyacrylamide gel. A successful reaction will show a distinct band at the expected size.
-
| Reaction Component | Control Reaction | 5-iPrU Test Reaction |
| T7 Reaction Buffer (10X) | 2 µL | 2 µL |
| ATP, GTP, CTP (100 mM each) | 2 µL | 2 µL |
| UTP (100 mM) | 2 µL | 0 µL |
| 5-iPrUTP (100 mM) | 0 µL | 2 µL |
| Linearized DNA Template (1 µg) | 1 µL | 1 µL |
| T7 RNA Polymerase Mix | 2 µL | 2 µL |
| Nuclease-free Water | to 20 µL | to 20 µL |
Table 1: Example In Vitro Transcription Reaction Setup.
Expected Outcome: The yield from the 5-iPrU reaction may be lower than the standard UTP reaction, but the presence of a full-length transcript confirms that 5-iPrUTP is a competent substrate for T7 RNA polymerase.
Part 2: Cellular Validation - Incorporation and Cytotoxicity
After confirming biochemical competence, the next step is to assess whether 5-iPrU can be taken up by cells, converted to its triphosphate form, and incorporated into RNA in a living system. It is equally important to determine the concentration range where the analog is effective without causing cellular stress or toxicity.
dot graph TD { graph [splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Metabolic pathway of 5-iPrU to RNA."
Protocol 2: Determining Optimal Labeling Concentration & Cytotoxicity
This protocol uses a standard MTT assay to measure cell metabolic activity as a proxy for viability.
-
Cell Plating: Plate mammalian cells (e.g., HeLa or HEK293T) in a 96-well plate to achieve ~70% confluency.
-
Dose-Response: Prepare media containing a serial dilution of 5-iPrU and, in a separate set of wells, 5-EU. Concentrations should range from low (e.g., 10 µM) to high (e.g., 1 mM). Include a no-drug control.
-
Incubation: Replace the media in the wells with the drug-containing media and incubate for a relevant period (e.g., 24 hours). This timeframe is often longer than typical labeling pulses to reveal potential long-term toxic effects.[10]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan.
-
Quantification: Solubilize the formazan crystals with DMSO or another suitable solvent and read the absorbance at ~570 nm.
-
Data Analysis: Normalize the absorbance values to the no-drug control to calculate the percent viability for each concentration. Plot viability versus concentration to determine the EC50 (half-maximal effective concentration for toxicity).
| Analog | EC50 (24h, HeLa) | Recommended Labeling Range |
| 5-iPrU | > 1 mM (Hypothetical) | 100 - 500 µM |
| 5-EU | ~600 µM (Literature-based) | 50 - 200 µM |
Table 2: Hypothetical Cytotoxicity Comparison. The optimal labeling concentration should be well below the EC50 to minimize off-target effects.
Part 3: The Gold Standard - Definitive Validation by Mass Spectrometry
The most unambiguous method to confirm the identity and specificity of a nucleoside analog is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates digested RNA into individual nucleosides and identifies them by their unique mass-to-charge ratio, allowing for precise quantification.[11][12][13][14]
Protocol 3: LC-MS/MS Analysis of 5-iPrU Incorporation
This protocol provides the definitive test of whether 5-iPrU is incorporated into RNA and, crucially, whether it is mis-incorporated into DNA.
-
Cell Labeling: Culture cells (e.g., HEK293T) under three conditions:
-
Condition A: No label (Negative Control).
-
Condition B: Label with 5-iPrU (e.g., 200 µM for 6 hours).
-
Condition C: Label with 5-EU (e.g., 200 µM for 6 hours) for comparison.
-
-
Nucleic Acid Isolation: Harvest the cells and perform a differential extraction to separate RNA and DNA into distinct fractions. A standard Trizol-based extraction followed by a column-based kit with DNase treatment for the RNA fraction and RNase treatment for the DNA fraction is critical.
-
Enzymatic Digestion: Digest the purified RNA and DNA down to individual nucleosides using a cocktail of enzymes (e.g., Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC-MS/MS Analysis: Inject the digested nucleoside samples into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column to separate the nucleosides.[13]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up specific transitions for uridine, 5-isopropyluridine, deoxyuridine, and thymidine. The key is to look for the 5-isopropyluridine mass signature in both the RNA and DNA digests.
-
-
Data Analysis:
-
Confirm the presence of a peak corresponding to 5-isopropyluridine in the RNA fraction from 5-iPrU-labeled cells.
-
Critically, verify the absence of this peak in the DNA fraction from the same cells.
-
Compare the signal intensity of the target analog in the RNA fraction between 5-iPrU and 5-EU labeled cells.
-
| Sample | Expected 5-isopropyluridine Signal | Interpretation |
| Unlabeled RNA | Absent | No baseline signal |
| 5-iPrU Labeled RNA | Present | Successful RNA Incorporation |
| 5-iPrU Labeled DNA | Absent | High Specificity for RNA |
| 5-EU Labeled RNA | Absent | Confirms signal is not from 5-EU |
| 5-EU Labeled DNA | May be Present (low level) | Known potential for low-level DNA mis-incorporation of 5-EU[1] |
Table 3: Expected LC-MS/MS Outcomes for Validating 5-iPrU Specificity.
Part 4: Functional Validation - Immunoprecipitation of Labeled RNA
While mass spectrometry provides definitive chemical proof, a functional validation demonstrates the utility of the incorporated tag for downstream applications. RNA Immunoprecipitation (RIP) using an antibody that specifically recognizes 5-iPrU allows for the selective enrichment of newly synthesized transcripts.[15][16][17][18][19]
Protocol 4: 5-iPrU RNA Immunoprecipitation (RIP)
This protocol validates that the incorporated 5-iPrU can be recognized by an antibody for affinity purification.
-
Cell Labeling: Label cells with 5-iPrU (e.g., 200 µM for 2-4 hours). Include a parallel unlabeled control culture.
-
Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing RIP buffer to keep RNA-protein complexes intact.
-
Immunoprecipitation:
-
Incubate the cell lysate with a specific anti-5-iPrU antibody (or an antibody against a similar modification if a specific one is unavailable, though this is less ideal). As a crucial negative control, perform a parallel incubation with a non-specific IgG of the same isotype.[17]
-
Capture the antibody-RNA complexes using Protein A/G magnetic beads.
-
-
Washing: Wash the beads extensively to remove non-specifically bound RNA and proteins.
-
RNA Elution & Purification: Elute the RNA from the beads and purify it.
-
Analysis by RT-qPCR:
-
Reverse transcribe the eluted RNA into cDNA.
-
Perform qPCR for a highly abundant, stable transcript (e.g., GAPDH or ACTB) and a highly transcribed, unstable transcript (e.g., MYC).
-
Self-Validation: A successful RIP will show significant enrichment of both transcripts in the anti-5-iPrU IP from labeled cells compared to both the IgG control and the IP from unlabeled cells. The enrichment of an unstable transcript like MYC is a strong indicator of capturing nascent RNA.
-
Conclusion and Recommendations
The validation of any new metabolic label is a non-trivial but essential process for ensuring data integrity. This guide outlines a rigorous, multi-step strategy to confirm the specificity of this compound for nascent RNA labeling.
-
Biochemical assays confirm 5-iPrUTP as a viable substrate for RNA polymerases.
-
Cell-based assays establish a non-toxic working concentration.
-
LC-MS/MS analysis provides the ultimate, unambiguous proof of RNA-specific incorporation.
-
RNA Immunoprecipitation demonstrates the functional utility of the incorporated tag for enriching nascent transcripts.
By following this comparative and self-validating framework, researchers can confidently adopt 5-iPrU as a specific and minimally perturbative tool, paving the way for more accurate and insightful studies into the dynamic life cycle of RNA.
References
-
ResearchGate. (n.d.). Incorporation of azide-modified UTP analogs (4–6) into RNA ONs by in... Retrieved from ResearchGate. [Link]
-
Chen, J., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]
-
The Moon Lab. (n.d.). In Vitro Transcription of Modified RNAs. SpringerLink. [Link]
-
Agris, P. F., et al. (2017). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 45(1), e1. [Link]
-
Böhm, S., et al. (2023). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]
-
MDPI. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. MDPI. [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. ACS Publications. [Link]
-
PubMed. (n.d.). Site-specific fluorescent labeling of RNA molecules by specific transcription using unnatural base pairs. PubMed. [Link]
-
National Institutes of Health. (n.d.). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. NIH. [Link]
-
PubMed. (n.d.). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. PubMed. [Link]
-
National Institutes of Health. (n.d.). Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unnatural Base Pairs. NIH. [Link]
-
National Institutes of Health. (n.d.). Comparison of transcriptional activity profiling by metabolic labeling or nuclear RNA sequencing. NIH. [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. NIH. [Link]
-
National Institutes of Health. (n.d.). Enrichment and fluorogenic labelling of 5-formyluracil in DNA. NIH. [Link]
-
National Institutes of Health. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. NIH. [Link]
-
Rysted, J. E., et al. (2023). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. bioRxiv. [Link]
-
MDPI. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. MDPI. [Link]
-
PubMed. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. PubMed. [Link]
-
PubMed. (1983). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. PubMed. [Link]
-
PubMed. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. PubMed. [Link]
-
PubMed. (2004). Cytotoxicity of 5-fluorouracil entrapped in gelatin microspheres. PubMed. [Link]
-
National Institutes of Health. (n.d.). Ribonucleoprotein Immunoprecipitation (RIP) Analysis. NIH. [Link]
-
PubMed. (2004). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. PubMed. [Link]
-
protocols.io. (2020). Effective identification of RNA-binding proteins using RNA Immunoprecipitation. protocols.io. [Link]
-
PubMed. (1961). The Incorporation of Uridine 5'-triphosphate Into Ribonucleic Acid by Enzyme Fractions From Ehrlich Ascites Carcinoma Cells. PubMed. [Link]
-
MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. [Link]
-
PubMed. (2002). 5-Fluorouracil-induced apoptosis in cultured oral cancer cells. PubMed. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. themoonlab.org [themoonlab.org]
- 3. neb.com [neb.com]
- 4. biorxiv.org [biorxiv.org]
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A Comparative Guide to 5-Isopropyluracil and 5-Bromouracil as Biochemical Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate biochemical probe is a critical decision that dictates the experimental scope and the validity of its outcomes. This guide provides an in-depth technical comparison of two thymidine analogues, 5-isopropyluracil and 5-bromouracil, for their utility as biochemical probes. While 5-bromouracil is a well-established and versatile tool, this compound presents a contrasting set of properties that may offer unique, albeit less explored, applications. This document will dissect their mechanisms, applications, and experimental considerations to empower informed decisions in your research.
Introduction: Thymidine Analogues as Probes of DNA Metabolism
The study of DNA replication, repair, and protein-DNA interactions often relies on the introduction of modified nucleosides that can be tracked or that perturb the system in a predictable manner. Thymidine analogues are particularly useful as they are incorporated into DNA during synthesis, effectively labeling the nascent strand. The nature of the substituent at the 5-position of the uracil ring dramatically influences the probe's characteristics and, consequently, its experimental applications.
5-Bromouracil (5-BrU) is a halogenated derivative of uracil that has been extensively used as a mutagen and a probe for DNA structure and function.[1][2] Its bromine atom is not only similar in size to the methyl group of thymine, allowing for its incorporation into DNA, but it also imparts unique photochemical reactivity.
This compound , on the other hand, is an alkyl-substituted uracil. The bulkier isopropyl group offers a different set of steric and electronic properties compared to the bromo-substituent, leading to distinct behaviors within a biological system.
Comparative Analysis: Physicochemical and Biological Properties
The utility of a biochemical probe is dictated by its intrinsic properties. Here, we compare this compound and 5-bromouracil across several key parameters.
| Property | This compound | 5-Bromouracil |
| Van der Waals Radius of 5-substituent | Larger (Isopropyl group) | Similar to methyl group (Bromine atom) |
| Photoreactivity (UV at ~254-308 nm) | Cleavage of the isopropyl group.[3] | Formation of a uracilyl radical, leading to DNA strand breaks and cross-linking.[1][4] |
| Enzymatic Incorporation into DNA | Poor to negligible by E. coli DNA Polymerase I.[5] | Efficiently incorporated in place of thymidine by many DNA polymerases. |
| Effect on DNA Thermal Stability | Decreases thermal stability of DNA duplexes.[6] | Minimal effect on thermal stability. |
| Primary Mechanism as a Probe | Steric hindrance. | Photochemical cross-linking, mutagenesis.[7][8] |
| Toxicity | Generally considered to have low cytotoxicity. | Can be cytotoxic and mutagenic.[9][10] |
Mechanism of Action and Applications
The distinct properties of the 5-substituent in each molecule underpin their different applications as biochemical probes.
5-Bromouracil: The Photoreactive Mutagen
5-Bromouracil is a versatile probe with several well-established applications stemming from its electronic and photochemical properties.
1. Mutagenesis: 5-BrU can induce A:T to G:C transition mutations. In its common keto tautomeric form, it pairs with adenine. However, it has an increased propensity to exist in its rarer enol or ionized form, which preferentially pairs with guanine.[2] This mispairing during DNA replication leads to the incorporation of guanine opposite 5-BrU, and in subsequent rounds of replication, a C-G pair replaces the original A-T pair.[9][11][12]
2. Photochemical Cross-linking: Upon exposure to UV light, the C-Br bond in 5-BrU can undergo homolytic cleavage, generating a highly reactive uracilyl radical.[4] This radical can abstract a hydrogen atom from a nearby amino acid residue of a DNA-binding protein, resulting in a covalent cross-link between the DNA and the protein.[8] This property makes 5-BrU an invaluable tool for identifying and mapping protein-DNA interaction sites.
3. DNA Repair Studies: The incorporation of 5-BrU and its subsequent conversion to uracil (via dehalogenation) creates lesions that are recognized by DNA repair pathways, particularly base excision repair (BER).[10] This allows researchers to study the activity of enzymes like uracil-DNA glycosylase (UDG) and AP endonuclease.[7]
This compound: A Probe of Steric Constraints
The application of this compound as a biochemical probe is less established, primarily due to a significant experimental hurdle: its poor incorporation into DNA by polymerases.[5] The bulky isopropyl group likely creates steric hindrance within the active site of many DNA polymerases, preventing efficient incorporation.[13]
However, this very property, if overcome, could be harnessed for specific applications:
1. Probing Steric Effects in DNA-Protein Interactions: For proteins that make close contact with the major groove of DNA, the presence of the bulky isopropyl group could be used as a "steric block" to map interaction footprints. A hypothetical experiment would involve synthesizing DNA with site-specifically incorporated this compound and assessing the binding affinity of a target protein. A reduction in binding would suggest a close approach of the protein to that specific location.
2. Investigating DNA Polymerase Active Site Dynamics: The differential ability of various DNA polymerases to incorporate 5-isopropyl-dUTP could be used to probe the steric constraints of their active sites. This could be a valuable tool for comparing the fidelity and substrate specificity of different polymerases.
Experimental Protocols
The following protocols provide a framework for utilizing these probes. The protocols for 5-bromouracil are well-established, while the proposed protocol for this compound is investigative in nature, acknowledging the challenges in its application.
Protocol 1: Mutagenesis Assay using 5-Bromouracil
This protocol describes a method to induce and quantify mutations in a bacterial strain.
1. Preparation of Media and Reagents:
- Minimal media (e.g., M9) supplemented with required amino acids and a carbon source.
- 5-Bromouracil stock solution (10 mg/mL in water, filter-sterilized).
- Bacterial strain auxotrophic for a specific nutrient (e.g., E. coli trp-).
- Plates with minimal media lacking the specific nutrient for selection of revertants.
- Plates with rich media (e.g., LB) for determining total viable cell count.
2. Mutagenesis:
- Inoculate a culture of the auxotrophic bacterial strain in minimal media and grow to mid-log phase.
- Add 5-bromouracil to the culture to a final concentration of 20-100 µg/mL. The optimal concentration should be determined empirically.
- Incubate the culture for several generations to allow for the incorporation of 5-BrU into the DNA.
- Wash the cells by centrifugation and resuspend in fresh media without 5-bromouracil to remove the mutagen.
3. Selection of Revertants:
- Plate serial dilutions of the treated culture on both selective minimal media plates and rich media plates.
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of colonies on the selective plates (revertants) and the rich media plates (total viable cells).
4. Calculation of Mutation Frequency:
- Mutation Frequency = (Number of revertants / Total number of viable cells).
- Compare the mutation frequency of the 5-BrU treated culture to an untreated control culture.
Protocol 2: Photochemical Cross-linking of Protein-DNA Complexes with 5-Bromouracil
This protocol outlines a general procedure for UV cross-linking a protein to a DNA probe containing 5-bromouracil.
1. Preparation of 5-BrU-substituted DNA Probe:
- Synthesize a DNA oligonucleotide corresponding to the target binding site, substituting thymine with 5-bromouracil at desired positions.
- Alternatively, use PCR to generate a longer probe, replacing dTTP with 5-bromo-dUTP in the reaction mixture. Purify the 5-BrU-labeled DNA.
- Label the DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent tag for detection.
2. Binding Reaction:
- Incubate the purified protein of interest with the 5-BrU-labeled DNA probe in a suitable binding buffer. The optimal protein and DNA concentrations, as well as buffer conditions, should be determined through titration experiments (e.g., Electrophoretic Mobility Shift Assay - EMSA).
3. UV Cross-linking:
- Place the binding reaction on ice or in a cooled block.
- Irradiate the sample with UV light (e.g., 308 nm or a broad-spectrum UV source) for a predetermined amount of time. The optimal irradiation time and distance from the UV source need to be optimized to maximize cross-linking and minimize DNA damage.
4. Analysis of Cross-linked Products:
- Denature the samples by boiling in SDS-PAGE loading buffer.
- Separate the protein-DNA complexes by SDS-PAGE.
- Visualize the cross-linked product by autoradiography (for ³²P-labeled probes) or fluorescence imaging. The cross-linked complex will appear as a band with a higher molecular weight than the free DNA probe.
Protocol 3: Investigating Steric Hindrance with this compound (Hypothetical/Investigative)
This proposed protocol aims to assess the impact of the bulky isopropyl group on protein-DNA binding.
1. Synthesis of 5-Isopropyl-dUTP and DNA Probe:
- Synthesize 5-isopropyl-2'-deoxyuridine and subsequently convert it to the triphosphate form (5-isopropyl-dUTP). This is a multi-step chemical synthesis that requires expertise in nucleoside chemistry.
- Attempt enzymatic incorporation of 5-isopropyl-dUTP into a DNA probe using a panel of DNA polymerases to identify one that may have some limited activity. This step is critical and may not be successful with standard polymerases.[5]
- Alternatively, and more reliably, use chemical DNA synthesis to incorporate 5-isopropyl-2'-deoxyuridine at specific sites within an oligonucleotide probe.
2. Protein-DNA Binding Assay (e.g., EMSA or Surface Plasmon Resonance):
- Perform binding assays with the protein of interest and two DNA probes: one containing thymidine at a specific position and a second probe with this compound at the same position.
- Compare the binding affinity (e.g., Kd) of the protein for the two probes.
3. Interpretation:
- A significant decrease in binding affinity for the this compound-containing probe would suggest that the isopropyl group sterically interferes with the protein's binding, indicating a close contact point in the major groove.
- No change in binding affinity would suggest that the protein does not make close contact with the 5-position of the uracil at that specific location.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using DOT language provide a visual representation of the key mechanisms and workflows.
Figure 1: Comparative Mechanisms of 5-BrU and 5-iPrU.
Figure 2: Workflow for 5-BrU Photochemical Cross-linking.
Conclusion: Choosing the Right Probe for the Question
5-Bromouracil remains a robust and multifaceted biochemical probe with a rich history of applications in studying mutagenesis, DNA-protein interactions, and DNA repair. Its utility is well-documented, and established protocols are readily available.
This compound, in contrast, is not a direct replacement for 5-bromouracil. Its primary characteristic, the bulky isopropyl group, presents a significant challenge for its enzymatic incorporation into DNA. This limitation currently curtails its widespread use as a probe. However, for specialized applications where steric hindrance is the desired probing mechanism, and with the advent of efficient chemical DNA synthesis to bypass the enzymatic incorporation issue, this compound could offer a unique tool to investigate the spatial constraints of protein-DNA interactions.
For researchers deciding between these two analogues, the choice is clear-cut based on the experimental goal. For mutagenesis, photochemical cross-linking, and studies on base excision repair, 5-bromouracil is the probe of choice. For novel investigations into the steric requirements of DNA-binding proteins or the active sites of DNA polymerases, this compound presents an intriguing, albeit challenging, avenue for exploration. As with any powerful tool, a thorough understanding of the underlying chemical principles is paramount to successful and insightful experimentation.
References
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- Fujimoto, K., Konishi-Hiratsuka, S., Sakamoto, T., & Yoshinaga, Y. (2020). Synthesis of Deoxypseudouridine 5'-Triphosphate Bearing the Photoremovable Protecting Group at the N 1 Position Capable of Enzymatic Incorporation to DNA. The Journal of Organic Chemistry, 85(4), 1861–1870.
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MIT OpenCourseWare. (2019, August 1). R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies Against 5-Isopropyluracil
Abstract
The specificity of an antibody is the cornerstone of reliable immunoassay data. For small molecules like 5-isopropyluracil, a compound of interest in various research contexts, ensuring that an antibody binds only to its intended target is paramount. Off-target binding, or cross-reactivity, to structurally similar molecules can lead to inaccurate quantification, false-positive results, and misinterpreted biological significance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of anti-5-isopropyluracil antibodies. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for competitive ELISA and Surface Plasmon Resonance (SPR), and offer a clear methodology for data interpretation. This guide is designed to empower researchers to select and validate antibodies with the highest degree of specificity, thereby ensuring the integrity and reproducibility of their findings.
Introduction: The Critical Need for Specificity in this compound Detection
This compound is a modified pyrimidine base. While not a canonical DNA or RNA base, its presence or the presence of similar alkylated uracils can be of significant interest in fields such as toxicology, drug metabolism, and biomarker discovery. The accurate detection and quantification of this compound in complex biological matrices (e.g., plasma, urine, cell lysates) depend entirely on the quality of the analytical tools employed.
Designing a Robust Cross-Reactivity Study
A successful cross-reactivity assessment hinges on a well-conceived experimental plan. This involves selecting the right analytical methods and, crucially, identifying the most likely cross-reactants.
A Two-Tiered Analytical Approach
To build a comprehensive specificity profile, we advocate a two-tiered approach:
-
Tier 1: Competitive ELISA. This immunoassay format is the industry standard for quantifying small molecules and is perfectly suited for screening an antibody against a panel of potential cross-reactants.[1][5] Its competitive nature, where the analyte in the sample competes with a labeled or coated antigen, provides a direct measure of the antibody's preference for the target.[6]
-
Tier 2: Surface Plasmon Resonance (SPR). As an orthogonal method, SPR provides real-time, label-free kinetic data on biomolecular interactions.[7] It serves to confirm the findings from the ELISA and offers deeper insights into the binding affinity (K D ), association (k a ), and dissociation (k d ) rates of the antibody with both the target and cross-reacting molecules.[8][9] This level of detail is invaluable for selecting elite-performing antibodies.
Selection of Potential Cross-Reactants
The selection of compounds to test is a critical, knowledge-driven process. The panel should include molecules that are structurally and chemically similar to this compound. A logical panel would include:
-
Parent Structure: Uracil
-
Structurally Similar Pyrimidines: Thymine (5-methyluracil), 5-Ethyluracil, 5-Propyluracil
-
Other Related Bases: Cytosine, Guanine, Adenine (as negative controls)
-
Potential Metabolites or Precursors: Any known related compounds from the specific biological system under study.
The rationale is to challenge the antibody with the most likely sources of interference it might encounter in a real sample.
Experimental Protocols & Workflows
Here, we provide detailed, step-by-step protocols that are designed to be self-validating and reproducible.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the concentration of each test compound required to inhibit 50% of the signal (IC50).
Workflow Visualization:
Caption: Workflow for the competitive ELISA cross-reactivity assessment.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., -BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[10] Causality: Covalently linking the small molecule hapten to a larger protein allows it to be efficiently adsorbed to the polystyrene plate surface.
-
Washing & Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block any remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at 37°C.[11] Causality: Blocking prevents non-specific binding of subsequent antibodies to the plate, reducing background signal.
-
Competitive Reaction:
-
Prepare serial dilutions for this compound (the standard) and each potential cross-reactant in assay buffer (e.g., PBST with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-5-isopropyluracil antibody (at a pre-determined optimal concentration). Incubate this mixture for 30 minutes.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C. Causality: During this incubation, the free analyte and the coated analyte compete for binding to the limited number of primary antibody molecules. High concentrations of free analyte will result in less antibody binding to the plate.
-
-
Washing: Wash the plate three times with PBST.
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-Goat anti-Rabbit IgG) diluted in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.[12]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free analyte in the sample.[5]
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines a competition-in-solution assay to determine binding kinetics.
Workflow Visualization:
Caption: General workflow for SPR-based kinetic analysis.
Step-by-Step Methodology:
-
Surface Preparation: Use a sensor chip (e.g., CM5) and standard amine coupling chemistry to immobilize a high-affinity capture antibody (e.g., anti-Rabbit Fc). Causality: This creates a stable, oriented surface for capturing the primary antibody, ensuring its antigen-binding sites are accessible.
-
Antibody Capture: Inject the anti-5-isopropyluracil antibody over the prepared surface to achieve a consistent capture level (e.g., 1000-2000 RU).
-
Kinetic Analysis:
-
Inject a series of concentrations of this compound over the surface for a set time (e.g., 120 seconds) to measure the association phase.
-
Switch to injecting running buffer (e.g., HBS-EP+) to measure the dissociation phase (e.g., 300 seconds).[13]
-
Repeat this process for each potential cross-reactant.
-
-
Regeneration: Inject a low pH solution (e.g., glycine-HCl, pH 1.5) to strip the captured primary antibody, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
Data Analysis and Interpretation
Calculating IC50 and Percent Cross-Reactivity
From the competitive ELISA data, plot the absorbance (or %B/B₀) against the logarithm of the analyte concentration. Use a four-parameter logistic regression to fit the curve and determine the IC50 value for this compound and each tested compound.[14]
The percent cross-reactivity (%CR) is then calculated using the following formula:[12]
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
A higher %CR value indicates a greater degree of cross-reactivity. A value of 100% means the antibody binds the test compound and the target with equal avidity.
Comparative Data Showcase
The results should be summarized in a clear table for easy comparison.
| Compound | Antibody Clone A (IC50, nM) | Antibody Clone A (%CR) | Antibody Clone B (IC50, nM) | Antibody Clone B (%CR) |
| This compound | 15.2 | 100% | 12.5 | 100% |
| 5-Propyluracil | 304.1 | 5.0% | 187.5 | 6.7% |
| 5-Ethyluracil | 1,480.5 | 1.0% | > 10,000 | <0.1% |
| Thymine (5-Methyluracil) | > 10,000 | <0.1% | > 10,000 | <0.1% |
| Uracil | > 10,000 | <0.1% | > 10,000 | <0.1% |
| Cytosine | Not Detected | <0.01% | Not Detected | <0.01% |
This table presents hypothetical data for illustrative purposes.
Visualizing Molecular Relationships
Understanding the structural basis of cross-reactivity is key. The closer the structure, the higher the likelihood of off-target binding.
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A Researcher's Guide to Designing Control Experiments for Studying the Effects of 5-Isopropyluracil
In the dynamic landscape of drug discovery and molecular biology, the rigorous evaluation of novel compounds is paramount. This guide provides an in-depth technical framework for designing and executing robust control experiments to elucidate the cellular and molecular effects of 5-isopropyluracil, a modified pyrimidine nucleobase. By employing a multi-faceted approach with meticulously planned controls, researchers can ensure the scientific integrity and validity of their findings. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond simplistic assays to a comprehensive understanding of compound activity.
Introduction to this compound and the Importance of Controls
This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The addition of an isopropyl group at the 5-position of the uracil ring can significantly alter its biological properties compared to the endogenous nucleobase. Preliminary studies on related 5-alkyl-substituted uracils suggest a potential mechanism of action involving the inhibition of enzymes crucial for DNA biosynthesis, such as thymidylate synthase (TSase)[1]. Inhibition of this enzyme would disrupt the synthesis of thymidine, a necessary precursor for DNA replication, leading to cytotoxic effects.
To rigorously test this hypothesis and fully characterize the effects of this compound, a well-designed set of experiments with appropriate controls is not merely best practice; it is the cornerstone of credible scientific inquiry. Controls serve to minimize the effects of variables other than the one being tested, thereby providing a baseline for comparison and ensuring that the observed results are directly attributable to the compound of interest.
The Logic of Control Experiments: A Multi-layered Approach
A comprehensive investigation into the effects of this compound necessitates a multi-layered approach, starting from broad cellular effects and progressively narrowing down to specific molecular targets. For each experimental question, a carefully selected set of controls is essential.
Before delving into mechanistic studies, it is crucial to establish the general cytotoxic or cytostatic effects of this compound. These foundational experiments rely on a standard set of controls:
-
Negative Controls: These are essential to establish a baseline and control for non-specific effects.
-
Vehicle Control: Cells are treated with the same solvent (e.g., DMSO, PBS) used to dissolve the this compound at the highest concentration used in the experiment. This accounts for any effects of the solvent itself on cell viability and growth.
-
Untreated Control: This consists of cells cultured under normal conditions without any treatment. It represents the normal physiological state of the cells.
-
Unmodified Uracil Control: To demonstrate that the isopropyl group is responsible for the observed effects, cells should be treated with unmodified uracil at the same concentrations as this compound. This helps to rule out effects simply due to an excess of a pyrimidine base.
-
-
Positive Control: A positive control is a compound with a known and well-characterized effect, which helps to validate the experimental setup and ensure that the assays are performing as expected.
The following diagram illustrates the fundamental control strategy for initial cellular screening:
Caption: Workflow for investigating cellular responses.
Rationale: Inhibition of DNA synthesis can lead to the accumulation of single- and double-strand DNA breaks. The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the single-cell level.
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and 5-FU for 6 and 24 hours. A known DNA-damaging agent like hydrogen peroxide can be used as a positive control for the assay itself.
-
Cell Embedding: Mix harvested cells with low-melting-point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using appropriate software.
Data Presentation:
| Treatment Group | Time (h) | Average Tail Moment (±SD) | % DNA in Tail (±SD) |
| Untreated | 6 | e.g., 2.5 ± 0.8 | e.g., 5 ± 2 |
| Vehicle (DMSO 0.5%) | 6 | e.g., 2.8 ± 1.0 | e.g., 6 ± 2 |
| This compound (IC50) | 6 | (Experimental Data) | (Experimental Data) |
| 5-Fluorouracil (IC50) | 6 | (Experimental Data) | (Experimental Data) |
| H2O2 (Positive Control) | 1 | (Experimental Data) | (Experimental Data) |
| Untreated | 24 | e.g., 3.0 ± 1.2 | e.g., 7 ± 3 |
| Vehicle (DMSO 0.5%) | 24 | e.g., 3.2 ± 1.1 | e.g., 8 ± 3 |
| This compound (IC50) | 24 | (Experimental Data) | (Experimental Data) |
| 5-Fluorouracil (IC50) | 24 | (Experimental Data) | (Experimental Data) |
Expected Outcome: this compound and 5-FU are expected to induce DNA damage, resulting in an increase in the tail moment and the percentage of DNA in the tail compared to the negative controls.
Rationale: To directly test the hypothesis that this compound inhibits TSase, an in vitro enzyme activity assay should be performed using purified enzyme or cell lysates.
Experimental Protocol: Spectrophotometric TSase Activity Assay
-
Enzyme Preparation: Use purified recombinant human TSase or prepare a cytosolic extract from the cell line of interest.
-
Reaction Mixture: Prepare a reaction buffer containing dUMP and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).
-
Inhibitor Addition: Add varying concentrations of this compound and 5-FU (as a positive control inhibitor) to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme. The conversion of CH2THF to dihydrofolate (DHF) results in an increase in absorbance at 340 nm.
-
Measurement: Monitor the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 of the inhibitors.
Data Presentation:
| Inhibitor | Concentration (µM) | % TSase Activity (±SD) | IC50 (µM) |
| No Inhibitor | 0 | 100 ± 5 | N/A |
| This compound | 0.1, 1, 10, 100 | (Experimental Data) | (Calculated) |
| 5-Fluorouracil | 0.1, 1, 10, 100 | (Experimental Data) | (Calculated) |
Expected Outcome: this compound is hypothesized to inhibit TSase activity in a concentration-dependent manner. 5-FU should show potent inhibition of the enzyme.
The logical flow for mechanistic investigation is outlined below:
Caption: Logical flow for mechanistic investigation.
Conclusion
The study of a novel compound like this compound demands a systematic and controlled experimental approach. By integrating foundational cytotoxicity assays with more specific mechanistic studies, and by employing a comprehensive set of negative and positive controls, researchers can build a robust and compelling case for the compound's mode of action. The comparison with a well-characterized drug like 5-fluorouracil provides a crucial benchmark for evaluating the potency and potential of this compound as a therapeutic agent. This guide provides the framework to ensure that the generated data is not only accurate but also scientifically sound and interpretable, paving the way for further preclinical and clinical development.
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Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules. Available at: [Link]
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Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. Available at: [Link]
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Activity of thymidylate synthetase and its inhibition by 5-fluorouracil in highly enzyme-overproducing cells resistant to 10-propargyl-5,8-dideazafolate. PubMed. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. Available at: [Link]
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Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts. PubMed. Available at: [Link]
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5-Fluorouracil sensitizes colorectal tumor cells towards double stranded DNA breaks by interfering with homologous recombination repair. PubMed Central. Available at: [Link]
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A Head-to-Head Comparison of 5-Substituted Uracil Analogs: A Guide for Researchers
In the landscape of therapeutic agent development, particularly in the realms of oncology and virology, 5-substituted uracil analogs represent a cornerstone of nucleoside analog-based therapies. These pyrimidine derivatives, by mimicking endogenous nucleosides, effectively hijack cellular or viral enzymatic machinery, leading to the disruption of nucleic acid synthesis and subsequent cell death or inhibition of viral replication. This guide provides a detailed, head-to-head comparison of prominent 5-substituted uracil analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental methodologies crucial for their evaluation.
The Significance of the 5-Position Substitution
The C5 position of the uracil ring is a critical site for modification. Substitution at this position can profoundly influence the analog's biological activity, selectivity, and metabolic stability. The nature of the substituent dictates the compound's interaction with key enzymes such as thymidylate synthase (TS) and viral or cellular thymidine kinases (TK). This guide will focus on a selection of clinically and experimentally significant 5-substituted uracil analogs, dissecting their individual characteristics and comparative efficacy.
Comparative Analysis of Prominent 5-Substituted Uracil Analogs
The following analogs are among the most well-studied and clinically relevant 5-substituted uracils. Their primary applications span from broad-spectrum anticancer activity to targeted antiviral therapies.
| Analog | Structure | Primary Application | Mechanism of Action | Key Performance Insights |
| 5-Fluorouracil (5-FU) | Anticancer | Primarily inhibits thymidylate synthase (TS), leading to "thymineless death".[1][2] Also incorporates into RNA and DNA, causing further cytotoxicity.[2][3] | A cornerstone of chemotherapy for various solid tumors.[4] Its efficacy can be enhanced by co-administration with leucovorin.[5] | |
| Idoxuridine (IDU) | Antiviral (Herpes Simplex Virus) | A thymidine analog that, after phosphorylation, is incorporated into viral DNA, leading to a non-functional genome.[6][7] | One of the first antiviral drugs developed.[8] Primarily used topically for herpetic keratitis due to systemic toxicity.[9] | |
| Edoxudine (EDU) | Antiviral (Herpes Simplex Virus) | A thymidine analog that is phosphorylated by viral thymidine kinase and subsequently inhibits viral DNA polymerase.[10][11] | Effective against herpes simplex virus.[12][13] | |
| Brivudine (BVDU) | Antiviral (Varicella-Zoster Virus) | A highly potent and selective inhibitor of VZV replication.[14][15] It is phosphorylated by viral thymidine kinase and terminates the growing viral DNA chain.[15][16] | Demonstrates superior in vitro activity against VZV compared to acyclovir.[13] Clinical trials have shown it to be more effective than acyclovir in treating herpes zoster.[1][14] | |
| Trifluridine (TFT) | Antiviral (Herpes Simplex Virus), Anticancer | As an antiviral, it is incorporated into viral DNA, causing faulty transcription.[17] As an anticancer agent, it is incorporated into DNA, leading to DNA damage.[18] | More effective than idoxuridine for herpetic keratitis.[11][19] In combination with tipiracil, it is used to treat metastatic colorectal cancer.[20] |
Quantitative Performance Data: A Head-to-Head Look
Direct comparison of the potency of these analogs is best illustrated through their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. It is crucial to note that these values can vary significantly based on the cell line, viral strain, and specific experimental conditions. The following table provides a summary of reported values to offer a comparative perspective.
| Analog | Target | Cell Line/Virus Strain | IC50 / EC50 (µM) | Reference |
| 5-Fluorouracil | Anticancer | HCT116 (Colon Cancer) | ~12.36 | [7] |
| 5-Fluorouracil | Anticancer | SW480 (Colon Cancer) | ~84.81 | [7] |
| 5-Fluorouracil | Anticancer | MCF-7 (Breast Cancer) | 25 | [21] |
| Trifluridine | Anticancer | DLD-1 (Colon Cancer) | 0.1 - 2.0 | [17] |
| Idoxuridine | Antiviral | Feline Herpesvirus-1 | 6.8 | [22] |
| Trifluridine | Antiviral | Feline Herpesvirus-1 | 0.67 | [22] |
| Brivudine | Antiviral | Varicella-Zoster Virus | 0.0072 | [23] |
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of 5-substituted uracil analogs relies on a series of well-defined in vitro assays. The following protocols are foundational for determining the cytotoxic and antiviral properties of these compounds.
Cytotoxicity Assessment: The MTT Assay
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24] This assay is chosen for its reliability and suitability for high-throughput screening. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells. The choice of cell line is critical and should be relevant to the intended therapeutic application (e.g., a specific cancer cell line or a host cell line for a particular virus).[25][26] Incubation times are optimized to allow for the compound to exert its effect and for a measurable change in cell viability to occur.
Detailed Protocol:
-
Cell Seeding: Seed a 96-well plate with the chosen cell line at a density that will ensure logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution and Treatment: Prepare serial dilutions of the 5-substituted uracil analog in cell culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include untreated cell controls and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[27]
Antiviral Efficacy: The Plaque Reduction Assay
Causality Behind Experimental Choices: The plaque reduction assay is the gold standard for determining the in vitro efficacy of an antiviral compound.[10] It directly measures the ability of a drug to inhibit the cytopathic effect of a virus.[3] The formation of plaques, or localized areas of cell death, is a direct result of viral replication.[10] The overlay medium (e.g., containing agarose or methylcellulose) is crucial as it restricts the spread of the virus to adjacent cells, allowing for the formation of discrete and countable plaques.[10] The choice of virus strain and host cell line is paramount and must be appropriate for the intended antiviral target.
Detailed Protocol:
-
Cell Monolayer Preparation: Seed a 6-well or 12-well plate with a susceptible host cell line to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.
-
Compound Treatment: During or after viral adsorption, add various concentrations of the 5-substituted uracil analog to the wells.
-
Overlay Application: After a short incubation period for viral entry, remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the respective drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear zones.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each drug concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Target Engagement: Thymidylate Synthase Inhibition Assay
Causality Behind Experimental Choices: For analogs like 5-FU, which primarily target thymidylate synthase (TS), a direct enzyme inhibition assay is crucial to confirm the mechanism of action. The spectrophotometric assay is a common method that measures the activity of TS by monitoring the change in absorbance that occurs during the conversion of dUMP and N5,N10-methylenetetrahydrofolate (mTHF) to dTMP and dihydrofolate (DHF).[16][19] The increase in absorbance at 340 nm is directly proportional to the rate of DHF production.[28] This method avoids the use of radioactive materials.
Detailed Protocol (Spectrophotometric):
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified thymidylate synthase, dUMP, and the cofactor mTHF in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the 5-substituted uracil analog (or its active metabolite) to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding one of the substrates (e.g., dUMP).
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the reaction velocity against the inhibitor concentration.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a generalized mechanism of action for antiviral 5-substituted uracil analogs and a typical experimental workflow for their evaluation.
Caption: Generalized mechanism of action for antiviral 5-substituted uracil analogs.
Caption: Experimental workflow for the in vitro evaluation of 5-substituted uracil analogs.
Conclusion
The family of 5-substituted uracil analogs continues to be a rich source of therapeutic agents. Their efficacy is intrinsically linked to the nature of the C5 substituent, which dictates their enzymatic interactions and ultimate biological effect. For researchers in this field, a thorough understanding of their comparative performance, underpinned by robust and well-designed experimental evaluation, is paramount. This guide provides a foundational framework for this endeavor, emphasizing the importance of direct, head-to-head comparisons and a clear understanding of the principles behind the key experimental protocols. As our understanding of molecular targets and mechanisms of resistance evolves, the rational design and rigorous evaluation of new 5-substituted uracil analogs will undoubtedly lead to the development of more effective and selective therapies.
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A Comparative Study on the Metabolic Fate of 5-Isopropyluracil in Cancer and Normal Colon Cell Lines
A Technical Guide for Researchers
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for investigating the metabolic fate of 5-isopropyluracil, a substituted pyrimidine analog, in a comparative context between a cancerous and a normal human colon cell line. We will delve into the hypothetical metabolic pathways, present a detailed experimental design for elucidation, and provide step-by-step protocols for cell culture, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of 5-Substituted Uracil Metabolism
Uracil and its analogs are fundamental to cellular life, serving as precursors for nucleic acid synthesis and playing roles in various metabolic processes.[1][2] The substitution at the C5 position of the uracil ring can dramatically alter the molecule's biological activity, transforming it into a potential therapeutic agent.[3][4][5] Understanding the metabolic fate of such compounds is paramount in drug development, as cellular metabolism dictates their activation, inactivation, and potential toxicity.[6][7]
The metabolic pathways of pyrimidines are often dysregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[8] Key enzymes in these pathways, such as Dihydropyrimidine Dehydrogenase (DPD) and Thymidine Phosphorylase (TP), are pivotal in the catabolism and anabolism of uracil and its analogs, including the widely used chemotherapeutic 5-fluorouracil (5-FU).[6][9][10][11] The differential activity of these enzymes between tumor and normal tissues can influence both the efficacy and the side effects of pyrimidine-based drugs.[7]
This guide focuses on this compound, a uracil analog with a bulky alkyl group at the C5 position. While the specific metabolic pathways of this compound are not extensively documented, we can hypothesize its metabolic fate based on the known biotransformation of other 5-substituted uracils.[3][4][5][12][13][14]
Proposed Metabolic Pathways of this compound
Based on the established metabolism of uracil and its analogs, we propose two primary metabolic routes for this compound: the anabolic (salvage) pathway and the catabolic pathway.
1. Anabolic (Salvage) Pathway: This pathway leads to the formation of therapeutically active nucleotide analogs.
- Enzyme: Thymidine Phosphorylase (TP)
- Proposed Reaction: this compound is converted to 5-isopropyl-2'-deoxyuridine through a reaction with 2-deoxyribose-1-phosphate. This nucleoside can then be further phosphorylated to its mono-, di-, and tri-phosphate forms, which may interfere with DNA and RNA synthesis.
2. Catabolic Pathway: This pathway leads to the degradation and inactivation of the compound.
- Enzyme: Dihydropyrimidine Dehydrogenase (DPD)
- Proposed Reaction: DPD, the rate-limiting enzyme in uracil catabolism, is expected to reduce the 5,6-double bond of this compound to form dihydro-5-isopropyluracil.[10] Subsequent enzymatic reactions would lead to the opening of the pyrimidine ring and eventual degradation into smaller, inactive molecules.
The balance between these two pathways can significantly differ between cancer and normal cells, influencing the compound's therapeutic window.
Caption: Proposed anabolic and catabolic pathways of this compound.
Comparative Experimental Workflow
To investigate the differential metabolism of this compound, we propose a comparative study using a human colorectal carcinoma cell line, HCT-116, and a normal human colon fibroblast cell line, CCD-18Co.
Caption: Workflow for the comparative metabolic study.
Detailed Experimental Protocols
PART 1: Cell Culture
A. HCT-116 Human Colorectal Carcinoma Cells [15][16][17][18]
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15][16]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[15][17]
-
Sub-culturing:
-
Grow cells to 70-80% confluency.[16]
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with growth medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at a 1:5 to 1:8 split ratio.[16]
-
B. CCD-18Co Normal Human Colon Fibroblasts [19][20][21][22][23]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[23]
-
Sub-culturing:
PART 2: Treatment with this compound
-
Seed HCT-116 and CCD-18Co cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the respective growth medium to the desired final concentrations (e.g., 1, 10, and 100 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours) under standard culture conditions.
PART 3: Metabolite Extraction[24][25][26][27][28]
-
Place the 6-well plates on ice to quench cellular metabolism.
-
Aspirate the medium and quickly wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to extract the intracellular metabolites.
-
Scrape the cells from the well surface into the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing occasionally.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new, clean tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
PART 4: LC-MS/MS Analysis[29][30][31][32][33]
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is suitable for separating pyrimidine analogs and their metabolites.[28]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 100% A to 100% B over a suitable time (e.g., 15 minutes) will likely provide good separation.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for this compound and its potential metabolites.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification of known compounds. This requires determining the precursor and product ion transitions for this compound and its hypothesized metabolites (dihydro-5-isopropyluracil and 5-isopropyl-2'-deoxyuridine).
-
Data Analysis and Interpretation
-
Metabolite Identification: Compare the retention times and mass-to-charge ratios (m/z) of the peaks in the experimental samples with those of authentic standards of this compound and any available standards for its potential metabolites.
-
Quantification: Generate calibration curves for each analyte using the standards. Calculate the concentration of this compound and its metabolites in each sample by integrating the peak areas and comparing them to the calibration curves.
-
Normalization: Normalize the metabolite concentrations to the total protein content or cell number of the corresponding well to account for variations in cell density.
-
Comparative Analysis: Statistically compare the levels of this compound and its metabolites between the HCT-116 and CCD-18Co cell lines. A significantly higher ratio of anabolic to catabolic metabolites in the cancer cell line would suggest a preferential activation of the compound in these cells.
Expected Quantitative Data Summary
The following table presents a hypothetical summary of expected results from the LC-MS/MS analysis, illustrating a potential outcome where the cancer cell line exhibits a higher rate of anabolic metabolism.
| Cell Line | This compound (pmol/10^6 cells) | Dihydro-5-isopropyluracil (pmol/10^6 cells) | 5-Isopropyl-2'-deoxyuridine (pmol/10^6 cells) | Anabolic/Catabolic Ratio |
| HCT-116 | 50 ± 8 | 150 ± 20 | 80 ± 12 | 0.53 |
| CCD-18Co | 80 ± 10 | 250 ± 35 | 20 ± 5 | 0.08 |
Values are represented as mean ± standard deviation from triplicate experiments.
Conclusion
This guide provides a robust framework for the comparative investigation of the metabolic fate of this compound in cancer and normal cell lines. By elucidating the differential metabolism of this compound, researchers can gain valuable insights into its potential as a therapeutic agent and inform further drug development efforts. The provided protocols are a starting point and may require optimization based on specific laboratory conditions and instrumentation.
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REPROCELL. (n.d.). Alvetex Scaffold Protocol: Caco-2 and CCD-18co Cell Lines (Inserts). Retrieved from [Link]
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PubMed. (n.d.). Microwave-assisted synthesis and biological evaluation of novel uracil derivatives inhibiting human thymidine phosphorylase. Retrieved from [Link]
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PubMed. (1970, April 25). The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of 5-substituted uracil derivatives that effectively inhibit the growth of M. tuberculosis. Retrieved from [Link]
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PubMed. (n.d.). Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity. Retrieved from [Link]
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National Institutes of Health. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Retrieved from [Link]
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AACR Journals. (n.d.). Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity Using Real-time Cellular Analysis and In Vitro Measurement of Enzyme Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Retrieved from [Link]
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CORE. (2009, June 23). Structures of native human thymidine phosphorylase and in complex with 5-iodouracil. Retrieved from [Link]
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National Institutes of Health. (2014, March 19). Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity. Retrieved from [Link]
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PubMed. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
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PubMed. (1970, December 25). The Enzymatic Conversion of Uracil 5-carboxylic Acid to Uracil and Carbon Dioxide. Retrieved from [Link]
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National Institutes of Health. (2021, August 16). Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering. Retrieved from [Link]
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assessing the antiviral activity of 5-isopropyluracil compared to existing drugs
A Comparative Guide to the Antiviral Potential of 5-Isopropyluracil
This guide provides a comprehensive framework for assessing the antiviral activity of this compound, a novel compound of interest, in comparison to established antiviral drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale for investigating this compound, outlines detailed experimental protocols for its evaluation, and presents a comparative analysis against well-characterized antivirals: Acyclovir, Remdesivir, and Oseltamivir. Our approach is grounded in scientific integrity, providing the causality behind experimental choices and ensuring that the described protocols are self-validating systems.
Introduction: The Quest for Novel Antiviral Agents
The continuous emergence of drug-resistant viral strains and the threat of new viral pandemics necessitate a persistent search for novel antiviral compounds.[1] Uracil derivatives, particularly those substituted at the 5-position, have historically been a fertile ground for the discovery of potent antiviral agents. Several 5-substituted uracil nucleosides have demonstrated significant activity against a range of viruses, most notably herpesviruses.[2][3][4] This history provides a strong rationale for investigating the antiviral potential of this compound.
This guide will compare the hypothetical antiviral profile of this compound with three clinically successful drugs, each with a distinct mechanism of action:
-
Acyclovir: A cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[5][6]
-
Remdesivir: A broad-spectrum antiviral agent that has been used in the treatment of COVID-19.[7][8]
-
Oseltamivir: A key therapeutic for the treatment and prophylaxis of influenza A and B viruses.[9][10][11]
By outlining a rigorous experimental plan to characterize this compound, we can establish a framework for a direct and objective comparison of its potential efficacy and mechanism against these established drugs.
Profiles of Comparator Antiviral Drugs
An understanding of the mechanisms and properties of existing drugs is crucial for contextualizing the potential of a new compound.
Acyclovir: A Targeted Approach to Herpesviruses
Acyclovir is a synthetic purine nucleoside analogue that is highly effective against members of the Herpesviridae family.[6][12]
-
Mechanism of Action: Acyclovir's selectivity is a key feature of its success.[13] It is a prodrug that is preferentially phosphorylated by a viral-encoded thymidine kinase (TK) into acyclovir monophosphate.[6][13] Host cell kinases then further convert it to the active acyclovir triphosphate.[6][13] This active form inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[6] The initial dependence on viral TK for activation means the drug is primarily active in infected cells, minimizing toxicity to uninfected host cells.[13]
-
Antiviral Spectrum: Acyclovir's primary targets are Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[5] Its activity against other herpesviruses, like cytomegalovirus (CMV), is poor due to the lack of an efficient viral kinase for the initial phosphorylation step.[12]
-
Efficacy Data: The 50% inhibitory concentration (IC50) of acyclovir against susceptible HSV isolates is typically low, though values greater than or equal to 2 µg/mL may suggest resistance.[14]
Diagram: Mechanism of Action of Acyclovir
Caption: Acyclovir activation and inhibition of viral DNA synthesis.
Remdesivir: A Broad-Spectrum RNA Polymerase Inhibitor
Remdesivir is a nucleotide analogue prodrug with activity against a range of RNA viruses.[7][8] It was initially developed for other viruses but was repurposed for COVID-19.[8]
-
Mechanism of Action: Remdesivir diffuses into cells where it is metabolized into its active form, remdesivir triphosphate (RDV-TP).[7][15] As an adenosine analogue, RDV-TP competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[16][17] After incorporation, it causes delayed chain termination, effectively stopping viral genome replication.[7][17]
-
Antiviral Spectrum: Remdesivir has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV, as well as Ebola virus.[8][17]
-
Efficacy Data: In vitro studies have shown potent activity against SARS-CoV-2, with reported 50% effective concentration (EC50) values in the sub-micromolar range. For example, one study reported an EC50 of 0.77 µM in Vero E6 cells.[15]
Diagram: Mechanism of Action of Remdesivir
Caption: Remdesivir's conversion to its active form and subsequent disruption of viral RNA synthesis.
Oseltamivir: Targeting Viral Release
Oseltamivir is an antiviral drug used to treat and prevent infections caused by influenza A and B viruses.[11]
-
Mechanism of Action: Oseltamivir is a prodrug that is converted by hepatic esterases into its active form, oseltamivir carboxylate.[9][18][19] This active metabolite acts as a competitive inhibitor of the viral neuraminidase enzyme.[10][11] Neuraminidase is crucial for the final stage of the viral life cycle, where it cleaves sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells.[19] By blocking neuraminidase, oseltamivir prevents viral release, effectively halting the spread of the infection within the respiratory tract.[9][18]
-
Antiviral Spectrum: Oseltamivir is specific to influenza A and B viruses and has no activity against other respiratory viruses.[9]
-
Efficacy Data: The active metabolite of oseltamivir shows potent inhibition of influenza neuraminidase, with IC50 values in the low nanomolar range for various strains.[9][18]
Diagram: Mechanism of Action of Oseltamivir
Caption: Oseltamivir inhibits viral neuraminidase, preventing the release of new virions.
Proposed Experimental Framework for Assessing this compound
To objectively compare this compound to the established drugs, a systematic evaluation of its antiviral activity and toxicity is required. The following protocols outline a standard, robust approach.
In Vitro Assessment: Determining Efficacy and Selectivity
The initial evaluation of a potential antiviral compound is performed in vitro using cell-based assays.[1] These assays are designed to determine the concentration of the compound required to inhibit viral replication and the concentration that is toxic to the host cells.
Core Objective: To determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI) of this compound against a panel of representative viruses.
Experimental Workflow
Diagram: In Vitro Antiviral Assessment Workflow
Caption: Workflow for determining the in vitro antiviral activity and cytotoxicity of a compound.
Step-by-Step Methodology: Cytopathic Effect (CPE) Reduction Assay [20][21]
-
Cell Culture Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, Vero for HSV-1) into 96-well microplates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., eight half-log10 dilutions, starting from 100 µM).
-
Experimental Setup:
-
Efficacy Wells: Treat cell monolayers with the compound dilutions, then infect with a known titer of the target virus.
-
Cytotoxicity Wells: Treat parallel cell monolayers with the same compound dilutions but do not add the virus.
-
Control Wells: Include virus-only controls (no compound) and cell-only controls (no compound, no virus).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 environment until significant cytopathic effect (typically >80%) is observed in the virus control wells.
-
Quantification:
-
Assess cell viability in all wells using a quantitative method such as the Neutral Red uptake assay or MTT assay.[22] The amount of dye taken up is proportional to the number of viable cells.
-
Read the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
CC50 Calculation: Use the data from the cytotoxicity wells to plot percent cell viability against compound concentration. Use regression analysis to determine the concentration that reduces cell viability by 50%.[23]
-
EC50 Calculation: Use the data from the efficacy wells to plot percent viral inhibition against compound concentration. Use regression analysis to determine the concentration that inhibits the viral cytopathic effect by 50%.[23]
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value (generally ≥10) indicates greater potential for the compound, as it suggests the antiviral effect occurs at concentrations well below those that are toxic to host cells.[23]
-
In Vivo Assessment: Evaluating Efficacy in a Living System
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. These studies are essential to evaluate efficacy, pharmacokinetics, and safety in a whole organism.[][25]
Core Objective: To assess the therapeutic efficacy of this compound in a relevant animal model of viral infection.
General Protocol: Murine Model of HSV-1 Infection
Causality: A mouse model is a standard preclinical model for evaluating anti-herpesvirus agents due to its well-characterized disease progression that mimics aspects of human infection.[26]
Diagram: In Vivo Efficacy Assessment Workflow
Caption: General workflow for assessing the in vivo efficacy of an antiviral compound.
-
Animal Acclimation: Acclimate animals (e.g., female BALB/c mice, 6-8 weeks old) to laboratory conditions.
-
Infection: Infect all animals via a relevant route (e.g., intranasal or intraperitoneal) with a standardized lethal or pathogenic dose of the virus.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle Control (placebo)
-
This compound (at least three different dose levels)
-
Positive Control (e.g., Acyclovir at a known effective dose)
-
-
Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours) and continue for a defined period (e.g., once or twice daily for 7 days).
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., ruffled fur, lethargy, neurological signs), body weight changes, and survival.
-
Viral Load Quantification: Process the collected tissues to quantify the amount of virus present using methods such as quantitative PCR (qPCR) or a plaque assay.
-
Data Analysis: Compare the outcomes between the treatment groups. Key metrics for efficacy include a statistically significant increase in survival rate, reduction in clinical disease scores, and a decrease in viral load in target organs compared to the vehicle control group.
Comparative Analysis
The following tables summarize the known characteristics of the comparator drugs and provide columns for the data that would be generated for this compound through the experimental framework described above. This structure allows for a direct, side-by-side comparison.
Table 1: Comparison of Mechanisms and Antiviral Spectrum
| Feature | This compound | Acyclovir | Remdesivir | Oseltamivir |
| Drug Class | Uracil Analogue (Hypothesized) | Purine Nucleoside Analogue | Adenosine Nucleotide Analogue | Neuraminidase Inhibitor |
| Target | To be determined (Hypothesized: Viral DNA/RNA Polymerase) | Viral DNA Polymerase[5][13] | Viral RNA-dependent RNA Polymerase (RdRp)[7][16] | Viral Neuraminidase[10][11] |
| Mechanism | To be determined | Chain Termination[6] | Delayed Chain Termination[7] | Inhibition of Viral Release[9] |
| Activation | To be determined | Requires viral, then host cell kinases[13] | Host cell metabolism[7] | Hepatic esterases[18] |
| Antiviral Spectrum | To be determined | HSV-1, HSV-2, VZV[12] | Coronaviruses, Ebola virus[8][17] | Influenza A & B viruses[9] |
Table 2: Quantitative Comparison of In Vitro Activity (Hypothetical Data)
| Parameter | This compound | Acyclovir (vs. HSV-1) | Remdesivir (vs. SARS-CoV-2) | Oseltamivir (vs. Influenza A) |
| EC50 / IC50 | To be determined | Typically < 2 µg/mL[14] | ~0.77 µM[15] | ~2.5 nM (active metabolite)[18] |
| CC50 (in host cells) | To be determined | > 300 µM (typical) | > 10 µM (in Vero E6 cells) | > 50 µM (typical) |
| Selectivity Index (SI) | To be determined | > 100 (typical) | > 13 | > 10,000 (typical) |
Conclusion
While the antiviral activity of this compound is not yet characterized, its chemical structure, based on a scaffold known for antiviral properties, provides a compelling reason for its investigation. This guide presents a clear and robust experimental pathway to determine its efficacy and mechanism of action. By executing the described in vitro and in vivo protocols, researchers can generate the necessary data to populate the comparative tables and make a scientifically sound assessment of this compound's potential. An ideal outcome would be the discovery of a compound with a high selectivity index against a specific virus or, potentially, broad-spectrum activity. The comparison to well-defined drugs like Acyclovir, Remdesivir, and Oseltamivir provides the critical context needed to judge whether this compound represents a viable candidate for further preclinical and clinical development in the ongoing fight against viral diseases.
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A Senior Application Scientist's Guide to the Statistical Validation of 5-Isopropyluracil in Preclinical Assays
The core principle of this guide is to establish a framework where experimental design, execution, and statistical analysis are seamlessly integrated. This ensures that any claims made about the efficacy of 5-isopropyluracil are supported by objective, quantifiable, and statistically significant evidence. We will explore two common preclinical assays: the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity and the MTT assay for cytotoxicity, providing detailed protocols and a rigorous statistical methodology for data comparison.
Part 1: Comparative Analysis of Antimicrobial Efficacy
A primary application for novel uracil analogs is in the field of antimicrobial research.[1][2] To evaluate the potential of this compound, we must compare its ability to inhibit bacterial growth against a standard-of-care antibiotic and another uracil analog. This comparison allows us to benchmark its performance and understand the impact of the 5-isopropyl modification.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[5]
Objective: To determine and compare the MIC values of this compound, 5-fluorouracil (a common uracil analog), and Gentamicin (a standard antibiotic) against Escherichia coli.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, 5-fluorouracil, and Gentamicin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[4]
-
Prepare Mueller-Hinton Broth (MHB) as the liquid growth medium.
-
Culture E. coli (e.g., ATCC 25922) overnight on Mueller-Hinton Agar (MHA).
-
-
Inoculum Preparation:
-
From the fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[3]
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.[4] This creates a gradient of drug concentrations.
-
Reserve wells for a positive control (MHB + inoculum, no drug) and a negative/sterility control (MHB only).[6]
-
-
Inoculation and Incubation:
-
Data Collection:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6] This should be performed in triplicate for each compound.
-
Data Presentation and Comparison
The collected MIC values are summarized below. The experiment was conducted in triplicate (n=3) for each compound.
| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| Control (Gentamicin) | 2.0 | 2.0 | 1.0 | 1.67 | 0.58 |
| 5-Fluorouracil | 16.0 | 32.0 | 16.0 | 21.33 | 9.24 |
| This compound | 8.0 | 8.0 | 4.0 | 6.67 | 2.31 |
Statistical Validation Workflow
To determine if the observed differences in mean MIC values are statistically significant, we employ a one-way Analysis of Variance (ANOVA). ANOVA is used to compare the means of three or more groups.[7] If the ANOVA test is significant (typically p < 0.05), it tells us that at least one group mean is different from the others, but it does not specify which ones.
Because our experimental design includes a control group (Gentamicin) and our primary interest is comparing the experimental compounds to this control, the most appropriate post-hoc test is Dunnett's test .[8][9] Dunnett's test is specifically designed for multiple comparisons against a single control group, which gives it more statistical power for these specific comparisons than tests that compare all possible pairs (like Tukey's test).[7][8]
Caption: Statistical workflow for validating MIC data.
Interpretation of Results:
A one-way ANOVA on the hypothetical data yields a p-value < 0.05, indicating a significant difference among the group means. Applying Dunnett's post-hoc test would allow us to compare the mean MIC of 5-Fluorouracil and this compound directly to the Gentamicin control. A resulting p-value < 0.05 for a specific comparison (e.g., this compound vs. Gentamicin) would indicate that the observed difference in antimicrobial activity is statistically significant.
Part 2: Comparative Analysis of Cytotoxicity
While potent antimicrobial activity is desired, it is equally important to assess the compound's toxicity to mammalian cells. A favorable therapeutic window exists when a compound is effective against a pathogen at concentrations that are not harmful to the host. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 5-fluorouracil on a human cell line (e.g., HEK293, a non-cancerous kidney cell line) to assess general cytotoxicity.
Methodology:
-
Cell Culture and Seeding:
-
Maintain HEK293 cells in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 5-fluorouracil in the cell culture medium.
-
After 24 hours, remove the old medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for a specified period, typically 48 or 72 hours.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubate for 1.5 - 4 hours at 37°C, allowing living cells to convert the yellow MTT into purple formazan crystals.[10][12]
-
Carefully remove the medium and MTT solution.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Collection:
Data Presentation and Analysis
The absorbance data is used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to fit the curve and determine the IC50 value.[13]
| Compound | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Replicate 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| 5-Fluorouracil | 18.2 | 21.5 | 19.8 | 19.83 | 1.65 |
| This compound | 155.6 | 148.9 | 162.1 | 155.53 | 6.60 |
Statistical Validation of IC50 Values
To compare the cytotoxicity of the two compounds, we can perform a statistical test on their calculated IC50 values. Since we are comparing the means of two independent groups, an unpaired t-test is the appropriate statistical method, assuming the data follows a normal distribution.
Caption: Workflow for IC50 determination and comparison.
Interpretation of Results:
Conclusion
References
-
Kuenemann, M. A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Available at: [Link]
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Kuenemann, M. A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Novartis OAK. (2015). Comparability of mixed IC50 data – A Statistical Analysis. Available at: [Link]
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Al-Sammarraie, F. K. (2023). MTT Assay protocol. protocols.io. Available at: [Link]
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Liras, A., & Maestro, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Hombach, M., et al. (2014). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 52(6), 2095-2103. Available at: [Link]
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Ghorab, M. M., et al. (2011). Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives. Molecules, 16(6), 4973-4985. Available at: [Link]
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Al-Trawneh, S. A. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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van Lier, R. (2020). How to perform the ordinary one-way ANOVA analysis to compare the pharmacological effects for different drug-like substances? ResearchGate. Available at: [Link]
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Deshpande, L. M., et al. (2021). Validation of Three MicroScan® Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. Diagnostics, 11(10), 1785. Available at: [Link]
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Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Available at: [Link]
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Statistics By Jim. (n.d.). Using Post Hoc Tests with ANOVA. Available at: [Link]
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Ghorab, M. M., et al. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. Available at: [Link]
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Grande, T. (2015). ANOVA with Dunnett's Post Hoc Test in SPSS. YouTube. Available at: [Link]
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Spandidos Publications. (2025). Dunnett's post hoc test: Significance and symbolism. Available at: [Link]
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iSixSigma. (2025). Understanding the Basics of ANOVA and Dunnett's 1-way ANOVA. Available at: [Link]
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Sp-Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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Szafranska, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Bhaskar, P., et al. (2017). Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. ResearchGate. Available at: [Link]
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Hlavačková, L., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants, 13(19), 2784. Available at: [Link]
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Ramachandran, R., et al. (2021). In Vitro Antibacterial, Antifungal, Antibiofilm, Antioxidant, and Anticancer Properties of Isosteviol Isolated from Endangered Medicinal Plant Pittosporum tetraspermum. Molecules, 26(23), 7338. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Isopropyluracil: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 5-Isopropyluracil, a derivative of the RNA nucleobase uracil, requires informed handling and disposal protocols. This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Understanding this compound: Properties and Hazard Profile
A thorough risk assessment should be conducted before handling this compound, considering its potential for harm if inhaled, ingested, or if it comes into contact with skin. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of exposure.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by stringent regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States. The fundamental principle is that hazardous chemical waste must not be disposed of in regular trash or poured down the sanitary sewer. Instead, it must be collected, properly labeled, and disposed of through a licensed hazardous waste management service.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.
-
Body Protection: A laboratory coat must be worn.
Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing paper, pipette tips, and gloves in a designated, robust, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound must not be poured down the drain.
-
Collect these solutions in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Container Labeling
Accurate and clear labeling of waste containers is a legal requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
Storage of Waste
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory until collection by a licensed hazardous waste disposal company.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key steps.
Caption: Workflow for the proper disposal of this compound.
In-Laboratory Pre-Treatment and Degradation Considerations
While the primary method of disposal is through a licensed waste vendor, understanding the chemical properties of this compound can inform potential in-laboratory pre-treatment methods, if permitted by institutional policy and conducted by trained personnel. Uracil and its derivatives can be degraded through oxidative processes. For instance, the degradation of uracil can yield simpler, less hazardous compounds like β-alanine, carbon dioxide, and ammonia.[2]
However, the introduction of an isopropyl group at the 5-position may alter the reactivity and degradation pathway. Any in-laboratory treatment protocol must be thoroughly validated to ensure complete degradation and to characterize the final products to confirm they are non-hazardous before any further disposal steps are taken. This should only be considered by experienced chemists with the approval of their institution's environmental health and safety department.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor and the institutional safety office.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect and Dispose: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable scientific community. Always consult your institution's specific waste management policies and your environmental health and safety department for guidance.
References
- BenchChem. (2025). Navigating the Disposal of Thiouracil: A Guide for Laboratory Professionals.
- CymitQuimica. (n.d.). CAS 17432-95-0: 5-Isopropyl Uracil.
- Fisher Scientific. (2025). Safety Data Sheet.
- MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- National Center for Biotechnology Information. (n.d.). Dynamics of Uracil and 5-Fluorouracil in DNA.
- Nova Science Publishers. (2024). The Chemistry of Pyrimidine Derivatives.
- ResearchGate. (n.d.). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Wikipedia. (n.d.). Uracil.
Sources
Mastering the Unfamiliar: A Proactive Safety Protocol for Handling 5-Isopropyluracil
For the diligent researcher, the frontier of drug development is often paved with novel chemical entities. 5-Isopropyluracil, a substituted pyrimidine, represents one such compound where comprehensive safety data may be limited. This guide is engineered to establish a robust framework of safety and operational excellence when handling this and other under-characterized research chemicals. Our directive is not merely to list procedures, but to instill a deep-seated culture of proactive safety, ensuring that every experimental choice is underpinned by sound scientific reasoning and a commitment to protecting personnel.
The Precautionary Principle: Navigating Data Gaps
The toxicological properties of this compound have not been thoroughly investigated. In the absence of a specific Safety Data Sheet (SDS), we must adopt the precautionary principle, treating the compound with the potential hazards characteristic of related pyrimidine derivatives. These may include irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
I. Engineering Controls: The First Line of Defense
The primary method for exposure control is not personal protective equipment (PPE), but rather the implementation of robust engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder must be conducted within a certified chemical fume hood.[1] This ensures that any generated dust or aerosols are effectively contained and exhausted.
-
Ventilation: The laboratory should maintain negative pressure relative to adjacent non-laboratory areas and have a high rate of air exchange to further minimize the potential for ambient contamination.
II. Personal Protective Equipment (PPE): A Deliberate and Methodical Approach
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by a risk assessment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving offers an added layer of protection against tears and contamination during glove removal. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A full-face shield is required when handling larger quantities or if there is a significant splash risk. | Protects the eyes and face from contact with airborne particles or accidental splashes of solutions containing the compound. Standard prescription glasses are not a substitute for safety eyewear. |
| Body Protection | A fully-fastened laboratory coat with long sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be required if there is a risk of inhaling dust, as determined by a risk assessment, especially when handling larger quantities or during spill cleanup. | While a fume hood is the primary control, a respirator provides an additional layer of protection against inhalation of fine particles. Fit-testing is mandatory for all personnel required to wear a respirator. |
The following workflow diagram illustrates the decision-making process for selecting and using appropriate PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
